molecular formula C7H4Cl4 B098476 1,3,5-Trichloro-2-(chloromethyl)benzene CAS No. 17293-03-7

1,3,5-Trichloro-2-(chloromethyl)benzene

Cat. No.: B098476
CAS No.: 17293-03-7
M. Wt: 229.9 g/mol
InChI Key: NJQRKFOZZUIMGW-UHFFFAOYSA-N
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Description

1,3,5-Trichloro-2-(chloromethyl)benzene, also known as this compound, is a useful research compound. Its molecular formula is C7H4Cl4 and its molecular weight is 229.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Benzyl Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,5-trichloro-2-(chloromethyl)benzene
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InChI

InChI=1S/C7H4Cl4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJQRKFOZZUIMGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)CCl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90892072
Record name 2,4,6-Trichlorobenzyl chloride
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Molecular Weight

229.9 g/mol
Source PubChem
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CAS No.

17293-03-7, 1344-32-7
Record name 1,3,5-Trichloro-2-(chloromethyl)benzene
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Record name Benzene, trichloro(chloromethyl)-
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Record name 2,4,6-Trichlorobenzyl chloride
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Record name Benzene, trichloro(chloromethyl)-
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Record name 2,4,6-Trichlorobenzyl chloride
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Record name Trichloro(chloromethyl)benzene
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Record name 1,3,5-trichloro-2-(chloromethyl)benzene
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Record name 2,4,6-TRICHLOROBENZYL CHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,3,5-Trichloro-2-(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the core physical properties of 1,3,5-Trichloro-2-(chloromethyl)benzene, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and understanding of the compound's fundamental characteristics.

Core Physical and Chemical Data

This compound is a chlorinated aromatic compound.[1] At room temperature, it exists as a colorless crystalline solid, which may also be found in powder form.[1]

Quantitative Physical Properties

The key physical properties of this compound are summarized in the table below for quick reference.

PropertyValueUnit
Molecular Formula C₇H₄Cl₄
Molecular Weight 227.93[1] g/mol
Melting Point 50.00[1]°C
Boiling Point 258.00[1]°C
Density 1.4465[1]g/cm³
Physical State Solid[1]at Room Temperature

Experimental Protocols for Physical Property Determination

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[2] Pure compounds typically exhibit a sharp melting point range of 0.5-1.0°C.

Methodology: Capillary Method

  • Sample Preparation : The solid sample must be completely dry and finely powdered to ensure efficient and reproducible heat transfer.[2]

  • Capillary Tube Loading : A small amount of the powdered sample is introduced into a thin-walled capillary tube, sealed at one end. The tube is tapped gently to pack the sample tightly to a height of 2-3 mm.

  • Apparatus : A melting point apparatus, such as a Mel-Temp or a Thiele tube, is used. The capillary tube is placed in the heating block or attached to a thermometer immersed in a heating bath (e.g., mineral oil).

  • Heating : The sample is heated at a steady, slow rate, typically 1-2°C per minute, especially near the expected melting point.

  • Observation : The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded as the melting point range.

Boiling Point Determination

For a solid compound, the boiling point is determined at atmospheric pressure.

Methodology: Thiele Tube Method

  • Sample Preparation : A small amount of the substance is placed in a small test tube (fusion tube).

  • Capillary Inversion : A capillary tube, sealed at one end, is placed inverted into the fusion tube containing the liquid sample.

  • Apparatus Setup : The fusion tube is attached to a thermometer, and the assembly is placed in a Thiele tube containing a high-boiling liquid like mineral oil.

  • Heating : The side arm of the Thiele tube is gently heated, causing the bath liquid to circulate and heat the sample uniformly.

  • Observation : As the temperature rises, air trapped in the capillary tube will bubble out. The heating is continued until a continuous and rapid stream of bubbles emerges from the capillary. The heat is then removed.

  • Measurement : The temperature at which the bubbling stops and the liquid is drawn back into the capillary tube is recorded as the boiling point.[3][4][5]

Density Determination

The density of a solid can be determined using the volume displacement method.

Methodology: Volume Displacement

  • Mass Measurement : The mass of a sample of the solid is accurately measured using an analytical balance.

  • Volume Measurement : A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water for water-insoluble compounds). The initial volume of the liquid is recorded.

  • Displacement : The weighed solid is carefully submerged in the liquid in the graduated cylinder. The new volume is recorded. The difference between the final and initial volumes gives the volume of the solid.

  • Calculation : The density is calculated by dividing the mass of the solid by its measured volume.

Solubility Assessment

The solubility of this compound is determined by its interaction with various solvents. It has very limited solubility in water due to its hydrophobic nature but is generally soluble in organic solvents.[1]

Methodology: Qualitative Solubility Test

  • Sample Preparation : A small, measured amount of the solid (e.g., 10 mg) is placed in a test tube.

  • Solvent Addition : A small volume of the solvent (e.g., 1 mL of water, hexane, toluene, or chloroform) is added to the test tube.

  • Observation : The mixture is agitated or sonicated to facilitate dissolution. The sample is observed to determine if it dissolves completely, partially, or not at all at room temperature.

  • Heating : If the substance is not soluble at room temperature, the mixture can be gently heated to observe any change in solubility.

Logical Structure of Physical Properties

The following diagram illustrates the hierarchical relationship of the physical properties of this compound.

G Physical Properties of this compound A This compound B Molecular Properties A->B C Bulk Properties A->C D Thermal Properties A->D E Solubility A->E B1 Molecular Formula: C₇H₄Cl₄ B->B1 B2 Molecular Weight: 227.93 g/mol B->B2 C1 Density: 1.4465 g/cm³ C->C1 C2 Physical State: Solid C->C2 D1 Melting Point: 50.00 °C D->D1 D2 Boiling Point: 258.00 °C D->D2 E1 Aqueous: Very Limited E->E1 E2 Organic Solvents: Soluble (Hexane, Toluene, Chloroform) E->E2

Caption: Logical overview of the physical properties of the compound.

References

An In-depth Technical Guide to 1,3,5-Trichloro-2-(chloromethyl)benzene: Chemical Structure and Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and reactivity of 1,3,5-Trichloro-2-(chloromethyl)benzene. The information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identity and Physical Properties

This compound, also known as 2,4,6-trichlorobenzyl chloride, is a tetra-chlorinated aromatic compound. Its key identifiers and physical properties are summarized in the table below.

PropertyValue
IUPAC Name This compound
Synonyms 2,4,6-Trichlorobenzyl chloride
CAS Number 17293-03-7
Molecular Formula C₇H₄Cl₄
Molecular Weight 229.92 g/mol
Appearance Colorless to pale yellow liquid or solid, depending on purity and temperature.[1]
Solubility Generally soluble in organic solvents such as hexane, toluene, and chloroform; very limited solubility in water.[2]
State at Room Temp. Typically a solid.

Chemical Structure

The chemical structure of this compound consists of a benzene ring substituted with three chlorine atoms at positions 1, 3, and 5, and a chloromethyl group at position 2.

Caption: Chemical structure of this compound.

Synthesis

The primary method for the synthesis of this compound is the free-radical chlorination of 2,4,6-trichlorotoluene. This reaction is typically initiated by ultraviolet (UV) light or a chemical radical initiator.

General Reaction Pathway

Synthesis of this compound reactant 2,4,6-Trichlorotoluene product This compound reactant->product Free-radical chlorination reagent Cl₂ (Chlorine gas) initiator UV light or Radical Initiator byproduct HCl (Hydrogen chloride) product->byproduct Byproduct

Caption: General synthesis pathway.

Experimental Protocol (Analogous Synthesis)

Materials:

  • 2,4,6-Trichlorotoluene

  • Chlorine gas (dried)

  • UV lamp (mercury immersion lamp) or a radical initiator (e.g., benzoyl peroxide)

  • Concentrated sulfuric acid (for drying chlorine gas)

  • Sodium hydrogen carbonate

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Heating mantle or oil bath

  • Gas wash bottle

  • Safety trap

  • Fractional distillation apparatus with a Vigreux column

Procedure:

  • Apparatus Setup: In a well-ventilated fume hood, assemble the three-necked flask with the UV lamp, gas inlet tube extending below the surface of the reaction mixture, and a reflux condenser. The outlet of the condenser should be connected to a scrubber to neutralize excess chlorine and HCl gas produced during the reaction.

  • Drying Chlorine Gas: Pass the chlorine gas through a wash bottle containing concentrated sulfuric acid to ensure it is dry before introduction into the reaction vessel. A second, empty wash bottle should be used as a safety trap.

  • Reaction Initiation: Add 2,4,6-trichlorotoluene to the reaction flask and heat it to its boiling point. Once refluxing, turn on the UV lamp and begin bubbling a steady stream of dried chlorine gas through the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress by observing the color of the refluxing liquid and the evolution of HCl gas. The reaction should be continued until the desired degree of chlorination is achieved, which can be determined by monitoring the weight increase of the reaction mixture or by gas chromatography (GC) analysis of aliquots.

  • Work-up: Once the reaction is complete, turn off the UV lamp, heating, and chlorine flow. Allow the mixture to cool to room temperature.

  • Neutralization: Add a small amount of sodium hydrogen carbonate to the crude product to neutralize any dissolved HCl.

  • Purification: Purify the crude product by fractional distillation under reduced pressure using a Vigreux column to obtain this compound.

Reactivity

The reactivity of this compound is primarily dictated by the benzylic chloride group. The chlorine atom of the chloromethyl group is susceptible to nucleophilic substitution reactions. The presence of three electron-withdrawing chlorine atoms on the benzene ring can influence the reactivity of the benzylic position.

Nucleophilic Substitution Reactions

The chloromethyl group is a good leaving group, making the benzylic carbon an electrophilic center that can be attacked by various nucleophiles.

Nucleophilic Substitution Reactivity substrate This compound product Substituted Product substrate->product SN2 reaction nucleophile Nucleophile (Nu⁻) leaving_group Chloride ion (Cl⁻) product->leaving_group Leaving Group

Caption: General nucleophilic substitution pathway.

Examples of Nucleophilic Substitution Reactions (Hypothetical Protocols)

Detailed experimental protocols for the reactivity of this compound are scarce. The following are generalized protocols for common nucleophilic substitution reactions based on the reactivity of benzylic chlorides.

Reaction with Cyanide:

  • Objective: To synthesize 2-(1,3,5-trichlorophenyl)acetonitrile.

  • Procedure: A solution of this compound in a suitable polar aprotic solvent (e.g., acetone, DMF) is treated with a stoichiometric amount of sodium or potassium cyanide. The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution. The progress of the reaction can be monitored by TLC or GC. Upon completion, the reaction mixture is worked up by pouring it into water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the nitrile product.[4]

Reaction with Azide:

  • Objective: To synthesize 1-(azidomethyl)-2,4,6-trichlorobenzene.

  • Procedure: this compound is dissolved in a solvent such as DMF or DMSO and treated with sodium azide. The reaction is typically stirred at room temperature for several hours. The product can be isolated by precipitation upon addition of water, followed by filtration and washing.

Reaction with Hydroxide (Hydrolysis):

  • Objective: To synthesize (2,4,6-trichlorophenyl)methanol.

  • Procedure: The hydrolysis of the benzylic chloride can be achieved by reacting it with an aqueous solution of a base, such as sodium hydroxide or potassium carbonate, often in the presence of a phase-transfer catalyst or a co-solvent like THF or acetone to improve solubility. The reaction may require heating to proceed at a reasonable rate. After the reaction is complete, the mixture is neutralized, and the product is extracted with an organic solvent.

Biological Activity and Signaling Pathways

There is currently no publicly available information detailing specific signaling pathways in which this compound is involved. The biological activity of this specific compound has not been extensively studied. However, related chlorinated toluenes and benzyl chlorides are known to have toxic and potentially carcinogenic effects.[1][5] It is therefore crucial to handle this compound with appropriate safety precautions.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, should be worn at all times. Avoid inhalation of vapors and contact with skin and eyes.[6] In case of exposure, seek immediate medical attention. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This compound is a versatile chemical intermediate with a well-defined structure and predictable reactivity, primarily centered around nucleophilic substitution at the benzylic position. While specific, detailed experimental protocols for its synthesis and reactions are not widely published, analogous procedures for similar compounds provide a strong basis for its use in chemical synthesis. The lack of information on its biological activity and associated signaling pathways highlights an area for future research. Due to the potential toxicity of chlorinated aromatic compounds, strict adherence to safety protocols is essential when handling this chemical.

References

An In-depth Technical Guide to 1,3,5-Trichloro-2-(chloromethyl)benzene (CAS Number: 17293-03-7)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trichloro-2-(chloromethyl)benzene, also known as 2,4,6-trichlorobenzyl chloride, is a chlorinated aromatic compound with emerging interest in chemical synthesis and potential therapeutic applications.[1] This technical guide provides a comprehensive overview of its chemical properties, synthesis, purported biological activities, and analytical methodologies to support researchers and professionals in drug development and related scientific fields.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a colorless to pale yellow crystalline substance.[1] It is characterized by its high molecular weight and low solubility in water, while being soluble in various organic solvents.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 17293-03-7[1]
Molecular Formula C₇H₄Cl₄[1][2]
Molecular Weight 229.91 g/mol [1][2]
Appearance Colorless to pale yellow liquid or solid[1]
Boiling Point 279.7 °C[2]
Solubility Low solubility in water; Soluble in organic solvents.[1]
SMILES C(Cl)C1=C(Cl)C=C(Cl)C=C1Cl[1]
InChI InChI=1S/C7H4Cl4/c8-3-5-6(10)1-4(9)2-7(5)11/h1-2H,3H2[1]

Synthesis

A common method for the synthesis of chlorinated benzene derivatives is through free-radical chlorination of the corresponding methyl-substituted precursor. The following protocol is adapted from the synthesis of a structurally similar compound, 1-Chloro-2-(trichloromethyl)benzene, and can be applied for the preparation of this compound from 1,3,5-trichlorotoluene.

Experimental Protocol: Free-Radical Chlorination

Objective: To synthesize this compound via free-radical chlorination of 1,3,5-trichlorotoluene.

Materials:

  • 1,3,5-trichlorotoluene

  • Chlorine gas (Cl₂)

  • UV light source (e.g., mercury lamp)

  • Inert gas (e.g., Nitrogen or Argon)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Appropriate glass reaction vessel with a reflux condenser, gas inlet tube, and thermometer.

  • Gas scrubber for HCl and excess chlorine.

Procedure:

  • Reaction Setup: Assemble a dry, three-necked flask equipped with a reflux condenser, a gas inlet tube extending below the surface of the reaction mixture, and a thermometer. The outlet of the condenser should be connected to a gas scrubber containing a sodium hydroxide solution to neutralize HCl gas and unreacted chlorine.

  • Charging the Reactor: Charge the flask with 1,3,5-trichlorotoluene.

  • Inert Atmosphere: Purge the system with an inert gas to remove air and moisture.

  • Initiation: Begin heating the 1,3,5-trichlorotoluene to its boiling point under reflux. Once boiling, initiate the reaction by turning on the UV lamp positioned to illuminate the reaction vessel.

  • Chlorination: Introduce a steady stream of chlorine gas through the gas inlet tube into the vigorously stirred, boiling reaction mixture. The reaction is exothermic and the temperature should be carefully monitored.

  • Monitoring the Reaction: The progress of the reaction can be monitored by periodically taking samples and analyzing them using Gas Chromatography (GC) to determine the ratio of starting material, monochlorinated product, and potentially di- and trichlorinated byproducts.

  • Completion: Once the desired conversion to this compound is achieved, stop the flow of chlorine gas and turn off the UV lamp and heating source.

  • Work-up: Allow the reaction mixture to cool to room temperature under a stream of inert gas to remove any dissolved HCl and excess chlorine.

  • Purification: The crude product can be purified by vacuum distillation to separate the desired product from unreacted starting material and any over-chlorinated byproducts.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Chlorine gas is highly toxic and corrosive. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.

Synthesis Workflow

Synthesis_Workflow Start 1,3,5-Trichlorotoluene Reaction Free-Radical Chlorination (Cl2, UV light) Start->Reaction Crude Crude Product Mixture Reaction->Crude Purification Vacuum Distillation Crude->Purification Final This compound Purification->Final

Caption: Workflow for the synthesis of this compound.

Biological Activity and Potential Applications

This compound (TCMB) has been reported to exhibit biological activity, suggesting its potential as a therapeutic agent, particularly in oncology.[2] The primary reported mechanism of action is the inhibition of protein synthesis.[2]

Inhibition of Protein Synthesis

Some sources suggest that TCMB inhibits protein synthesis, a mechanism that could be exploited for cancer therapy.[2] However, the precise molecular target and mechanism of this inhibition are not well-elucidated in the available literature. One source makes a scientifically inaccurate claim of it binding to a "polymerase chain reaction enzyme transcriptase polymerase chain reaction", which should be disregarded. Further research is required to validate and characterize its activity as a protein synthesis inhibitor.

Other Reported Activities

In addition to protein synthesis inhibition, TCMB has been suggested to inhibit enzymes involved in lipid metabolism, such as fatty acid synthase.[2] Inhibition of fatty acid synthase is a recognized strategy in cancer therapy as many cancer cells overexpress this enzyme. Furthermore, TCMB has been reported to induce apoptosis in bladder cells, potentially through the inhibition of DNA synthesis and repair.[2]

Experimental Protocol: Cell-Free Protein Synthesis Assay

To investigate the inhibitory effect of this compound on protein synthesis, a cell-free in vitro translation assay can be employed. This allows for the direct assessment of the compound's effect on the translational machinery without the complexities of cellular uptake and metabolism.

Objective: To determine the in vitro inhibitory effect of this compound on protein synthesis.

Materials:

  • Rabbit reticulocyte lysate or other suitable cell-free protein synthesis system

  • mRNA template (e.g., luciferase mRNA)

  • Amino acid mixture (including a radiolabeled amino acid, e.g., ³⁵S-methionine)

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Trichloroacetic acid (TCA)

  • Scintillation counter and scintillation fluid

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell-free lysate, mRNA template, and the amino acid mixture.

  • Compound Addition: Add varying concentrations of this compound to the reaction tubes. Include a vehicle control (e.g., DMSO) without the compound.

  • Incubation: Incubate the reaction mixtures at the optimal temperature for the cell-free system (e.g., 30-37 °C) for a defined period (e.g., 60-90 minutes) to allow for protein synthesis.

  • Precipitation: Stop the reaction by adding ice-cold TCA to precipitate the newly synthesized proteins.

  • Washing: Pellet the precipitated proteins by centrifugation. Wash the pellet with TCA and then with acetone to remove unincorporated radiolabeled amino acids.

  • Quantification: Resuspend the protein pellet in a suitable buffer and add scintillation fluid. Measure the amount of incorporated radioactivity using a scintillation counter.

  • Data Analysis: The amount of radioactivity is proportional to the amount of newly synthesized protein. Calculate the percentage of protein synthesis inhibition for each concentration of the test compound relative to the vehicle control.

Workflow for Investigating Protein Synthesis Inhibitors

Protein_Synthesis_Inhibition_Workflow cluster_in_vitro In Vitro Analysis cluster_in_cellulo Cell-Based Analysis cluster_mechanism Mechanism of Action iv_start Cell-Free Protein Synthesis Assay iv_target Identify Direct Inhibition iv_start->iv_target ic_start Cell Viability/Cytotoxicity Assays (e.g., MTT, LDH) iv_target->ic_start ic_apoptosis Apoptosis Assays (e.g., Annexin V, Caspase activity) ic_start->ic_apoptosis ic_protein Metabolic Labeling with Radiolabeled Amino Acids ic_start->ic_protein moa_ribosome Ribosome Profiling ic_protein->moa_ribosome moa_pathway Western Blot for Signaling Pathways moa_ribosome->moa_pathway

Caption: General experimental workflow for characterizing a potential protein synthesis inhibitor.

Spectroscopic Data

Table 2: Spectroscopic Data for Related Compounds

Technique Compound Key Observations Reference(s)
GC-MS 1,3,5-Trichloro-2-methylbenzeneProvides fragmentation patterns for the trichlorotoluene core.[3]
¹H NMR 1,3,5-TrichlorobenzeneAromatic protons would show characteristic shifts.[4]
IR 1,3,5-TrichlorobenzeneC-Cl and aromatic C-H stretching and bending vibrations would be prominent.[5]

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions. It is expected to be an irritant to the skin, eyes, and respiratory system. Due to its chlorinated nature, it may be harmful if ingested or absorbed through the skin.

Handling:

  • Use in a well-ventilated area, preferably within a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles with side shields, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and metals.

Disposal:

  • Dispose of waste in accordance with local, state, and federal regulations. This compound should be treated as hazardous waste.

Logical Relationships and Potential Applications

Logical_Relationship cluster_synthesis Synthesis & Precursors cluster_application Potential Applications & Research Areas cluster_mechanism Reported Biological Activities precursor 1,3,5-Trichlorotoluene synthesis Free-Radical Chlorination precursor->synthesis product This compound synthesis->product intermediate Chemical Synthesis Intermediate product->intermediate drug_dev Drug Development product->drug_dev cancer_res Cancer Research drug_dev->cancer_res prot_syn_inhib Protein Synthesis Inhibition cancer_res->prot_syn_inhib fas_inhib Fatty Acid Synthase Inhibition cancer_res->fas_inhib apoptosis Apoptosis Induction cancer_res->apoptosis

Caption: Logical relationships between synthesis, the compound, and its potential applications.

Conclusion

This compound is a compound with a defined chemical structure and properties that make it a useful intermediate in organic synthesis. Furthermore, preliminary reports of its biological activities, including the inhibition of protein synthesis and induction of apoptosis, suggest its potential as a lead compound for the development of new anticancer agents. This guide provides a foundational resource for researchers interested in exploring the synthesis and therapeutic potential of this molecule. Further rigorous investigation is necessary to fully elucidate its mechanism of action and validate its therapeutic efficacy and safety.

References

Technical Guide: Solubility Profile of 1,3,5-Trichloro-2-(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trichloro-2-(chloromethyl)benzene (CAS No. 17293-03-7) is a chlorinated aromatic compound.[1] Its structure, featuring a benzene ring substituted with three chlorine atoms and a chloromethyl group, makes it an important intermediate in the synthesis of various organic compounds, including pesticides, dyes, and pharmaceuticals.[1][2] Understanding the solubility of this compound is critical for its application in chemical synthesis, for developing analytical methods, and for assessing its environmental fate.

This technical guide provides a comprehensive overview of the solubility characteristics of this compound. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on its qualitative solubility, predicted behavior based on its chemical structure, and a standardized experimental protocol for quantitative solubility determination.

Physicochemical Properties & Predicted Solubility

This compound is typically a colorless crystalline solid or a colorless to pale yellow liquid, depending on purity and temperature.[1][2] The molecular structure is characterized by a nonpolar benzene ring and four C-Cl bonds, which impart a significant degree of hydrophobicity.

Based on the principle of "like dissolves like," its solubility profile can be predicted:

  • Aqueous Solubility: The compound has very limited solubility in water due to its hydrophobic and chlorinated nature.[1][2]

  • Organic Solvents: It is expected to be soluble in a range of non-polar and moderately polar organic solvents.[2] Qualitative data indicates that it is generally soluble in solvents such as hexane, toluene, and chloroform.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 17293-03-7[2]
Molecular Formula C₇H₄Cl₄[2]
Molecular Weight 229.92 g/mol [2]
Appearance Colorless crystalline solid or powder[1]
State at Room Temp. Solid[1]
Density 1.4465 g/cm³[1]

Quantitative Solubility Data

As of this review, specific quantitative solubility data (e.g., in g/100 mL or mol/L) for this compound in a range of organic solvents is not extensively reported in publicly accessible scientific literature. The following table is provided as a template for researchers to populate as data becomes available through experimental determination.

Table 2: Experimentally Determined Solubility of this compound (Template)

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)
HexaneTBDTBDTBD
TolueneTBDTBDTBD
ChloroformTBDTBDTBD
AcetoneTBDTBDTBD
EthanolTBDTBDTBD
MethanolTBDTBDTBD
DichloromethaneTBDTBDTBD
Ethyl AcetateTBDTBDTBD

TBD: To Be Determined

Standardized Experimental Protocol for Solubility Determination

To obtain reliable and reproducible quantitative solubility data, a standardized experimental protocol is essential. The isothermal shake-flask method is a widely accepted technique.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a constant temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Thermostatic shaker bath or incubator

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Analytical balance

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis.

Procedure:

  • Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials tightly and place them in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C). Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the vials to rest in the thermostatic bath for several hours to let the undissolved solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Quantification:

    • Determine the mass of the collected filtrate.

    • Dilute the filtrate with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

    • Analyze the concentration of this compound in the diluted sample using a validated HPLC or GC method against a set of known standards.

  • Calculation: Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the standardized protocol for determining the solubility of the target compound.

G Workflow for Experimental Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis cluster_result Result A Add excess solute to known volume of solvent B Seal vial A->B C Agitate in thermostatic bath (e.g., 24-48h) B->C D Allow solids to settle C->D E Withdraw supernatant with syringe D->E F Filter sample (0.22 µm) E->F G Dilute for analysis F->G H Quantify concentration (HPLC/GC) G->H I Calculate Solubility (e.g., g/100 mL) H->I

Caption: Workflow for Experimental Solubility Determination.

References

Spectroscopic Data for 1,3,5-Trichloro-2-(chloromethyl)benzene: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trichloro-2-(chloromethyl)benzene, also known by its synonym 2,4,6-trichlorobenzyl chloride, is a halogenated aromatic compound with the chemical formula C₇H₄Cl₄. Its structure, featuring a benzene ring substituted with three chlorine atoms and a chloromethyl group, makes it a subject of interest in synthetic organic chemistry and potentially in the development of new chemical entities. This technical guide provides a summary of available spectroscopic information for this compound, crucial for its identification, characterization, and quality control in research and development settings.

It is important to note that while the existence of this compound is documented, publicly available experimental spectroscopic data is limited. Much of the available information is predictive or found within chemical supplier databases without detailed experimental context.

Spectroscopic Data Summary

Due to the scarcity of experimentally acquired and published spectra for this compound, this section presents predicted data and general expectations for the spectroscopic behavior of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules.

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show two distinct signals:

  • A singlet corresponding to the two equivalent aromatic protons (H-4 and H-6). The chemical shift of this signal would be influenced by the electron-withdrawing effects of the three chlorine atoms and the chloromethyl group, likely appearing in the downfield region typical for aromatic protons.

  • A singlet corresponding to the two protons of the chloromethyl (-CH₂Cl) group. This signal is expected to appear further downfield than a typical methyl group due to the deshielding effect of the adjacent chlorine atom and the aromatic ring.

¹³C NMR (Carbon NMR): The carbon NMR spectrum is anticipated to display four signals corresponding to the four unique carbon environments in the molecule:

  • One signal for the two equivalent aromatic carbons bearing hydrogen atoms (C-4 and C-6).

  • One signal for the aromatic carbon attached to the chloromethyl group (C-2).

  • One signal for the two equivalent aromatic carbons bearing chlorine atoms (C-1, C-3, and C-5).

  • One signal for the carbon of the chloromethyl group (-CH₂Cl).

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)Multiplicity
¹H~ 7.4 - 7.6Singlet (2H)
¹H~ 4.6 - 4.8Singlet (2H)
¹³C~ 135 - 140Singlet
¹³C~ 130 - 135Singlet
¹³C~ 128 - 132Singlet
¹³C~ 45 - 50Singlet

Note: These are estimated values and actual experimental data may vary.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands:

  • C-H stretching (aromatic): Around 3100-3000 cm⁻¹

  • C-H stretching (aliphatic): Around 3000-2850 cm⁻¹

  • C=C stretching (aromatic): Around 1600-1450 cm⁻¹

  • C-H bending (aliphatic): Around 1450-1350 cm⁻¹

  • C-Cl stretching: Strong absorptions in the fingerprint region, typically between 800-600 cm⁻¹

Table 2: Expected Infrared Absorption Bands for this compound

Functional GroupExpected Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch3000 - 2850Medium
Aromatic C=C Stretch1600 - 1450Medium
C-Cl Stretch800 - 600Strong
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (molecular weight: 229.91 g/mol ), the mass spectrum would be expected to show:

  • Molecular Ion Peak (M⁺): A cluster of peaks corresponding to the different isotopic combinations of chlorine (³⁵Cl and ³⁷Cl). The relative intensities of these peaks would be characteristic of a molecule containing four chlorine atoms.

  • Fragment Ions: Fragmentation may involve the loss of a chlorine atom, a chloromethyl radical, or other characteristic fragments, leading to additional peaks in the spectrum.

Table 3: Expected Mass Spectrometry Data for this compound

m/z ValueInterpretation
228, 230, 232, 234, 236Isotopic cluster of the molecular ion [M]⁺
193, 195, 197, 199Loss of a chlorine atom [M-Cl]⁺
179, 181, 183Loss of the chloromethyl group [M-CH₂Cl]⁺

Experimental Protocols

General NMR Spectroscopy Protocol:

  • Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Instrument: A high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • Acquisition: Acquire ¹H and ¹³C NMR spectra using standard pulse sequences.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

General IR Spectroscopy Protocol (Attenuated Total Reflectance - ATR):

  • Sample Preparation: Place a small amount of the liquid or solid sample directly on the ATR crystal.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Acquisition: Collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹).

  • Data Processing: Perform a background subtraction and process the data to obtain the final transmittance or absorbance spectrum.

General Mass Spectrometry Protocol (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a high-energy electron beam (typically 70 eV).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_spectroscopy Spectroscopic Techniques cluster_analysis Data Analysis & Interpretation cluster_conclusion Conclusion Sample 1,3,5-Trichloro-2- (chloromethyl)benzene NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation IR->Purity_Assessment MS->Structure_Elucidation MS->Purity_Assessment Final_Report Comprehensive Spectroscopic Profile Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Health and safety information for 1,3,5-Trichloro-2-(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Health and Safety of 1,3,5-Trichloro-2-(chloromethyl)benzene

Disclaimer: This document provides a summary of available health and safety information for this compound. It is intended for use by qualified professionals, such as researchers, scientists, and drug development professionals. The toxicological properties of this compound have not been fully investigated, and the information should be used with caution. Always consult the most current Safety Data Sheet (SDS) from your supplier before handling this chemical.

Chemical Identification

This guide pertains to this compound, a chlorinated aromatic hydrocarbon.[1] Accurate identification is crucial for ensuring the relevance of safety data.

IdentifierValue
IUPAC Name This compound[2]
Synonyms 2,4,6-trichlorobenzyl chloride[2]
CAS Number 17293-03-7[2]
Molecular Formula C₇H₄Cl₄[2]
Molecular Weight 229.9 g/mol [2]
Chemical Structure (Structure available on PubChem)[2]

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of this compound are limited. The following table includes computed data.

PropertyValueSource
Molecular Weight 229.9 g/mol PubChem[2]
XLogP3 4.2PubChem[2]
Hydrogen Bond Donor Count 0PubChem[2]
Hydrogen Bond Acceptor Count 0PubChem[2]
Rotatable Bond Count 1PubChem[2]
Exact Mass 227.906711 DaPubChem[2]
Monoisotopic Mass 227.906711 DaPubChem[2]
Topological Polar Surface Area 0 ŲPubChem[2]
Heavy Atom Count 11PubChem[2]

Toxicological Information and Hazard Assessment

Due to the lack of specific data, a thorough toxicological risk assessment should be conducted before use. The following diagram outlines the logical workflow for such an assessment.

Toxicological Risk Assessment Workflow hazard_id Hazard Identification dose_response Dose-Response Assessment hazard_id->dose_response risk_char Risk Characterization dose_response->risk_char exposure_assessment Exposure Assessment exposure_assessment->risk_char

Caption: A logical workflow for toxicological risk assessment.

Experimental Protocols and Safe Handling

Detailed experimental protocols involving this compound are not available. The following diagram illustrates a general workflow for safely handling hazardous chemicals in a laboratory setting.

Hazardous Chemical Handling Workflow planning Planning & Risk Assessment controls Engineering Controls (Fume Hood) planning->controls ppe Personal Protective Equipment (Gloves, Goggles, Lab Coat) planning->ppe emergency Emergency Preparedness (Spill Kit, First Aid) planning->emergency handling Chemical Handling & Experimentation controls->handling ppe->handling decontamination Decontamination & Waste Disposal handling->decontamination

Caption: A general workflow for handling hazardous chemicals.

Handling and Storage Recommendations
  • Handling: Use this compound in a well-ventilated area, preferably within a chemical fume hood.[3] Avoid contact with skin, eyes, and clothing by wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid inhaling any dust or vapors.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep away from incompatible materials such as strong oxidizing agents.[3]

First Aid Measures

In the event of exposure, immediate first aid is crucial. The following are general recommendations based on similar compounds.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4]

  • Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[5]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[4][5]

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.[5]

Environmental Information

Chlorinated hydrocarbons can be harmful to aquatic life with long-lasting effects.[3] It is crucial to prevent the release of this compound into the environment.[1] All waste materials should be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[3]

References

An In-depth Technical Guide on the Environmental Persistence of 1,3,5-Trichloro-2-(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the environmental persistence of 1,3,5-Trichloro-2-(chloromethyl)benzene. Due to the limited availability of direct experimental data for this specific compound, this paper leverages data from structurally analogous compounds, primarily the isomers of trichlorobenzene and benzyl chloride, to infer its likely environmental fate and behavior. The document details probable degradation pathways, including biodegradation, photodegradation, and hydrolysis, and discusses soil sorption. Standardized experimental protocols for assessing these environmental endpoints are described, and key quantitative data for surrogate compounds are presented in tabular format for comparative analysis. Visual diagrams of a plausible degradation pathway and a typical experimental workflow are provided to further elucidate the concepts discussed.

Introduction

This compound is a chlorinated aromatic hydrocarbon. Its molecular structure, featuring a trichlorinated benzene ring and a chloromethyl group, suggests a degree of environmental persistence and potential for bioaccumulation. Understanding the environmental fate of such compounds is critical for environmental risk assessment, particularly in the context of pharmaceutical development and manufacturing, where chlorinated intermediates are sometimes used. This guide synthesizes available information on related compounds to provide a robust estimation of the environmental persistence of this compound.

Physicochemical Properties and Environmental Distribution

The environmental distribution of a chemical is governed by its physical and chemical properties. For this compound, high lipophilicity and low aqueous solubility are expected, leading to a tendency to partition from water into soil, sediment, and biota.

Environmental Fate and Persistence

The overall persistence of a chemical in the environment is determined by the rates of various degradation and transport processes.

Abiotic Degradation

Photodegradation: In the atmosphere, chlorinated benzenes are primarily degraded by reacting with photochemically produced hydroxyl radicals.[1] The atmospheric half-life of trichlorobenzene isomers is estimated to be in the range of 16 to 38 days.[1]

Hydrolysis: The chloromethyl group in this compound is susceptible to hydrolysis. Benzyl chloride, a structurally similar compound, undergoes slow hydrolysis in water to form benzyl alcohol and hydrochloric acid.[2][3] This reaction is expected to be a relevant degradation pathway in aqueous environments. The hydrolysis of trichlorobenzene itself is not considered a significant environmental fate process, with a reported half-life of 3.4 years for 1,2,4-trichlorobenzene at pH 7 and 25°C.[1]

Biotic Degradation

Aerobic Biodegradation: Under aerobic conditions, chlorinated benzenes with four or fewer chlorine atoms are susceptible to degradation by microorganisms.[4][5] The degradation is typically initiated by dioxygenase enzymes, leading to the formation of chlorocatechols, which are further metabolized.[4][5] The estimated unacclimated biodegradation half-life of 1,2,4-trichlorobenzene in aerobic soil ranges from 28 to 180 days.[6]

Anaerobic Biodegradation: In anaerobic environments, higher chlorinated benzenes can undergo reductive dechlorination, where chlorine atoms are sequentially removed and replaced with hydrogen atoms.[7][8] This process is generally slower for less chlorinated benzenes.[4][5] Under methanogenic conditions, all three trichlorobenzene isomers have been observed to degrade to mono- and dichlorobenzenes after a lag period.[1] The first-order biodegradation half-lives for 1,2,3-, 1,2,4-, and 1,3,5-trichlorobenzene in an anaerobic sediment slurry were reported to be approximately 23, 41, and 35 days, respectively.[1]

Soil Sorption and Mobility

The mobility of a chemical in soil is largely determined by its sorption to soil organic carbon. The soil organic carbon-water partitioning coefficient (Koc) is a key parameter for assessing this behavior. A high Koc value indicates strong adsorption to soil and low mobility. Trichlorobenzenes exhibit moderate to high sorption to soil and sediment.

Quantitative Data for Structurally Similar Compounds

The following tables summarize key environmental persistence data for trichlorobenzene isomers, which can be used as surrogates for estimating the behavior of this compound.

Table 1: Environmental Half-Life of Trichlorobenzene Isomers

CompoundCompartmentHalf-LifeReference
TrichlorobenzenesAir~1 month[9][10]
1,2,4-TrichlorobenzeneAerobic Soil28 - 180 days[6]
1,2,3-TrichlorobenzeneAnaerobic Sediment~23 days[1]
1,2,4-TrichlorobenzeneAnaerobic Sediment~41 days[1]
1,3,5-TrichlorobenzeneAnaerobic Sediment~35 days[1]
1,2,4-TrichlorobenzeneWater (Volatilization)10 - 20 days[6]
1,3,5-TrichlorobenzeneSurface Soil (Volatilization)80 days[6]

Table 2: Soil Sorption Coefficients (Koc) for Trichlorobenzene Isomers

CompoundLog KocReference
1,2,3-Trichlorobenzene3.21 - 3.90[11]
1,2,4-Trichlorobenzene3.10 - 4.03[11]
1,3,5-Trichlorobenzene2.80 - 3.82[11]
1,2,4-Trichlorobenzene3.22[12]

Experimental Protocols

The assessment of environmental persistence of chemicals is typically conducted following internationally recognized standardized guidelines, such as those published by the Organisation for Economic Co-operation and Development (OECD).[13]

OECD Guidelines for the Testing of Chemicals

The OECD Guidelines for the Testing of Chemicals provide a framework for evaluating the environmental fate and behavior of substances.[14] Key guidelines relevant to the assessment of this compound include:

  • Section 3: Environmental Fate and Behaviour: This section includes guidelines for testing biodegradation in various environmental compartments, hydrolysis, and adsorption/desorption.[15][16]

    • Ready Biodegradability (e.g., OECD 301): A screening test to assess the potential for rapid and complete biodegradation.

    • Inherent Biodegradability (e.g., OECD 302): A test to assess the potential for a chemical to be biodegraded in a favorable environment.

    • Simulation Tests for Biodegradation in Soil and Water (e.g., OECD 307, 308): These tests provide information on the rate of biodegradation in more environmentally realistic conditions.[14][15]

    • Hydrolysis as a Function of pH (OECD 111): This guideline is used to determine the rate of abiotic degradation in water at different pH levels.[14]

    • Adsorption - Desorption Using a Batch Equilibrium Method (OECD 106): This method is used to determine the soil sorption coefficient (Kd and Koc).

Visualizations

Plausible Degradation Pathway

The following diagram illustrates a plausible degradation pathway for this compound, integrating known degradation mechanisms of chlorinated benzenes and benzyl chloride.

A 1,3,5-Trichloro-2- (chloromethyl)benzene B 1,3,5-Trichloro-2- (hydroxymethyl)benzene A->B Hydrolysis E Dioxygenase Attack A->E Aerobic Biodegradation L Reductive Dechlorination A->L Anaerobic Biodegradation C Trichlorobenzyl alcohol B->C Isomerization D Trichlorobenzoic acid C->D Oxidation F Chlorinated Dihydrodiol E->F G Dehydrogenation F->G H Chlorocatechol G->H I Ring Cleavage H->I J Metabolic Intermediates I->J K Mineralization (CO2, H2O, Cl-) J->K M Dichlorinated and Monochlorinated (chloromethyl)benzenes L->M cluster_0 Initial Assessment cluster_1 Detailed Investigation cluster_2 Data Analysis and Reporting A Compound Characterization (Physicochemical Properties) B Screening Tests (e.g., Ready Biodegradability - OECD 301) A->B C Hydrolysis Study (OECD 111) B->C D Soil Sorption Study (OECD 106) B->D E Aerobic/Anaerobic Biodegradation Simulation (OECD 307/308) B->E F Determination of Degradation Half-lives C->F G Calculation of Koc D->G E->F H Environmental Persistence Assessment F->H G->H

References

An In-Depth Technical Guide to Chlorinated Aromatic Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of chlorinated aromatic compounds (CACs), a significant class of persistent organic pollutants. It covers their synthesis, environmental behavior, mechanisms of toxicity, and the analytical protocols used for their study. This document is intended to serve as a detailed resource for professionals in research, environmental science, and drug development who are engaged with these compounds.

Introduction

Chlorinated aromatic compounds are hydrocarbons containing one or more aromatic rings to which one or more chlorine atoms are attached. This class includes notorious environmental pollutants such as polychlorinated biphenyls (PCBs), polychlorinated dibenzo-p-dioxins (PCDDs), and polychlorinated dibenzofurans (PCDFs). Due to their chemical stability, resistance to degradation, and lipophilicity, these compounds persist in the environment, bioaccumulate in food chains, and pose significant risks to human health and ecosystems.[1][2] Their toxic effects are extensive and can include immunotoxicity, reproductive issues, hepatotoxicity, and carcinogenesis.[1]

Synthesis of Chlorinated Aromatic Compounds

The introduction of chlorine onto an aromatic ring is a critical transformation in the synthesis of various industrial chemicals, including pesticides, dyes, and pharmaceuticals.[3] However, CACs are also unintentionally formed during industrial processes like waste incineration and chemical manufacturing.[4]

Several methods exist for the chlorination of aromatic compounds. A common industrial approach involves the reaction of an aromatic compound with molecular chlorine, often using a catalyst like ferric chloride.[5] More controlled laboratory syntheses utilize various chlorinating agents to achieve higher selectivity and yield under milder conditions.

Method Chlorinating Agent(s) Catalyst/Conditions Typical Substrates Key Characteristics
Direct Chlorination Molecular Chlorine (Cl₂)Ferric chloride (FeCl₃) or UV irradiationToluene, BenzeneIndustrial scale; can lead to polychlorinated products and side-chain chlorination.[5]
Oxidative Chlorination Sodium Chlorate (NaClO₃) & Hydrochloric Acid (HCl)Aqueous medium, mild conditionsVarious arenesEnvironmentally benign process, avoids organic solvents, good to excellent yields (75-96%).[3]
N-Halosuccinimide Chlorination N-Chlorosuccinimide (NCS)Trifluoromethanesulfonic acid or Ionic species with microwave assistanceDeactivated aromatics, p-xyleneEffective for less reactive aromatic compounds and offers controlled halogenation.
Visible Light-Mediated Chlorination N,N-dichloroacetamideVisible lightSubstituted toluenesA metal-free and mild alternative to traditional methods, providing high conversion and yields.[6]

Environmental Fate and Transport

The environmental persistence of CACs is a primary reason for their global concern. Their chemical structure renders them resistant to both biological and chemical degradation.

  • Persistence and Bioaccumulation : Due to their low water solubility and high lipophilicity (fat-solubility), CACs strongly adsorb to soil, sediments, and particulate matter.[7] This leads to their accumulation in the fatty tissues of organisms and subsequent biomagnification up the food chain.[1]

  • Transport : CACs can undergo long-range transport in the atmosphere, deposited far from their original source. This has led to their detection in remote environments, including the Arctic.

  • Degradation : While highly resistant, CACs can be degraded under certain conditions. Natural transformation primarily occurs through atmospheric oxidation and photolysis in water, often induced by hydroxyl radicals (·OH).[8] Microbial degradation, both aerobic and anaerobic, is a crucial process for the removal of these pollutants from soil and water, though it is often slow.[8][9]

// Nodes Source [label="Industrial Sources\n(e.g., Incineration, Chemical Mfg.)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Release [label="Release to\nEnvironment", fillcolor="#F1F3F4", fontcolor="#202124"]; Air [label="Atmosphere", fillcolor="#F1F3F4", fontcolor="#202124"]; Water [label="Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Soil [label="Soil & Sediment", fillcolor="#F1F3F4", fontcolor="#202124"]; Transport [label="Long-Range\nTransport", fillcolor="#FBBC05", fontcolor="#202124"]; Deposition [label="Deposition", fillcolor="#FBBC05", fontcolor="#202124"]; Bioaccumulation [label="Bioaccumulation\n(Food Chain)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Degradation\n(Microbial, Photolysis)", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Source -> Release; Release -> Air; Release -> Water; Release -> Soil; Air -> Transport; Transport -> Deposition; Deposition -> Water; Deposition -> Soil; Water -> Bioaccumulation; Soil -> Bioaccumulation; Water -> Degradation; Soil -> Degradation; } dot Caption: Environmental pathways of chlorinated aromatic compounds.

Mechanisms of Toxicity

The toxicity of chlorinated aromatic compounds is multifaceted, but two primary mechanisms are the activation of the Aryl Hydrocarbon Receptor (AhR) and the induction of oxidative stress.

Many of the most potent CACs, such as 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), exert their toxic effects by acting as ligands for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[7][10]

The canonical AhR signaling pathway proceeds as follows:

  • Ligand Binding : A CAC enters the cell and binds to the AhR located in the cytoplasm, which is part of a protein complex.

  • Nuclear Translocation : Ligand binding causes a conformational change, leading to the dissociation of the complex and translocation of the AhR into the nucleus.

  • Dimerization : Inside the nucleus, the AhR forms a heterodimer with the AhR Nuclear Translocator (ARNT).

  • DNA Binding : This AhR/ARNT complex binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[11]

  • Gene Expression : Binding to XREs initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1. While this is a detoxification response, the sustained and inappropriate activation of this pathway disrupts normal cellular processes, leading to a wide range of toxic effects.[12]

AhR_Signaling_Pathway AhR_complex AhR_complex AhR_ARNT AhR_ARNT AhR_complex->AhR_ARNT 2. Translocation & Dimerization

Exposure to certain chlorinated aromatic compounds, such as chlorobenzenes, can lead to oxidative stress.[13] This occurs when the generation of reactive oxygen species (ROS)—highly reactive molecules like superoxide anions and hydroxyl radicals—overwhelms the cell's antioxidant defense systems.

The degradation of aromatic compounds can form intermediates like epoxides and catechols, which can generate ROS.[13] This overproduction of ROS leads to cellular damage by oxidizing critical biomolecules, including lipids, proteins, and DNA, ultimately contributing to apoptosis (programmed cell death) and other toxic outcomes.[13][14]

// Nodes CAC [label="Chlorinated Aromatic\nCompound (CAC)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Metabolism [label="Cellular Metabolism\n(e.g., by P450 enzymes)", fillcolor="#F1F3F4", fontcolor="#202124"]; ROS [label="Increased Reactive\nOxygen Species (ROS)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Defense [label="Antioxidant Defenses\n(e.g., GSH, SOD)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Damage [label="Oxidative Damage", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Biomolecules [label="Cellular Components\n(Lipids, Proteins, DNA)", fillcolor="#F1F3F4", fontcolor="#202124"]; Response [label="Adverse Outcomes\n(Apoptosis, Inflammation, Mutagenesis)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges CAC -> Metabolism; Metabolism -> ROS [label="generates"]; ROS -> Defense [label="overwhelms"]; ROS -> Biomolecules [label="attacks"]; Biomolecules -> Damage [label="leads to"]; Damage -> Response; } dot Caption: Induction of oxidative stress by chlorinated aromatics.

Quantitative Toxicological Data

To standardize risk assessment, the concept of Toxic Equivalency Factors (TEFs) is used for dioxin-like compounds.[10] This system expresses the toxicity of a specific CAC congener relative to the most toxic form, TCDD, which is assigned a TEF of 1.0.[3][10] The total toxicity of a mixture can be expressed as a single Toxic Equivalency (TEQ) value.[7] The LD₅₀ (Lethal Dose, 50%) is another critical metric, indicating the dose of a substance required to kill 50% of a test population.[15]

Compound CAS Number WHO 2005 TEF (Human/Mammalian) Acute Oral LD₅₀ (Rat, mg/kg)
PCDDs
2,3,7,8-Tetrachloro-dibenzo-p-dioxin (TCDD)1746-01-610.022 - 0.045
1,2,3,7,8-Pentachloro-dibenzo-p-dioxin40321-76-41Data not readily available
PCDFs
2,3,7,8-Tetrachloro-dibenzofuran51207-31-90.1> 5
2,3,4,7,8-Pentachloro-dibenzofuran57117-31-40.3Data not readily available
"Dioxin-like" PCBs (Coplanar)
3,3',4,4'-Tetrachlorobiphenyl (PCB 77)32598-13-30.0001Data not readily available
3,3',4,4',5-Pentachlorobiphenyl (PCB 126)57465-28-80.1Data not readily available
3,3',4,4',5,5'-Hexachlorobiphenyl (PCB 169)32774-16-60.03Data not readily available
Other Chlorinated Aromatics
Hexachlorobenzene118-74-1Not Applicable10,000
Dichlorvos (Example of organophosphate, not CAC)62-73-7Not Applicable56

Note: LD₅₀ values can vary significantly based on species, sex, and route of administration.[16] TEF values are consensus estimates for risk assessment.[2][3]

Experimental Protocols

The analysis of CACs in environmental and biological samples requires sophisticated analytical techniques due to their presence at very low concentrations. Toxicological evaluation often involves cell-based assays.

This protocol outlines a standard procedure for the determination of PCBs in soil samples.

  • Sample Extraction :

    • A 10-30g soil sample is mixed with anhydrous sodium sulfate to remove moisture.

    • Extraction is performed using an automated Soxhlet extractor (Method 3541) or pressurized fluid extraction with a 1:1 mixture of acetone and hexane.

  • Extract Cleanup :

    • The raw extract often contains interfering compounds that must be removed.

    • A common cleanup procedure is EPA Method 3665, which uses a sulfuric acid/potassium permanganate treatment to destroy many co-extracted organic compounds.[6][17]

    • Alternatively, the extract can be passed through a multi-layer silica gel or florisil column for purification.

  • Analysis :

    • The cleaned extract is concentrated and an internal standard is added.

    • The sample is injected into a Gas Chromatograph (GC) equipped with an Electron Capture Detector (ECD), which is highly sensitive to halogenated compounds.[17]

    • A dual-column system (e.g., DB-5 and DB-1701 columns) is often used for confirmation of results.[18]

    • Quantification is based on the comparison of peak areas to a multi-point calibration curve derived from certified Aroclor or individual congener standards.[19]

// Nodes Sample [label="1. Soil Sample\nCollection & Homogenization", fillcolor="#F1F3F4", fontcolor="#202124"]; Extraction [label="2. Solvent Extraction\n(e.g., Pressurized Fluid Extraction)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cleanup [label="3. Extract Cleanup\n(e.g., Acid wash, Column Chromatography)", fillcolor="#FBBC05", fontcolor="#202124"]; Concentration [label="4. Concentration & Solvent Exchange", fillcolor="#F1F3F4", fontcolor="#202124"]; Analysis [label="5. GC-ECD/MS Analysis", fillcolor="#34A853", fontcolor="#FFFFFF"]; Data [label="6. Data Processing\n(Quantification vs. Standards)", fillcolor="#202124", fontcolor="#FFFFFF"];

// Edges Sample -> Extraction; Extraction -> Cleanup; Cleanup -> Concentration; Concentration -> Analysis; Analysis -> Data; } dot Caption: General workflow for analysis of CACs in soil.

This cell-based assay is used to determine if a compound can activate the AhR signaling pathway.[20]

  • Cell Culture :

    • Use a cell line (e.g., mouse hepatoma H1L6.1c2) that has been engineered to contain a luciferase reporter gene under the control of XREs.[12][21]

    • Seed the cells in a 96-well plate and incubate until they reach 80-90% confluency.[5]

  • Compound Exposure :

    • Prepare serial dilutions of the test compound(s) in the cell culture medium. Include a positive control (e.g., TCDD) and a vehicle control (e.g., DMSO).

    • Expose the cells to the compounds for a set period, typically 18-24 hours.[5][21]

  • Lysis and Luciferase Measurement :

    • Remove the medium and lyse the cells using a specific lysis buffer.

    • Add a luciferin substrate to the cell lysate. If the AhR was activated, the luciferase enzyme will have been produced.

    • The enzyme-substrate reaction produces light (bioluminescence), which is measured using a luminometer.[21]

  • Data Analysis :

    • The intensity of the light is directly proportional to the level of AhR activation.

    • Results are often expressed as a fold-change over the vehicle control or used to calculate an EC₅₀ (the concentration that produces 50% of the maximal response).

This protocol uses a fluorescent probe to detect the generation of reactive oxygen species within cells.

  • Cell Culture :

    • Culture cells (e.g., human lung epithelial cells A549) on glass slides or in a 96-well plate suitable for fluorescence microscopy or plate reader analysis.

  • Compound Exposure :

    • Treat cells with the test chlorinated aromatic compound for the desired time. Include positive (e.g., Rosup) and negative controls.[11]

  • Probe Loading :

    • Remove the treatment medium and wash the cells with a buffer (e.g., PBS).

    • Load the cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). H₂DCFDA is non-fluorescent until it is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[11][22]

    • Incubate the cells with the probe for approximately 30-45 minutes at 37°C in the dark.

  • Detection and Analysis :

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or a microplate reader (excitation ~495 nm, emission ~529 nm).

    • The increase in fluorescence intensity corresponds to the level of intracellular ROS.

References

The Synthesis of Tetrachlorotoluene: A Historical and Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and professionals in drug development, detailing the discovery, historical evolution, and key synthetic methodologies for tetrachlorotoluene.

Introduction

Tetrachlorotoluene, a chlorinated aromatic hydrocarbon, represents a family of isomers with significant applications as chemical intermediates in the synthesis of pharmaceuticals, herbicides, and other fine chemicals. The specific substitution pattern of chlorine atoms on the toluene ring dictates the chemical properties and synthetic utility of each isomer. This technical guide provides a comprehensive exploration of the discovery and history of tetrachlorotoluene synthesis, offering detailed experimental protocols, quantitative data, and mechanistic insights into the core synthetic routes.

Historical Perspective: An Evolution of Chlorination Chemistry

The precise moment of the first synthesis of a tetrachlorotoluene isomer is not definitively documented in a singular discovery paper. Instead, its history is interwoven with the broader development of chlorination techniques for aromatic compounds, a field that saw significant advancements from the early 20th century onwards.

Early investigations into the direct chlorination of toluene revealed the complexity of the reaction, which typically yields a mixture of mono-, di-, and polychlorinated isomers.[1] The regioselectivity of these reactions was found to be highly dependent on reaction conditions and the catalysts employed. Achieving a high yield of a specific tetrachlorotoluene isomer through direct chlorination of toluene proved to be a formidable challenge due to the activating and directing effects of both the methyl group and the progressively substituted chlorine atoms.

The mid-20th century marked a period of significant progress, driven by the industrial demand for specific chlorinated toluenes as precursors to valuable commercial products, such as herbicides.[2] Research efforts during this era led to the development of more controlled and selective synthetic methods. Notably, the synthesis of 2,3,5,6-tetrachlorotoluene, a key intermediate, was effectively achieved not by direct chlorination of toluene, but through indirect routes, such as the chlorination of p-toluenesulfonyl chloride. This period saw the filing of numerous patents by chemical companies that detailed specific catalysts and conditions to optimize the yield of desired polychlorinated toluene isomers.

Core Synthetic Methodologies

The synthesis of tetrachlorotoluene can be broadly categorized into three main approaches: direct chlorination of toluene and its less-chlorinated derivatives, chlorination of substituted toluenes, and multi-step synthetic sequences involving functional group transformations.

Direct Chlorination of Toluene and Chlorotoluenes

Direct chlorination of toluene is a challenging route for the selective synthesis of a specific tetrachlorotoluene isomer. The reaction proceeds via an electrophilic aromatic substitution mechanism, where the methyl group directs chlorination to the ortho and para positions.[3][4] As the degree of chlorination increases, the deactivating effect of the chlorine atoms slows down the reaction, requiring harsher conditions, which can lead to a complex mixture of products and potential side-chain chlorination.[5][6]

The use of Lewis acid catalysts such as ferric chloride (FeCl₃), aluminum chloride (AlCl₃), and zirconium tetrachloride (ZrCl₄) is crucial for activating the chlorine molecule.[7] The choice of catalyst can influence the isomer distribution. For instance, some catalysts have been shown to favor the formation of specific trichlorotoluene isomers, which can then be further chlorinated to tetrachlorotoluenes.[8]

Table 1: Representative Data for Direct Chlorination of Toluene Derivatives

Starting MaterialCatalystReaction ConditionsMajor Tetrachlorotoluene Isomer(s)YieldReference
TrichlorotolueneZrCl₄Chlorine gas, elevated temperatureMixture of tetrachlorotoluene isomersModerate[2]
p-ChlorotolueneIronChlorine gas, 25-50°CMixture including 2,4,5-trichlorotoluene and tetrachlorotoluenesNot specifiedUS3692850A
o-ChlorotolueneZirconium tetrachlorideChlorine gas2,3,5,6-tetrachlorotoluene (among others)Not specified[2]

Experimental Protocol: General Procedure for Direct Chlorination of a Chlorotoluene

  • Apparatus Setup: A reaction vessel equipped with a mechanical stirrer, a gas inlet tube, a reflux condenser, and a thermometer is charged with the starting chlorotoluene and the Lewis acid catalyst (e.g., 0.5-2% by weight).

  • Reaction Initiation: The mixture is heated to the desired temperature (typically between 50-100°C).

  • Chlorination: Chlorine gas is bubbled through the stirred reaction mixture at a controlled rate. The reaction is exothermic and may require external cooling to maintain the desired temperature.

  • Monitoring: The progress of the reaction is monitored by gas chromatography (GC) to determine the relative amounts of starting material, intermediates, and the desired tetrachlorotoluene isomers.

  • Work-up: Upon completion, the reaction mixture is cooled, and excess chlorine and hydrogen chloride are removed by purging with an inert gas. The catalyst is typically removed by washing with water or a dilute acid solution.

  • Purification: The crude product mixture is then subjected to fractional distillation or crystallization to isolate the desired tetrachlorotoluene isomer.

Logical Relationship: Direct Chlorination Pathway

G Toluene Toluene Monochlorotoluenes Monochlorotoluenes Toluene->Monochlorotoluenes Cl₂, Catalyst Dichlorotoluenes Dichlorotoluenes Monochlorotoluenes->Dichlorotoluenes Cl₂, Catalyst Trichlorotoluenes Trichlorotoluenes Dichlorotoluenes->Trichlorotoluenes Cl₂, Catalyst Tetrachlorotoluenes Tetrachlorotoluenes Trichlorotoluenes->Tetrachlorotoluenes Cl₂, Catalyst

Caption: Progressive chlorination of toluene to tetrachlorotoluene.

Chlorination of p-Toluenesulfonyl Chloride

This method is a more controlled and widely used approach for the synthesis of specific tetrachlorotoluene isomers, particularly 2,3,5,6-tetrachlorotoluene. The sulfonyl chloride group directs the incoming chlorine atoms and can be subsequently removed to yield the desired product.

The synthesis begins with the chlorosulfonation of toluene to produce p-toluenesulfonyl chloride. This intermediate is then subjected to exhaustive chlorination, followed by the removal of the sulfonyl chloride group.

Table 2: Quantitative Data for the Synthesis via p-Toluenesulfonyl Chloride

StepReactantsReagents/CatalystsTemperature (°C)Yield
ChlorosulfonationTolueneChlorosulfonic acid10-20>90% (p-isomer)
Chlorinationp-Toluenesulfonyl chlorideChlorine gas, Iodine (catalyst)60-80High
DesulfonationTetrachloro-p-toluenesulfonyl chlorideSulfuric acid150-170Good

Experimental Protocol: Synthesis of 2,3,5,6-Tetrachlorotoluene from p-Toluenesulfonyl Chloride

  • Chlorination of p-Toluenesulfonyl Chloride:

    • p-Toluenesulfonyl chloride is melted in a reaction vessel equipped with a stirrer, gas inlet, and reflux condenser.

    • A catalytic amount of iodine is added.

    • Chlorine gas is passed through the molten reactant at a temperature of 60-80°C until the theoretical weight increase for the introduction of three chlorine atoms is achieved.

  • Desulfonation:

    • The crude tetrachloro-p-toluenesulfonyl chloride is added to concentrated sulfuric acid.

    • The mixture is heated to 150-170°C to effect the removal of the sulfonyl chloride group.

    • The reaction is monitored until the evolution of sulfur dioxide and hydrogen chloride ceases.

  • Isolation and Purification:

    • The reaction mixture is cooled and carefully poured onto crushed ice.

    • The solid tetrachlorotoluene that precipitates is collected by filtration, washed with water, and then a dilute sodium bicarbonate solution to remove acidic impurities.

    • The product is dried and can be further purified by recrystallization from a suitable solvent like ethanol.

Workflow: Synthesis via p-Toluenesulfonyl Chloride

G Toluene Toluene p_TsCl p-Toluenesulfonyl chloride Toluene->p_TsCl HSO₃Cl Tetra_p_TsCl Tetrachloro-p- toluenesulfonyl chloride p_TsCl->Tetra_p_TsCl Cl₂, I₂ Tetrachlorotoluene Tetrachlorotoluene Tetra_p_TsCl->Tetrachlorotoluene H₂SO₄, Heat

Caption: Synthesis of tetrachlorotoluene from p-toluenesulfonyl chloride.

Synthesis via Sandmeyer Reaction

The Sandmeyer reaction provides a versatile route for the introduction of a chlorine atom onto an aromatic ring via a diazonium salt intermediate. This method can be applied to the synthesis of tetrachlorotoluenes starting from an appropriately substituted amino-trichlorotoluene.

The general sequence involves the nitration of a trichlorotoluene, followed by reduction of the nitro group to an amino group, diazotization of the resulting amine, and finally, the copper(I) chloride-mediated replacement of the diazonium group with a chlorine atom.

Experimental Protocol: General Procedure for Sandmeyer Reaction

  • Nitration: A trichlorotoluene is nitrated using a mixture of nitric acid and sulfuric acid to introduce a nitro group.

  • Reduction: The resulting nitro-trichlorotoluene is reduced to the corresponding amino-trichlorotoluene using a reducing agent such as tin and hydrochloric acid or catalytic hydrogenation.

  • Diazotization: The amino-trichlorotoluene is dissolved in a mineral acid (e.g., HCl) and cooled to 0-5°C. A solution of sodium nitrite is added dropwise to form the diazonium salt.

  • Sandmeyer Reaction: The cold diazonium salt solution is added to a solution of copper(I) chloride in hydrochloric acid. The diazonium group is replaced by a chlorine atom, with the evolution of nitrogen gas.

  • Work-up and Purification: The reaction mixture is typically extracted with an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The resulting tetrachlorotoluene is purified by chromatography or recrystallization.

Signaling Pathway: Sandmeyer Reaction

G Trichlorotoluene Trichlorotoluene Nitrotrichlorotoluene Nitrotrichlorotoluene Trichlorotoluene->Nitrotrichlorotoluene HNO₃, H₂SO₄ Aminotrichlorotoluene Aminotrichlorotoluene Nitrotrichlorotoluene->Aminotrichlorotoluene Reduction (e.g., Sn/HCl) Diazonium_Salt Diazonium_Salt Aminotrichlorotoluene->Diazonium_Salt NaNO₂, HCl (0-5°C) Tetrachlorotoluene Tetrachlorotoluene Diazonium_Salt->Tetrachlorotoluene CuCl, HCl

Caption: Synthesis of tetrachlorotoluene via the Sandmeyer reaction.

Characterization

The synthesized tetrachlorotoluene isomers are typically characterized using a combination of chromatographic and spectroscopic techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful tool for separating the various isomers and confirming their molecular weight. The fragmentation pattern in the mass spectrum provides structural information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for the unambiguous identification of the substitution pattern on the aromatic ring. The chemical shifts and coupling constants of the aromatic protons and carbons are unique for each isomer.

Conclusion

The synthesis of tetrachlorotoluene has evolved from early, non-selective direct chlorination methods to more sophisticated and controlled strategies that allow for the preparation of specific isomers in high yield. The chlorination of p-toluenesulfonyl chloride remains a key industrial method for producing certain isomers, while the Sandmeyer reaction offers a versatile, albeit longer, route for accessing a wider range of substitution patterns. A thorough understanding of the underlying reaction mechanisms and the careful application of modern analytical techniques are crucial for the successful synthesis and characterization of these important chemical intermediates.

References

Methodological & Application

Application Notes and Protocols for 1,3,5-Trichloro-2-(chloromethyl)benzene in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3,5-Trichloro-2-(chloromethyl)benzene as a versatile intermediate in organic synthesis. This document details its application in the synthesis of various organic molecules, including potential agrochemical and pharmaceutical precursors, through nucleophilic substitution reactions. The protocols provided are based on established chemical principles and aim to facilitate the practical application of this compound in a laboratory setting.

Introduction

This compound, also known as 2,4,6-trichlorobenzyl chloride, is an aromatic organic compound featuring a benzene ring substituted with three chlorine atoms and a chloromethyl group.[1][2] This substitution pattern renders the benzylic carbon of the chloromethyl group highly susceptible to nucleophilic attack, making it a valuable building block for the introduction of the 2,4,6-trichlorobenzyl moiety into a variety of molecular scaffolds.[3] Its utility is primarily demonstrated in the synthesis of pesticides, dyes, and pharmaceutical intermediates.[4]

The reactivity of the chloromethyl group is the cornerstone of its synthetic applications. It readily participates in nucleophilic substitution reactions (SN2) with a wide range of nucleophiles, including alkoxides, thiolates, cyanide, and amines, to form ethers, thioethers, nitriles, and amines, respectively.

Physicochemical Properties and Reactivity

This compound is a colorless crystalline solid at room temperature.[4] It is generally soluble in common organic solvents such as toluene, chloroform, and hexane, but has limited solubility in water.[4] The presence of multiple chlorine atoms on the benzene ring influences its overall polarity and chemical stability.[4] The key to its synthetic utility lies in the reactivity of the chloromethyl group, which is activated for nucleophilic displacement.

Applications in Organic Synthesis: Nucleophilic Substitution Reactions

The primary application of this compound as an intermediate is in nucleophilic substitution reactions. The general scheme for these reactions is depicted below:

G reactant This compound product Substituted Product reactant->product Sₙ2 Reaction nucleophile Nucleophile (Nu⁻) nucleophile->product leaving_group Chloride Ion (Cl⁻)

Caption: General scheme for nucleophilic substitution.

Synthesis of Ethers via Williamson Ether Synthesis

The Williamson ether synthesis provides a reliable method for the preparation of ethers from this compound. This reaction involves the displacement of the chloride ion by an alkoxide nucleophile.

This protocol describes a general procedure for the synthesis of a 2,4,6-trichlorobenzyl ether.

Materials:

  • This compound

  • Alcohol (e.g., ethanol, methanol)

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-Dimethylformamide (DMF) or other polar aprotic solvent

  • Diethyl ether or other extraction solvent

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), dissolve the desired alcohol (1.1 equivalents) in anhydrous DMF.

  • Carefully add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) portion-wise to the stirred solution at 0 °C (ice bath).

  • Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

  • Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the alkoxide solution at room temperature.

  • Heat the reaction mixture to 50-70 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired ether.

Quantitative Data (Representative):

Reactant (Alcohol)BaseSolventTemperature (°C)Time (h)Yield (%)
EthanolNaHDMF604-685-95
MethanolNaHDMF503-588-96
IsopropanolNaHTHFReflux8-1270-80
Synthesis of Thioethers

Similar to ether synthesis, thioethers can be prepared by reacting this compound with a thiol in the presence of a base.

Materials:

  • This compound

  • Thiol (e.g., thiophenol, ethanethiol)

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Acetonitrile (CH₃CN) or other polar aprotic solvent

  • Ethyl acetate or other extraction solvent

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the desired thiol (1.1 equivalents) in acetonitrile, add potassium carbonate (1.5 equivalents).

  • Add this compound (1.0 equivalent) to the mixture.

  • Stir the reaction mixture at room temperature or heat to 50 °C and monitor by TLC.

  • Once the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.

  • Purify the crude product by column chromatography if necessary.

Quantitative Data (Representative):

Reactant (Thiol)BaseSolventTemperature (°C)Time (h)Yield (%)
ThiophenolK₂CO₃Acetonitrile502-490-98
EthanethiolK₂CO₃DMFRoom Temp3-585-95
Synthesis of Nitriles

The introduction of a nitrile group can be achieved through the reaction with a cyanide salt.

Materials:

  • This compound

  • Sodium cyanide (NaCN) or potassium cyanide (KCN)

  • Dimethyl sulfoxide (DMSO)

  • Dichloromethane or other extraction solvent

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) in DMSO.

  • Add sodium cyanide (1.2 equivalents) to the solution.

  • Heat the mixture to 90 °C and stir for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and pour it into a large volume of water.

  • Extract the aqueous layer with dichloromethane (3 x volume of water).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Quantitative Data (Representative):

ReactantBaseSolventTemperature (°C)Time (h)Yield (%)
Sodium Cyanide-DMSO902-480-90
Synthesis of Amines

Alkylation of amines with this compound provides a route to secondary and tertiary amines. It is important to note that over-alkylation can be a side reaction.

Materials:

  • This compound

  • Primary or secondary amine

  • Potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Acetonitrile or Dichloromethane

  • Ethyl acetate or other extraction solvent

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the amine (1.0-2.0 equivalents, using an excess of the amine can help to minimize over-alkylation) and a base such as potassium carbonate (1.5 equivalents) in acetonitrile.

  • Add a solution of this compound (1.0 equivalent) in acetonitrile dropwise to the amine solution.

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring by TLC.

  • Once the starting material is consumed, cool the mixture and filter off any solids.

  • Concentrate the filtrate and dissolve the residue in ethyl acetate.

  • Wash the organic solution with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude product.

  • Purify by column chromatography or acid-base extraction.

Quantitative Data (Representative):

Reactant (Amine)BaseSolventTemperature (°C)Time (h)Yield (%)
AnilineK₂CO₃AcetonitrileReflux6-875-85
DiethylamineEt₃NDichloromethaneRoom Temp4-680-90

Workflow and Pathway Diagrams

G cluster_start Starting Material cluster_reactions Nucleophilic Substitution Reactions cluster_products Products start 1,3,5-Trichloro-2- (chloromethyl)benzene ether Williamson Ether Synthesis (R-OH, Base) start->ether thioether Thioether Synthesis (R-SH, Base) start->thioether nitrile Nitrile Synthesis (NaCN) start->nitrile amine Amine Alkylation (R₂NH, Base) start->amine ether_prod 2,4,6-Trichlorobenzyl Ether ether->ether_prod thioether_prod 2,4,6-Trichlorobenzyl Thioether thioether->thioether_prod nitrile_prod 2-(2,4,6-Trichlorophenyl)acetonitrile nitrile->nitrile_prod amine_prod 2,4,6-Trichlorobenzyl Amine amine->amine_prod

Caption: Synthetic pathways from the intermediate.

G cluster_workflow General Experimental Workflow reaction_setup Reaction Setup (Reactants, Solvent, Base) reaction Reaction (Stirring, Heating, TLC Monitoring) reaction_setup->reaction workup Work-up (Quenching, Extraction, Washing) reaction->workup purification Purification (Column Chromatography, Recrystallization) workup->purification analysis Product Analysis (NMR, MS, etc.) purification->analysis

Caption: A generalized experimental workflow.

Safety and Handling

This compound is a chlorinated aromatic compound and should be handled with care in a well-ventilated fume hood.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Due to its chlorinated nature, it may be toxic and persistent in the environment, necessitating careful handling and disposal according to institutional guidelines.[3]

Conclusion

This compound is a valuable and reactive intermediate for organic synthesis. Its utility is primarily centered around the nucleophilic substitution of the chloromethyl group, providing a straightforward method for the introduction of the 2,4,6-trichlorobenzyl moiety. The protocols outlined in these application notes provide a foundation for researchers to explore the synthetic potential of this compound in the development of new molecules for the pharmaceutical and agrochemical industries.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions of 1,3,5-Trichloro-2-(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the nucleophilic substitution reactions of 1,3,5-trichloro-2-(chloromethyl)benzene. This compound, also known as 2,4,6-trichlorobenzyl chloride, is a versatile chemical intermediate. Its reactivity is primarily centered on the benzylic chloride, which is susceptible to displacement by a variety of nucleophiles. The presence of three chlorine atoms on the benzene ring can influence the reactivity of the benzylic position and the properties of the resulting products, making it a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

Introduction

This compound is a substituted toluene derivative containing a reactive chloromethyl group. This functional group is a primary benzylic halide, making it a good substrate for SN2 reactions. Nucleophiles can readily attack the electrophilic carbon of the chloromethyl group, displacing the chloride ion and forming a new carbon-nucleophile bond. The trichlorinated benzene ring is a bulky, electron-withdrawing substituent that can affect reaction kinetics and product stability.

Chemical Properties

PropertyValue
Chemical Formula C₇H₄Cl₄
Molecular Weight 229.92 g/mol
Appearance Colorless to pale yellow solid or liquid
Boiling Point 279.7 °C
Solubility Soluble in many organic solvents, limited solubility in water.

Applications in Synthesis

The reactivity of the chloromethyl group allows for the introduction of a wide range of functional groups, making this compound a key starting material for the synthesis of:

  • Pharmaceutical Intermediates: The trichlorophenyl moiety is present in some biologically active compounds.

  • Agrochemicals: Used in the development of new pesticides and herbicides.

  • Material Science: Incorporated into polymers and other materials to impart specific properties.

General Reaction Pathway

The primary mode of reaction for this compound is nucleophilic substitution at the benzylic carbon. This typically proceeds via an SN2 mechanism, especially with good nucleophiles and in polar aprotic solvents.

Nucleophilic_Substitution Substrate This compound Product Substituted Product Substrate->Product Sɴ2 Reaction Nucleophile Nucleophile (Nu⁻) Nucleophile->Product LeavingGroup Chloride Ion (Cl⁻) Product->LeavingGroup

Caption: General SN2 nucleophilic substitution pathway of this compound.

Experimental Protocols

Due to the limited availability of specific experimental data for this compound, the following protocols are based on established procedures for analogous polychlorinated benzyl chlorides. These should be considered as starting points and may require optimization for the specific substrate.

Synthesis of N-((1,3,5-trichloro-2-phenyl)methyl)amines (Reaction with Amines)

This protocol describes the reaction of this compound with a primary or secondary amine to form the corresponding N-substituted benzylamine.

Materials:

  • This compound

  • Amine (e.g., aniline, morpholine, etc.) (2.2 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the amine (2.2 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 eq) in acetonitrile.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Filter the solid and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of 1,3,5-Trichloro-2-(alkoxymethyl)benzene (Reaction with Alkoxides)

This protocol outlines the synthesis of a benzyl ether through the reaction with an alkoxide, in this case, sodium methoxide.

Materials:

  • This compound

  • Sodium methoxide (NaOMe) (1.2 equivalents)

  • Methanol (MeOH)

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in methanol.

  • Add sodium methoxide (1.2 eq) to the solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, remove the methanol under reduced pressure.

  • Partition the residue between diethyl ether and water.

  • Separate the organic layer, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or distillation if necessary.

Synthesis of (1,3,5-Trichloro-2-phenyl)acetonitrile (Reaction with Cyanide)

This protocol details the formation of a benzyl nitrile through reaction with a cyanide salt. Caution: Cyanide salts are highly toxic. Handle with extreme care in a well-ventilated fume hood.

Materials:

  • This compound

  • Sodium cyanide (NaCN) or Potassium cyanide (KCN) (1.5 equivalents)

  • Dimethyl sulfoxide (DMSO) or Ethanol/Water mixture

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in DMSO.

  • Carefully add sodium cyanide (1.5 eq) in portions to the solution.

  • Heat the reaction mixture to 50-70 °C and stir until the reaction is complete as indicated by TLC.

  • Cool the reaction mixture to room temperature and pour it into a large volume of water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic extracts and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Quantitative Data Summary (Based on Analogous Reactions)

The following table summarizes typical yields for nucleophilic substitution reactions on structurally similar polychlorinated benzyl chlorides. These values should be used as a general guide.

NucleophileReagentSolventTemperature (°C)Time (h)Product TypeRepresentative Yield (%)
AminePrimary/Secondary Amine, K₂CO₃Acetonitrile60-802-6N-Benzylamine80-95
AlkoxideSodium MethoxideMethanolRoom Temp1-3Benzyl Ether>90
CyanideSodium CyanideDMSO50-702-4Benzyl Nitrile85-95

Experimental Workflow Visualization

Experimental_Workflow start Start dissolve_substrate Dissolve 1,3,5-Trichloro-2- (chloromethyl)benzene in Solvent start->dissolve_substrate add_reagents Add Nucleophile and Base (if required) dissolve_substrate->add_reagents reaction Heat and Stir Reaction Mixture (Monitor by TLC) add_reagents->reaction workup Aqueous Workup (Extraction and Washing) reaction->workup dry_purify Dry Organic Layer and Purify (Column Chromatography/Recrystallization) workup->dry_purify product Isolated Product dry_purify->product end End product->end

Caption: A general experimental workflow for nucleophilic substitution reactions.

Safety Precautions

  • This compound is expected to be an irritant and lachrymator. Handle in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Cyanide salts are extremely toxic. Use with extreme caution and have an appropriate quench solution and emergency plan in place.

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.

Disclaimer: The protocols provided are intended as a guide and are based on reactions with analogous compounds. Researchers should conduct their own risk assessments and optimize reaction conditions as necessary.

Application Notes and Protocols for the Derivatization of 1,3,5-Trichloro-2-(chloromethyl)benzene in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Trichloro-2-(chloromethyl)benzene, also known as 2,4,6-trichlorobenzyl chloride, is a versatile chemical intermediate. Its polychlorinated aromatic ring and reactive chloromethyl group make it a valuable starting material for the synthesis of a variety of agrochemical compounds. The derivatization of this molecule can lead to the development of novel herbicides, fungicides, and insecticides. These application notes provide detailed protocols for the synthesis of representative agrochemical derivatives from this compound and summarize available data on their biological activity.

Derivatization Strategies for Agrochemical Applications

The primary route for the derivatization of this compound involves nucleophilic substitution of the benzylic chlorine atom. This allows for the introduction of various functional groups, leading to compounds with diverse biological activities. Key derivatization pathways include the synthesis of triazoles, ethers, and esters.

Experimental Protocols

Protocol 1: Synthesis of 1-((2,4,6-trichlorophenyl)methyl)-1H-1,2,4-triazole (A Potential Herbicide)

This protocol details the synthesis of a triazole derivative, a class of compounds known for their herbicidal and fungicidal properties. The reaction involves the N-alkylation of 1,2,4-triazole with this compound.

Materials:

  • This compound (TCMB)

  • 1,2,4-Triazole

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of 1,2,4-triazole (1.1 equivalents) in anhydrous DMF in a round-bottom flask, add potassium carbonate (1.5 equivalents).

  • Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction mixture to 60-70°C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.

Expected Outcome:

The final product, 1-((2,4,6-trichlorophenyl)methyl)-1H-1,2,4-triazole, is expected to be a solid. Characterization should be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.

Protocol 2: Synthesis of 2,4,6-Trichlorobenzyl Ethers (Potential Fungicides and Insecticides)

This protocol describes a general method for the synthesis of ether derivatives, which have shown potential as fungicides and insecticides. The Williamson ether synthesis is employed, where an alcohol is deprotonated to form an alkoxide, which then acts as a nucleophile.

Materials:

  • This compound (TCMB)

  • An appropriate alcohol (e.g., phenol, substituted phenols, aliphatic alcohols)

  • Sodium hydride (NaH) or other suitable base

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.2 equivalents) in anhydrous THF.

  • Cool the solution to 0°C in an ice bath and add sodium hydride (1.2 equivalents) portion-wise.

  • Allow the mixture to warm to room temperature and stir for 30 minutes.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with dichloromethane (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Protocol 3: Synthesis of 2,4,6-Trichlorobenzyl Esters (Potential Insecticides)

This protocol outlines the synthesis of ester derivatives, which have been investigated for their insecticidal properties. The reaction involves the esterification of a carboxylic acid with this compound.

Materials:

  • This compound (TCMB)

  • A suitable carboxylic acid

  • Triethylamine (Et₃N) or other organic base

  • Acetonitrile (CH₃CN), anhydrous

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

Procedure:

  • To a solution of the carboxylic acid (1.1 equivalents) in anhydrous acetonitrile, add triethylamine (1.2 equivalents).

  • Stir the solution at room temperature for 10 minutes.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the reaction to reflux and stir for 8-12 hours, monitoring by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether and wash successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude ester.

  • Purify the product by column chromatography.

Data Presentation

Table 1: Summary of Synthesized Derivatives and Expected Analytical Data

Derivative ClassRepresentative StructureMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR signals (indicative)
Triazole1-((2,4,6-trichlorophenyl)methyl)-1H-1,2,4-triazoleC₉H₆Cl₃N₃278.53Singlet for benzylic CH₂, signals for aromatic protons, signals for triazole protons.
Ether1,3,5-Trichloro-2-(phenoxymethyl)benzeneC₁₃H₉Cl₃O287.57Singlet for benzylic CH₂, signals for both aromatic rings.
Ester2,4,6-Trichlorobenzyl acetateC₉H₇Cl₃O₂269.51Singlet for benzylic CH₂, singlet for methyl protons, signals for aromatic protons.

Table 2: Biological Activity Profile of Representative Derivatives (Hypothetical Data for Illustrative Purposes)

Compound IDDerivative ClassTarget OrganismBiological ActivityIC₅₀ / LC₅₀ (µg/mL)Reference
AG-TCMB-T1TriazoleEchinochloa crus-galli (Barnyard grass)Herbicidal5.2Fictional
AG-TCMB-E1EtherBotrytis cinerea (Gray mold)Fungicidal12.8Fictional
AG-TCMB-ES1EsterSpodoptera littoralis (Cotton leafworm)Insecticidal8.5Fictional

Note: The biological activity data presented in Table 2 is hypothetical and serves as an example of how to structure such data. Actual values would need to be determined through biological screening.

Visualization of Workflows and Pathways

Experimental Workflow

The general workflow for the synthesis and evaluation of agrochemical derivatives from this compound is depicted below.

experimental_workflow start 1,3,5-Trichloro-2- (chloromethyl)benzene reaction Derivatization Reaction (Nucleophilic Substitution) start->reaction nucleophile Nucleophile (e.g., Triazole, Alcohol, Carboxylic Acid) nucleophile->reaction purification Purification (Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization screening Biological Screening (Herbicidal, Fungicidal, Insecticidal) purification->screening data Data Analysis (IC50/LC50 Determination) screening->data sar Structure-Activity Relationship (SAR) Studies data->sar

Caption: General workflow for the synthesis and evaluation of agrochemicals.

Signaling Pathway: Mode of Action of Triazole Fungicides

Triazole fungicides, a potential class of derivatives from this compound, are known to inhibit the ergosterol biosynthesis pathway in fungi. This pathway is crucial for the integrity of the fungal cell membrane.

triazole_moa cluster_pathway Ergosterol Biosynthesis Pathway Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol ... Ergosterol Ergosterol Lanosterol->Ergosterol C14-demethylase (CYP51) Membrane Fungal Cell Membrane Disruption Triazole Triazole Fungicide Derivative Triazole->Inhibition

Caption: Mechanism of action of triazole fungicides.[1][2]

Signaling Pathway: Potential Herbicidal Mode of Action of Triazole Derivatives

Some triazole herbicides, like amitrole, are known to inhibit amino acid biosynthesis, specifically the histidine pathway.[3] This provides a potential mechanism of action to investigate for novel triazole derivatives.

herbicidal_moa precursor Precursors pathway Histidine Biosynthesis Pathway precursor->pathway histidine Histidine pathway->histidine protein Protein Synthesis histidine->protein growth Plant Growth and Development protein->growth triazole_herbicide Triazole Herbicide Derivative triazole_herbicide->inhibition

Caption: Potential herbicidal mode of action via histidine biosynthesis inhibition.[3]

References

Application Note: Synthesis of a Novel Dye Intermediate from 1,3,5-Trichloro-2-(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines a protocol for the synthesis of a novel dye intermediate utilizing 1,3,5-Trichloro-2-(chloromethyl)benzene as a key starting material. The highly chlorinated aromatic core of this compound offers a scaffold for developing dyes with potentially unique photophysical properties and enhanced stability. The described methodology focuses on the alkylation of an aromatic amine, a foundational reaction in the synthesis of various dye classes. This application note provides a detailed experimental procedure, data tables for hypothetical results, and a visual workflow to guide researchers in the exploration of new chromophores.

Introduction

This compound is a versatile chemical intermediate characterized by a trichlorinated benzene ring and a reactive chloromethyl group. While its use in the synthesis of pesticides and pharmaceuticals is generally acknowledged, its application in the development of novel dyes is less documented. The presence of multiple chlorine atoms can influence the electronic properties and steric hindrance of a resulting dye molecule, potentially leading to altered absorption and emission spectra, as well as improved light and chemical stability. This protocol details a hypothetical synthesis of a triarylmethane dye precursor through the Friedel-Crafts alkylation of N,N-dimethylaniline with this compound.

Data Presentation

The following tables summarize the key quantitative data for the proposed synthesis.

Table 1: Properties and Stoichiometry of Reactants

ReactantChemical FormulaMolar Mass ( g/mol )Moles (mol)Equivalents
This compoundC₇H₄Cl₄229.920.011.0
N,N-DimethylanilineC₈H₁₁N121.180.0222.2
Anhydrous Aluminum ChlorideAlCl₃133.340.0111.1

Table 2: Hypothetical Product Characterization and Yield

Product NameChemical FormulaMolar Mass ( g/mol )Hypothetical Yield (%)AppearanceMelting Point (°C)
4,4'-((2,4,6-trichlorophenyl)methylene)bis(N,N-dimethylaniline)C₂₃H₂₃Cl₃N₂449.8075Pale yellow solid195-200

Experimental Protocol

Objective: To synthesize 4,4'-((2,4,6-trichlorophenyl)methylene)bis(N,N-dimethylaniline) via Friedel-Crafts alkylation.

Materials:

  • This compound (2.30 g, 0.01 mol)

  • N,N-Dimethylaniline (2.67 g, 0.022 mol)

  • Anhydrous Aluminum Chloride (1.47 g, 0.011 mol)

  • Anhydrous Dichloromethane (DCM), 100 mL

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (2.30 g, 0.01 mol) in 50 mL of anhydrous dichloromethane.

  • Addition of Amine: Add N,N-dimethylaniline (2.67 g, 0.022 mol) to the dropping funnel and add it dropwise to the stirred solution in the flask over 10 minutes.

  • Initiation of Reaction: Cool the reaction mixture to 0 °C using an ice-water bath. Carefully add anhydrous aluminum chloride (1.47 g, 0.011 mol) portion-wise over 15 minutes, ensuring the temperature does not exceed 5 °C.

  • Reaction Progression: After the addition of the catalyst, remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up:

    • Upon completion, cool the reaction mixture again to 0 °C and slowly quench by the dropwise addition of 50 mL of 1 M HCl.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with 50 mL of water, 50 mL of saturated NaHCO₃ solution, and 50 mL of brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to obtain the pure 4,4'-((2,4,6-trichlorophenyl)methylene)bis(N,N-dimethylaniline).

Mandatory Visualization

experimental_workflow start Start reactants 1. Combine this compound and N,N-Dimethylaniline in DCM start->reactants cool 2. Cool to 0 °C reactants->cool catalyst 3. Add Anhydrous AlCl₃ cool->catalyst react 4. Stir at Room Temperature for 12 hours catalyst->react quench 5. Quench with 1 M HCl react->quench extract 6. Liquid-Liquid Extraction quench->extract dry 7. Dry and Concentrate extract->dry purify 8. Column Chromatography dry->purify product Final Product: 4,4'-((2,4,6-trichlorophenyl)methylene)bis(N,N-dimethylaniline) purify->product

Caption: Experimental workflow for the synthesis of the dye intermediate.

Application of 1,3,5-Trichloro-2-(chloromethyl)benzene in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides a comprehensive overview of the applications of chlorinated benzyl halides, with a specific focus on the structural motif represented by 1,3,5-Trichloro-2-(chloromethyl)benzene, in the context of pharmaceutical manufacturing. While direct, extensive literature on the specific applications of this compound is sparse, its structure embodies two key reactive components widely utilized in medicinal chemistry: a polychlorinated aromatic ring and a reactive chloromethyl (benzyl chloride) group.[1] This document will, therefore, extrapolate its potential uses based on the well-established roles of similar chemical entities in drug synthesis. Included are detailed application notes, representative experimental protocols, and diagrams illustrating synthetic pathways and workflows.

Introduction to Chlorinated Benzyl Halides in Pharmaceutical Synthesis

Chlorinated aromatic compounds are significant in medicinal chemistry, with numerous FDA-approved drugs containing chlorine.[2] The inclusion of chlorine atoms on an aromatic ring can significantly influence a molecule's pharmacokinetic properties, such as its metabolic stability, lipophilicity, and binding affinity to biological targets.[3] The compound this compound, also known as 2,4,6-trichlorobenzyl chloride, possesses a unique structure with three chlorine atoms that influence its reactivity and stability.[1][4][5]

The chloromethyl group (-CH₂Cl) is a highly reactive functional group that makes compounds like this compound valuable as intermediates in organic synthesis.[6][7] This group is an excellent electrophile, readily participating in nucleophilic substitution reactions. This reactivity allows for the facile introduction of the trichlorobenzyl moiety into a larger molecule, a common strategy in the synthesis of complex active pharmaceutical ingredients (APIs).[3][8][9][10][11] Benzyl halides are common reagents used in the synthesis of pharmaceuticals.[9]

Key Applications in Pharmaceutical Manufacturing

The primary application of structures like this compound in pharmaceutical manufacturing is as an alkylating agent or a synthetic intermediate.[1][12] The key reactions involve the nucleophilic displacement of the chloride from the chloromethyl group.

  • N-Benzylation of Amines: A fundamental reaction in the synthesis of many pharmaceuticals is the formation of a carbon-nitrogen bond. Substituted benzyl chlorides are used to introduce a benzyl group onto primary or secondary amines, forming secondary or tertiary amines, respectively. This is a crucial step in building the core structure of various drug molecules.

  • O-Benzylation of Alcohols and Phenols: The benzyl group is a common protecting group for hydroxyl functionalities in multi-step syntheses due to its stability under various reaction conditions and its relatively easy removal by hydrogenolysis.[13] Highly chlorinated benzyl halides can be used to introduce a stable benzyl ether linkage.

  • S-Benzylation of Thiols: Similar to alcohols, thiols can be benzylated to form thioethers. This is relevant in the synthesis of drugs containing sulfur atoms.

  • C-Benzylation of Carbon Nucleophiles: Enolates and other carbanions can be alkylated with benzyl chlorides to form new carbon-carbon bonds, a key strategy for elaborating the carbon skeleton of a target molecule.

The presence of the three chlorine atoms on the benzene ring in this compound would make the resulting benzylated moiety highly lipophilic and resistant to metabolic oxidation. This can be a desirable feature for increasing the half-life of a drug in the body.

Quantitative Data Summary

The following table summarizes typical conditions and outcomes for benzylation reactions, which are representative of the potential applications of this compound. The data is generalized from protocols for similar substituted benzyl chlorides.

ParameterN-Benzylation of AminesO-Benzylation of Alcohols
Substrates Primary & Secondary AminesAlcohols, Phenols
Reagents Substituted Benzyl Chloride, BaseSubstituted Benzyl Chloride, Strong Base
Common Bases K₂CO₃, NaHCO₃, TriethylamineNaH, KOH
Solvents Acetonitrile, DMF, DichloromethaneDMF, THF
Temperature Room Temperature to 80 °C0 °C to Room Temperature
Reaction Time 2 - 24 hours1 - 12 hours
Typical Yield 75 - 95%80 - 98%

Experimental Protocols

The following are representative protocols for key reactions involving a substituted benzyl chloride like this compound.

Protocol 1: General Procedure for N-Benzylation of a Primary Amine

  • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the primary amine (1.0 equivalent) in acetonitrile (10 mL per mmol of amine).

  • Addition of Reagents: Add potassium carbonate (K₂CO₃) (2.0 equivalents) to the solution.

  • Reaction Initiation: Add this compound (1.1 equivalents) to the stirred suspension.

  • Reaction Conditions: Heat the reaction mixture to 60-70 °C and maintain for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel to afford the desired N-benzylated amine.

Protocol 2: General Procedure for O-Benzylation of a Primary Alcohol

  • Preparation: In a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the primary alcohol (1.0 equivalent) in dry N,N-Dimethylformamide (DMF) (5-10 mL per mmol of alcohol).[13]

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equivalents) portion-wise. Stir the mixture at 0 °C for 30 minutes.[13]

  • Alkylation: Add this compound (1.2 equivalents) dropwise to the reaction mixture at 0 °C.

  • Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.[13]

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of methanol (1 mL) at 0 °C, followed by water (10 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with water (2 x 10 mL) and brine (1 x 10 mL).[13]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the pure benzyl ether.

Visualizations

Diagram 1: General Workflow for N-Benzylation

N_Benzylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start dissolve Dissolve Amine and Base in Solvent start->dissolve add_reagent Add 1,3,5-Trichloro-2- (chloromethyl)benzene dissolve->add_reagent heat Heat and Stir (4-8h) add_reagent->heat monitor Monitor by TLC heat->monitor cool Cool and Filter monitor->cool extract Extract and Wash cool->extract purify Column Chromatography extract->purify end_node Pure Product purify->end_node

Caption: Workflow for the N-benzylation of an amine.

Diagram 2: Logical Relationship in Drug Synthesis

Drug_Synthesis_Logic start_material 1,3,5-Trichloro-2- (chloromethyl)benzene reaction Nucleophilic Substitution start_material->reaction nucleophile Nucleophile (e.g., Amine, Alcohol) nucleophile->reaction intermediate Benzylated Intermediate reaction->intermediate further_synthesis Further Synthetic Steps intermediate->further_synthesis api Active Pharmaceutical Ingredient (API) further_synthesis->api

Caption: Role as a building block in API synthesis.

Diagram 3: Hypothetical Signaling Pathway Inhibition

This diagram is a hypothetical representation. The actual biological target of a drug synthesized using this intermediate would be specific to the final API.

Signaling_Pathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Signal Kinase2 Kinase B (Target Protein) Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates CellularResponse Cellular Response (e.g., Proliferation) TranscriptionFactor->CellularResponse Promotes Drug API with Trichlorobenzyl Moiety Drug->Kinase2 Inhibits

Caption: Inhibition of a kinase signaling pathway.

Safety Considerations

This compound, like other benzyl chlorides and polychlorinated aromatics, should be handled with care.[1][8] It is expected to be a lachrymator and an irritant to the skin, eyes, and respiratory tract.[8] Polychlorinated benzenes can have toxicological effects, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[14][15] All manipulations should be performed in a well-ventilated fume hood.

Conclusion

While this compound is not a widely cited intermediate in publicly accessible pharmaceutical literature, its chemical structure is representative of a class of valuable synthetic building blocks. The combination of a reactive benzyl chloride group and a metabolically robust polychlorinated ring makes such compounds highly useful for the synthesis of complex and potentially long-acting pharmaceutical agents. The protocols and data presented here provide a foundational understanding for researchers and scientists in drug development to leverage the reactivity of this and similar chlorinated aromatic intermediates.

References

Application Notes & Protocols: Free-Radical Chlorination of Substituted Toluenes

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a detailed experimental framework for the side-chain chlorination of substituted toluenes via a free-radical pathway. This document outlines the required apparatus, step-by-step protocols, and analytical methods for product characterization, supported by quantitative data and process diagrams.

Introduction

Free-radical chlorination is a fundamental reaction in organic synthesis used to functionalize the alkyl side-chains of aromatic compounds, such as substituted toluenes. The reaction proceeds through a free-radical chain mechanism, typically initiated by ultraviolet (UV) light or a chemical initiator.[1][2] This process is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical.[3][4]

This method avoids electrophilic aromatic substitution (ring chlorination) by operating in the absence of Lewis acid catalysts.[1][4] The primary products, substituted benzyl chlorides, are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. The reaction can be controlled to favor mono-, di-, or tri-chlorination of the methyl group.[2][5]

Reaction Mechanism & Workflow

The overall process involves the initiation of chlorine radicals, propagation of a chain reaction, and eventual termination.

Free-Radical Chlorination Mechanism

The reaction proceeds via three key stages: initiation, propagation, and termination.[2]

G cluster_initiation Initiation cluster_propagation Propagation (Chain Reaction) cluster_termination Termination I1 Cl₂ I2 2 Cl• I1->I2 UV light (hν) P1 Substituted Toluene (Ar-CH₃) P2 Benzylic Radical (Ar-CH₂•) P1->P2 + Cl• P2->P1 - HCl P3 Benzyl Chloride (Ar-CH₂Cl) P2->P3 + Cl₂ P3->P2 - Cl• P4 Chlorine Radical (Cl•) T1 2 Cl• → Cl₂ T2 Ar-CH₂• + Cl• → Ar-CH₂Cl T3 2 Ar-CH₂• → Ar-CH₂-CH₂-Ar

Figure 1: Free-radical chain mechanism for the chlorination of a substituted toluene.

Experimental Workflow

The general workflow encompasses preparation, reaction execution, product workup, and analysis.

G prep Preparation react Reaction Setup prep->react run Chlorination Reaction (Reflux + UV Light) react->run chlorine Chlorine Gas Generation & Drying chlorine->run quench Reaction Quenching & Neutralization run->quench extract Workup & Extraction quench->extract dry Drying & Solvent Removal extract->dry purify Purification (e.g., Distillation) dry->purify analyze Product Analysis (GC-MS, NMR) purify->analyze

Figure 2: General experimental workflow for free-radical chlorination.

Experimental Protocols

Safety Note: This experiment involves hazardous materials, including chlorine gas (toxic and corrosive) and flammable organic solvents. It must be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves, is mandatory.

Materials & Reagents
  • Substituted Toluene (e.g., Toluene, p-Xylene, p-Chlorotoluene)

  • Chlorine Gas (Cl₂) or a precursor (e.g., Calcium Hypochlorite and HCl)

  • Concentrated Sulfuric Acid (H₂SO₄) for drying

  • Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH) solution (5% w/v)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Organic Solvent (e.g., Dichloromethane or Diethyl Ether for extraction)

  • Deionized Water

Apparatus Setup
  • Reaction Vessel: A three-necked round-bottom flask equipped with a magnetic stirrer.

  • Condenser: A reflux condenser fitted to the central neck of the flask.

  • Gas Inlet: A gas dispersion tube inserted through one neck, extending below the surface of the reaction mixture. This will be connected via tubing to the chlorine gas source.

  • Gas Outlet/Trap: An outlet on top of the condenser connected to a gas trap (e.g., a bubbler containing NaOH solution) to neutralize excess chlorine gas.

  • Light Source: An ultraviolet (UV) lamp positioned to irradiate the reaction flask.

  • Heating: A heating mantle with a temperature controller.

  • Chlorine Drying: If generating chlorine, pass the gas through a wash bottle containing concentrated sulfuric acid before it enters the reaction vessel.[3]

Reaction Procedure
  • Preparation: Assemble the apparatus in a fume hood. Charge the reaction flask with the substituted toluene (e.g., 1.0 mole).

  • Heating: Begin stirring and heat the toluene derivative to a gentle reflux (for toluene, the boiling point is ~111°C).[3][6]

  • Initiation: Turn on the UV lamp to irradiate the flask.

  • Chlorination: Slowly bubble dry chlorine gas into the refluxing liquid.[3] The reaction is exothermic; control the chlorine flow rate to maintain a steady reflux. The disappearance of the yellow-green chlorine color indicates its consumption.

  • Monitoring: Monitor the reaction progress by withdrawing small aliquots over time and analyzing them via Gas Chromatography (GC). The boiling point of the mixture will rise as chlorinated products are formed (e.g., benzyl chloride boils at 179°C).[6]

  • Completion: Stop the chlorine flow when the desired level of conversion is reached (e.g., based on GC analysis or a target increase in the reaction mixture's weight/boiling point). Continue heating and UV irradiation for another 15-20 minutes to consume any dissolved chlorine.

Workup and Purification
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Quenching: Slowly transfer the crude product to a separatory funnel. Wash sequentially with:

    • 5% NaHCO₃ solution to neutralize residual HCl.

    • Deionized water.

  • Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

  • Solvent Removal: Filter off the drying agent and remove any low-boiling components (like unreacted toluene) by simple distillation.

  • Purification: Purify the product(s) by fractional distillation under reduced pressure to separate mono-, di-, and tri-chlorinated species.

Quantitative Data

The reactivity of the benzylic C-H bond and the distribution of products are influenced by the substituents on the aromatic ring and the reaction conditions.

Table 1: Relative Reactivity of Substituted Toluenes

The rate of hydrogen abstraction by chlorine atoms is influenced by the electronic nature of the substituent on the aromatic ring. Electron-donating groups generally increase the reaction rate, while electron-withdrawing groups decrease it.

Substituted TolueneSubstituent (X)Relative Reactivity (vs. Toluene)Effect of Substituent
p-Xylene-CH₃> 1Electron Donating
Toluene-H1.00 (Reference)-
p-Chlorotoluene-Cl< 1Electron Withdrawing
p-Nitrotoluene-NO₂<< 1Strong EWG
Note: Exact numerical values for relative reactivity can vary with reaction conditions. The trend is based on principles of radical stability and polar effects in the transition state.[7][8]
Table 2: Product Distribution in Toluene Chlorination

Controlling the stoichiometry of chlorine and the reaction time allows for selective synthesis of benzyl chloride, benzal chloride, or benzotrichloride.

ProductStructureMolar Ratio (Toluene:Cl₂)Typical Conditions
Benzyl ChlorideC₆H₅CH₂Cl~1:1 (Toluene in excess)Limited chlorine, shorter reaction time.[6]
Benzal ChlorideC₆H₅CHCl₂~1:2Controlled addition of 2 eq. of chlorine.
BenzotrichlorideC₆H₅CCl₃~1:3 (Chlorine in excess)Prolonged reaction time, excess chlorine.[9]

Note: These are idealized ratios. Industrial processes often result in a mixture that requires purification. Using less than a stoichiometric amount of chlorine (e.g., 0.5 moles of Cl₂ per mole of toluene) can improve selectivity for the mono-chlorinated product by leaving a significant amount of the more reactive starting material present.[6]

Analytical Protocols: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an effective technique for separating and identifying the components of the reaction mixture.[10][11]

Sample Preparation

Dilute a small aliquot (e.g., 10 µL) of the crude or purified reaction mixture in a suitable solvent (e.g., 1 mL of dichloromethane or hexane) in a GC vial.

GC-MS Parameters
ParameterTypical Value
GC Column Non-polar capillary column (e.g., DB-5MS, HP-PONA), 30-100 m length, 0.25 mm ID, 0.25-0.5 µm film thickness.[11]
Carrier Gas Helium at a constant flow rate (e.g., 1.5 mL/min).[11]
Injection 1 µL, split mode (e.g., 50:1), injector temperature 250°C.
Oven Program Initial temp 50°C (hold 2-5 min), ramp at 8-10°C/min to 250°C (hold 10 min).[10]
MS Detector Electron Ionization (EI) at 70 eV.
Mass Range Scan m/z 40-300.
Solvent Delay 2-4 minutes to protect the filament from the solvent peak.[10]
Data Interpretation

Identify compounds based on their retention times and comparison of their mass spectra with a standard library (e.g., NIST). Quantify the relative amounts of each component by integrating the peak areas in the total ion chromatogram (TIC).

References

Application Notes and Protocols for the Gas Chromatography Analysis of 1,3,5-Trichloro-2-(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed methodologies for the analysis of 1,3,5-Trichloro-2-(chloromethyl)benzene using gas chromatography (GC). The protocols are designed for researchers, scientists, and drug development professionals requiring accurate quantification and purity assessment of this compound.

Introduction

This compound is a chlorinated aromatic compound of interest in various chemical syntheses. Gas chromatography is a highly effective technique for the analysis of such volatile and semi-volatile compounds, offering high resolution and sensitivity. The methods outlined below are based on established practices for analyzing chlorinated benzenes and related compounds and can be adapted and validated for specific matrices and research needs. The primary analytical technique discussed is Gas Chromatography coupled with either a Mass Spectrometer (MS) or an Electron Capture Detector (ECD), both of which provide excellent sensitivity for halogenated compounds.

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical and depends on the sample matrix.

Protocol 2.1.1: Sample Preparation from Solid Matrices (e.g., Soil, Sediment)

This protocol is adapted from established methods for extracting chlorobenzenes from solid environmental samples.[1]

  • Spiking: For recovery assessment, spike the sample with a surrogate standard, such as deuterated 1,2-dichlorobenzene or α,2,6-trichlorotoluene, before extraction.[1][2]

  • Drying: Mix the wet sample with anhydrous sodium sulfate (Na₂SO₄) until a free-flowing powder is obtained.[1]

  • Solvent Extraction:

    • Add 5 mL of a pentane:acetone (4:1, v/v) mixture to the dried sample.

    • Agitate on a mechanical shaker for 24 hours at room temperature.[1]

    • Alternative extraction solvents include methylene chloride/acetone (1:1).[2]

  • Extract Cleanup (if necessary):

    • Decant the extract.

    • Pass the extract through a cleanup column containing silica gel and a top layer of activated copper powder to remove interferences.[1]

    • Elute the analytes with 10 mL of pentane.[1]

  • Concentration:

    • Evaporate the eluate under a gentle stream of nitrogen to a final volume of approximately 0.3 mL.[1]

    • Add an internal standard, such as 4-bromo-1-fluorobenzene or 1,3,5-tribromobenzene, prior to GC analysis.[1][2]

Protocol 2.1.2: Sample Preparation from Liquid Matrices (e.g., Water, Wastewater)

For aqueous samples, direct aqueous injection (DAI) or headspace (HS) sampling can be employed for volatile compounds.

  • Direct Aqueous Injection (DAI): This method is suitable for clean water matrices.[3]

    • Filter the sample to remove any suspended matter.

    • Transfer an aliquot to a GC vial.

    • Add an internal standard if required.

    • Directly inject 1-2 µL into the GC system.[3]

  • Static Headspace (HS) Sampling: This is a solvent-free method suitable for volatile analytes in water.[4]

    • Place 10 mL of the water sample into a 20 mL headspace vial.

    • Add 20% (w/v) sodium chloride to increase the partitioning of the analyte into the headspace.[4]

    • Seal the vial and incubate at 70°C for 43 minutes with stirring to allow for equilibration.[4]

    • Automatically inject a portion of the headspace gas into the GC.

Protocol 2.1.3: Preparation for Purity Assessment (Neat or in Solution)

This protocol is intended for analyzing the purity of a synthesized compound.

  • Accurately weigh approximately 100 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent such as dichloromethane or hexane and dilute to the mark.

  • Mix thoroughly until the sample is completely dissolved.

  • Transfer a portion of the solution to a 2 mL autosampler vial for analysis.

Gas Chromatography Methodologies

Two primary detector types are recommended for the analysis of chlorinated compounds: Mass Spectrometry (MS) for definitive identification and Electron Capture Detector (ECD) for high sensitivity.

Protocol 2.2.1: GC-MS Method

This method is ideal for both identification and quantification, especially in complex matrices.

  • GC System: A gas chromatograph equipped with a quadrupole mass spectrometer.[1]

  • Column: A medium polarity column such as a Rtx-624 (60 m x 0.25 mm ID, 1.4 µm film) or a non-polar DB-5ms (30 m x 0.25 mm ID, 0.25 µm film) is recommended.[1][5]

  • Carrier Gas: Helium at a constant flow rate of 1.2-2 mL/min.[1]

  • Injection: 1-2 µL, splitless or split (e.g., 50:1 ratio), with an injector temperature of 250-280°C.[1]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.[6]

    • Ramp 1: 5°C/min to 200°C.[1]

    • Ramp 2: 10°C/min to 250°C, hold for 9 minutes.[1] (This program should be optimized for the specific column and analyte.)

  • MS Detector:

    • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and quantitative analysis.[5] A full scan mode can be used for initial identification.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

Protocol 2.2.2: GC-ECD Method

This method provides excellent sensitivity for electrophilic compounds like chlorinated benzenes.

  • GC System: A gas chromatograph equipped with an Electron Capture Detector (ECD).

  • Column: A dual-column setup with different polarities (e.g., DB-5 and DB-1701) can be used for confirmation.[2] A single Rxi-5ms column (30m × 0.25 mm × 0.25 µm) is also suitable.[6]

  • Carrier Gas: Nitrogen or Helium at a flow rate of 1 mL/min.[6]

  • Makeup Gas: Nitrogen at a flow rate of 60 cm³/min.[3]

  • Injection: 1 µL, splitless mode.[6]

  • Injector Temperature: 240°C.[6]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp 1: 5°C/min to 190°C.

    • Ramp 2: 20°C/min to 280°C, hold for 7 minutes.[6]

  • Detector Temperature: 290-340°C.[3][6]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of chlorinated benzenes using GC-based methods. This data is provided as a reference and should be determined experimentally for this compound.

ParameterGC-MSGC-ECDReference
Column Type Rtx-624 or DB-5msRxi-5ms or DB-5[1][5][6]
Typical Analytes Chlorobenzenes, Chlorinated HydrocarbonsChlorobenzenes[1][2][6]
Limit of Detection (LOD) pg to ng levelSub-ppb to ppb[5]
Limit of Quantification (LOQ) ng to µg levelppb[7]
Linearity (r²) >0.99>0.99[6]
Precision (RSD%) < 10%< 10%[2]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the analysis of this compound from a solid matrix sample.

G cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Solid Sample (e.g., Sediment) Spike Spike with Surrogate Standard Sample->Spike Dry Dry with Na₂SO₄ Spike->Dry Extract Solvent Extraction (Pentane:Acetone) Dry->Extract Cleanup Extract Cleanup (Silica Gel) Extract->Cleanup Concentrate Concentrate (Nitrogen Stream) Cleanup->Concentrate AddIS Add Internal Standard Concentrate->AddIS GC_Inject GC Injection AddIS->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation Detector Detection (MS or ECD) GC_Separation->Detector Data_Acq Data Acquisition Detector->Data_Acq Quant Quantification & Reporting Data_Acq->Quant

Caption: Workflow for GC analysis of this compound.

Logical Relationship of GC System Components

This diagram shows the logical flow and relationship between the core components of the Gas Chromatography system.

Caption: Logical relationship of GC system components for analysis.

References

Application Notes and Protocols: 1,3,5-Trichloro-2-(chloromethyl)benzene as a Versatile Building Block for Advanced Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of 1,3,5-Trichloro-2-(chloromethyl)benzene as a fundamental building block in the synthesis of advanced functional materials. The unique structural characteristics of this compound, featuring a reactive chloromethyl group and a trifunctional chlorinated aromatic core, make it a promising candidate for creating highly cross-linked and porous organic polymers. Such materials are of significant interest for a wide range of applications, including gas storage, catalysis, and controlled drug delivery.

The protocols detailed herein are based on established synthetic methodologies for analogous chloromethylated aromatic compounds and provide a solid foundation for the development of novel materials derived from this compound.

Application in Porous Organic Polymers (POPs)

This compound is an ideal candidate for the synthesis of hypercrosslinked polymers (HCPs), a subclass of porous organic polymers (POPs). The reactive chloromethyl group can undergo Friedel-Crafts alkylation reactions, leading to the formation of a rigid, three-dimensional network with permanent porosity. The trichlorinated benzene core contributes to the rigidity and thermal stability of the resulting polymer.

Key Advantages:

  • High Thermal and Chemical Stability: The highly cross-linked aromatic network is expected to exhibit exceptional stability.

  • Tunable Porosity: The pore size and surface area of the resulting materials can be tuned by varying the reaction conditions.

  • Functionalizable Backbone: The chlorine atoms on the benzene ring offer potential sites for post-synthetic modification, allowing for the introduction of specific functionalities.

A general workflow for the synthesis of a hypercrosslinked polymer from this compound is illustrated below.

experimental_workflow A Monomer Dissolution (this compound in an anhydrous solvent) B Catalyst Addition (e.g., Anhydrous FeCl3) A->B Under N2 C Polymerization (Heating under inert atmosphere) B->C Reflux D Work-up and Purification (Washing with various solvents) C->D E Activation (Solvent exchange and drying) D->E F Characterization (FT-IR, SEM, N2 sorption) E->F

A generalized workflow for the synthesis of hypercrosslinked polymers.

Data Presentation: Representative Properties of a Hypercrosslinked Polymer

The following table summarizes the expected quantitative data for a hypothetical hypercrosslinked polymer synthesized from this compound. These values are representative of materials synthesized from similar chloromethylated aromatic monomers.

PropertyValueUnit
Physical Properties
Brunauer-Emmett-Teller (BET) Surface Area800 - 1200m²/g
Total Pore Volume0.5 - 0.9cm³/g
Micropore Volume0.3 - 0.6cm³/g
Thermal Properties
Decomposition Temperature (TGA, 5% weight loss)> 400°C
Gas Adsorption
CO₂ Uptake (273 K, 1 bar)2.0 - 3.5mmol/g
H₂ Uptake (77 K, 1 bar)1.0 - 1.8wt%

Experimental Protocols

Protocol 1: Synthesis of a Hypercrosslinked Polymer via Friedel-Crafts Alkylation

This protocol describes the synthesis of a hypercrosslinked polymer from this compound via a self-condensation reaction using a Friedel-Crafts catalyst.

Materials:

  • This compound

  • Anhydrous 1,2-dichloroethane (DCE)

  • Anhydrous iron(III) chloride (FeCl₃)

  • Methanol

  • Acetone

  • Tetrahydrofuran (THF)

  • Nitrogen gas (inert atmosphere)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer with a heating mantle

  • Schlenk line or glovebox for handling anhydrous reagents

  • Soxhlet extraction apparatus

  • Vacuum oven

Procedure:

  • Reaction Setup: In a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (e.g., 5.0 g).

  • Dissolution: Add 100 mL of anhydrous 1,2-dichloroethane to the flask and stir until the monomer is completely dissolved.

  • Catalyst Addition: Under a nitrogen atmosphere, carefully add anhydrous iron(III) chloride (e.g., 1.5 molar equivalents relative to the monomer) to the solution. The reaction mixture will typically darken.

  • Polymerization: Heat the mixture to 80°C and maintain it under reflux with vigorous stirring for 24 hours. A solid precipitate will form during the reaction.

  • Work-up: After 24 hours, cool the reaction mixture to room temperature. Quench the reaction by slowly adding 50 mL of methanol.

  • Purification:

    • Filter the solid product and wash it with methanol (3 x 50 mL).

    • Perform a Soxhlet extraction of the crude polymer with methanol for 24 hours to remove the catalyst and any unreacted monomer.

    • Subsequently, perform Soxhlet extractions with acetone and THF for 24 hours each to remove any oligomeric byproducts.

  • Drying: Dry the purified polymer in a vacuum oven at 120°C for 24 hours to obtain the final hypercrosslinked polymer as a fine powder.

The underlying chemical transformation involves the electrophilic aromatic substitution where the chloromethyl group, activated by the Lewis acid catalyst, alkylates another benzene ring, leading to a cross-linked network.

reaction_mechanism reactant1 This compound intermediate [Electrophilic Intermediate] reactant1->intermediate + catalyst FeCl3 catalyst->intermediate product Cross-linked Polymer Network + HCl intermediate->product + reactant2 Another Monomer Unit reactant2->product

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3,5-Trichloro-2-(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions, and optimized protocols to improve the yield and purity in the synthesis of 1,3,5-Trichloro-2-(chloromethyl)benzene. It is intended for researchers, chemists, and professionals in drug development and organic synthesis.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary synthetic route for this compound? The most common method is the electrophilic aromatic substitution known as the Blanc chloromethylation reaction.[1] This involves reacting the starting material, 1,3,5-trichlorobenzene, with a source of formaldehyde (such as paraformaldehyde or trioxane) and hydrogen chloride in the presence of a Lewis acid catalyst.[2][3]

Q2: Why is achieving a high yield for this specific synthesis often challenging? The primary challenge stems from the starting material itself. 1,3,5-Trichlorobenzene is an electron-deficient (deactivated) aromatic ring due to the strong electron-withdrawing effects of the three chlorine atoms. This deactivation makes the ring less susceptible to electrophilic attack, thus slowing down the reaction rate and often requiring more forcing conditions compared to more activated aromatic compounds.[1][2]

Q3: What are the main byproducts and how can their formation be minimized? The principal byproduct is typically the diarylmethane derivative, formed when the desired chloromethylated product reacts with another molecule of 1,3,5-trichlorobenzene.[2] This is essentially a Friedel-Crafts alkylation side reaction. To minimize its formation:

  • Control Temperature: Higher temperatures tend to favor the formation of diarylmethane.[2] Maintaining the lowest effective reaction temperature is crucial.

  • Catalyst Choice: Certain potent Lewis acids, like aluminum chloride (AlCl₃), are known to aggressively promote diarylmethane formation.[2] Using a milder catalyst such as zinc chloride (ZnCl₂) is often preferred.

  • Stoichiometry: Using a molar excess of the 1,3,5-trichlorobenzene starting material can reduce the probability of the product molecule finding another reactant to form the diarylmethane byproduct.

Q4: What are the most critical safety precautions for this reaction? Chloromethylation reactions carry a significant risk of forming the highly potent and lethal carcinogen, bis(chloromethyl) ether (BCME).[4] This byproduct can form from formaldehyde and hydrogen chloride. All experimental work must be conducted within a certified and properly functioning chemical fume hood. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, is mandatory. A written hazardous operations analysis should be performed by safety professionals before attempting this reaction.[4]

Section 2: Troubleshooting Guide

ProblemPossible CauseRecommended Solution
Low or No Conversion of Starting Material 1. Inactive Catalyst: The Lewis acid (e.g., ZnCl₂) may be old or hydrated. 2. Insufficiently Acidic Conditions: The reaction requires a strong acid environment to proceed. 3. Low Temperature: The activation energy for this deactivated ring is high.1. Use freshly opened or anhydrous zinc chloride. Consider alternative catalysts if necessary. 2. For deactivated rings, the addition of sulfuric acid can be beneficial.[2] 3. Gradually and carefully increase the reaction temperature, monitoring for byproduct formation via in-process controls (e.g., TLC or GC).
High Levels of Di(1,3,5-trichlorophenyl)methane Byproduct 1. Reaction Temperature is Too High: This is the most common cause of this side reaction.[2] 2. Incorrect Catalyst: Aggressive Lewis acids like AlCl₃ strongly favor this byproduct.[2] 3. High Product Concentration: As the reaction progresses, the concentration of the chloromethylated product increases, favoring the side reaction.1. Reduce the reaction temperature. Perform temperature optimization studies. 2. Switch to a milder catalyst such as zinc chloride (ZnCl₂) or tin(IV) chloride (SnCl₄).[2] 3. Use the 1,3,5-trichlorobenzene starting material in molar excess.
Formation of Polychloromethylated Products Incorrect Stoichiometry: An excess of formaldehyde and HCl relative to the aromatic ring can lead to multiple chloromethyl groups being added.Carefully control the molar equivalents of your chloromethylating agents. Aim for a 1:1 or slightly higher molar ratio of formaldehyde to the aromatic substrate for mono-substitution.
Product is a Dark, Oily Residue 1. Thermal Decomposition: The product may be degrading during the reaction or workup at high temperatures. 2. Presence of Multiple Impurities: Significant side reactions have occurred.1. Ensure the reaction temperature is not excessively high. For purification, use vacuum distillation to lower the boiling point and prevent decomposition.[5] 2. Analyze a sample of the crude material by GC-MS or NMR to identify the impurities. This will inform the necessary adjustments to the reaction conditions or purification strategy.

Section 3: Optimizing Yield - Data & Key Parameters

Optimizing the reaction yield depends on a careful balance of catalyst, temperature, and reaction time. The use of phase-transfer catalysts (PTCs) has also been shown to significantly improve yields in chloromethylation reactions.

Table 1: Effect of Catalyst on Chloromethylation Yields (Illustrative Data)

CatalystTypical ConditionsReported YieldKey Considerations
Zinc Chloride (ZnCl₂) / HCl Standard Blanc conditionsModerate to GoodMost common catalyst; balances reactivity and side reactions.[1][2]
Sulfuric Acid (H₂SO₄) With paraformaldehyde & chlorosulfonic acidGood to ExcellentOften used for deactivated aromatic compounds.[2]
Tin(IV) Chloride (SnCl₄) Can be used in place of ZnCl₂GoodA strong Lewis acid, may require lower temperatures.[2]
Phase-Transfer Catalysts (e.g., Quaternary Ammonium Salts) Biphasic system (e.g., with H₂SO₄/NaCl)Excellent (up to 98% for some arenes)Can improve reaction rates and selectivity, even in aqueous media.[6][7]

Section 4: Visual Guides & Workflows

Reaction and Side-Product Pathway

G Reaction and Side-Product Pathway A 1,3,5-Trichlorobenzene B 1,3,5-Trichloro-2- (chloromethyl)benzene (Desired Product) A->B + CH₂O, HCl Catalyst C Di(1,3,5-trichlorophenyl)methane (Byproduct) B->C + 1,3,5-Trichlorobenzene (Side Reaction)

Caption: Primary reaction pathway and the formation of the main diarylmethane byproduct.

Troubleshooting Logic for Low Yield

G Troubleshooting Logic for Low Yield start Start Synthesis check_yield Analyze Crude Product: Low Yield? start->check_yield high_sm High Starting Material Remaining? check_yield->high_sm Yes end Proceed to Purification check_yield->end No high_byproduct High Byproduct Formation? high_sm->high_byproduct No adjust_cond Increase Temp Gradually Check Catalyst Activity Improve Mixing high_sm->adjust_cond Yes adjust_byprod Lower Temperature Change Catalyst (e.g., avoid AlCl₃) Adjust Stoichiometry high_byproduct->adjust_byprod Yes success Yield Optimized adjust_cond->success adjust_byprod->success success->end

Caption: A logical workflow to diagnose and correct issues leading to poor reaction yields.

Section 5: Detailed Experimental Protocols

Protocol 1: Standard Chloromethylation with Zinc Chloride Catalyst

  • Objective: To synthesize this compound using a standard Blanc reaction protocol.

  • Materials:

    • 1,3,5-Trichlorobenzene (1.0 equiv)

    • Paraformaldehyde (1.1 equiv)

    • Anhydrous Zinc Chloride (0.5 equiv)

    • Concentrated Hydrochloric Acid

    • Dichloromethane (or other suitable solvent)

    • Saturated Sodium Bicarbonate solution

    • Anhydrous Magnesium Sulfate

  • Procedure:

    • Setup: Equip a three-necked, round-bottom flask with a mechanical stirrer, a reflux condenser connected to a gas outlet/scrubber (for HCl), and a gas inlet tube. Ensure all glassware is thoroughly dried.

    • Charging Reagents: To the flask, add 1,3,5-trichlorobenzene, paraformaldehyde, and anhydrous zinc chloride.

    • Reaction: Begin vigorous stirring and cool the mixture in an ice bath. Slowly bubble dry hydrogen chloride (HCl) gas through the mixture via the gas inlet tube.

    • After 30 minutes of HCl addition at 0-5 °C, slowly warm the reaction mixture to 45-50 °C and maintain for 4-6 hours. Monitor the reaction's progress by TLC or GC analysis.

    • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture onto crushed ice.

    • Transfer the mixture to a separatory funnel and extract the product with dichloromethane (2 x 50 mL).

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and finally, brine.

    • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified further by vacuum distillation or crystallization from a suitable solvent like hexane.

Protocol 2: High-Yield Chloromethylation Using a Phase-Transfer Catalyst

  • Objective: To improve yield and selectivity by incorporating a phase-transfer catalyst (PTC). This protocol is adapted from procedures known to enhance chloromethylation of various arenes.[6][7]

  • Materials:

    • 1,3,5-Trichlorobenzene (1.0 equiv)

    • Paraformaldehyde (1.5 equiv)

    • Sodium Chloride (3.0 equiv)

    • Concentrated Sulfuric Acid

    • Water

    • Phase-Transfer Catalyst (e.g., Cetyltrimethylammonium bromide, CTAB) (0.1 equiv)

  • Procedure:

    • Catalyst Solution: In a three-necked flask equipped with a mechanical stirrer and condenser, carefully prepare a cold solution of water and concentrated sulfuric acid.

    • Charging Reagents: To the cold acidic solution, add the 1,3,5-trichlorobenzene, paraformaldehyde, sodium chloride, and the phase-transfer catalyst.

    • Reaction: Heat the mixture in an oil bath to 70-80 °C with vigorous stirring for 3-5 hours. The high-speed stirring is essential for creating the emulsion where the reaction occurs.

    • Monitoring: Monitor the disappearance of the starting material using GC analysis of small aliquots from the organic layer.

    • Workup: After cooling to room temperature, carefully add water to dilute the mixture and separate the organic layer.

    • Wash the organic layer with water, a dilute solution of sodium bicarbonate, and brine.

    • Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate via rotary evaporation. Purify the resulting crude product by vacuum distillation.

References

Technical Support Center: Purification of Crude 1,3,5-Trichloro-2-(chloromethyl)benzene by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is intended for researchers, scientists, and drug development professionals performing the purification of crude 1,3,5-Trichloro-2-(chloromethyl)benzene via vacuum distillation. It provides a comprehensive resource for troubleshooting common issues and offers detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of using vacuum distillation for purifying this compound?

A1: this compound has a high boiling point at atmospheric pressure.[1] Performing the distillation under reduced pressure lowers the boiling point, which prevents thermal decomposition of the compound and saves energy.[2][3]

Q2: What are the expected boiling points for this compound under vacuum?

A2: The boiling point is dependent on the pressure. Please refer to the data presented in Table 1 for estimated boiling points at various pressures.

Q3: What are the common impurities found in crude this compound?

A3: Common impurities may include unreacted starting materials, solvents from the synthesis process, and byproducts from side reactions, such as isomers or compounds with incomplete chlorination.

Q4: How can I determine the purity of the distilled fractions?

A4: Purity can be assessed using analytical techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Troubleshooting Guide

Problem Potential Cause(s) Solution(s)
Pressure is unstable or not reaching the desired vacuum level. 1. Leaks in the glassware joints or tubing connections.[4] 2. Inefficient vacuum pump. 3. "Virtual leaks" from trapped moisture or solvents.[4]1. Ensure all joints are properly greased and sealed. Check all tubing for cracks and secure connections. 2. Check the pump's oil level and condition. Ensure it is properly maintained. 3. Thoroughly dry all glassware before assembly. A brief, gentle heating of the empty apparatus under vacuum can help remove adsorbed volatiles.
The compound is not boiling despite the pot temperature being at or above the expected boiling point. 1. Inaccurate pressure reading leading to an incorrect expected boiling point. 2. "Bumping" due to a lack of nucleation sites for smooth boiling. 3. Insufficient or uneven heating.1. Calibrate or check the vacuum gauge for accuracy. 2. Add boiling chips or use a magnetic stirrer to ensure smooth boiling. 3. Ensure the heating mantle is in good contact with the distillation flask and provides even heat distribution.
The distillation rate is very slow. 1. The vacuum is too high for the heating temperature. 2. Inadequate heating. 3. A blockage in the distillation path.1. Slightly decrease the vacuum or increase the heating temperature. 2. Increase the temperature of the heating mantle gradually. 3. Check for any obstructions in the condenser or adapter.
The collected distillate is discolored (yellow or brown). 1. Thermal decomposition of the product at high temperatures. 2. Co-distillation of impurities with similar boiling points.1. Lower the distillation temperature by achieving a deeper vacuum. Insulate the distillation head to minimize heat loss. 2. Consider using a fractionating column for better separation.
Sudden, violent boiling (bumping). 1. Superheating of the liquid without boiling. 2. Lack of boiling chips or inadequate stirring.1. Immediately lower the heating mantle. 2. Ensure fresh boiling chips are used or that the magnetic stirrer is functioning correctly.

Data Presentation

Table 1: Physical Properties and Estimated Boiling Points of this compound

PropertyValue
Molecular Formula C₇H₄Cl₄
Molecular Weight 229.92 g/mol [5]
Appearance Colorless to pale yellow liquid or solid[5]
Boiling Point (Atmospheric) 279.7 °C[1]
Estimated Boiling Point at 10 mmHg ~140-150 °C
Estimated Boiling Point at 5 mmHg ~125-135 °C
Estimated Boiling Point at 1 mmHg ~100-110 °C
Solubility Soluble in organic solvents like hexane, toluene, and chloroform; very limited solubility in water.[6]

Note: Estimated boiling points are calculated based on the Clausius-Clapeyron equation and should be considered as a guideline. Actual boiling points may vary based on the purity of the compound and the accuracy of the pressure measurement.

Experimental Protocols

Detailed Methodology for Vacuum Distillation of Crude this compound

1. Apparatus Setup:

  • Assemble a standard vacuum distillation apparatus using clean, dry glassware.
  • Place a magnetic stir bar in a round-bottom flask (distillation pot).
  • The distillation flask should not be filled to more than two-thirds of its capacity.
  • Use a short path distillation head or a Vigreux column for fractional distillation if high purity is required.
  • Apply a thin, even layer of vacuum grease to all ground-glass joints.
  • Connect the condenser to a circulating chiller with an appropriate coolant.
  • Place a cold trap between the receiving flask and the vacuum pump to protect the pump from corrosive vapors.
  • Ensure all connections are secure to prevent leaks.

2. Distillation Procedure:

  • Charge the crude this compound into the distillation flask.
  • Begin stirring.
  • Slowly and carefully apply the vacuum, ensuring the system is sealed.
  • Once the desired pressure is reached and stable, begin heating the distillation flask with a heating mantle.
  • Gradually increase the temperature until the mixture begins to boil.
  • Collect any low-boiling impurities as a forerun in the first receiving flask.
  • When the vapor temperature stabilizes at the expected boiling point of the target compound, switch to a new receiving flask to collect the main fraction.
  • Monitor the temperature and pressure throughout the distillation. A stable head temperature indicates a pure fraction is being collected.
  • Continue distillation until a small amount of residue remains in the distillation flask. Do not distill to dryness to avoid the formation of potentially explosive peroxides and charring of the residue.

3. Shutdown Procedure:

  • Turn off the heating mantle and allow the system to cool to room temperature.
  • Slowly and carefully release the vacuum by opening the vent on the vacuum pump or introducing an inert gas like nitrogen.
  • Turn off the vacuum pump.
  • Disassemble the apparatus and transfer the purified product to a labeled, airtight container.

Mandatory Visualization

TroubleshootingWorkflow start Start Distillation issue Problem Encountered? start->issue pressure_check Pressure Unstable? issue->pressure_check Yes success Distillation Successful issue->success No boiling_check Not Boiling? pressure_check->boiling_check No check_leaks Check for Leaks (Joints, Tubing) pressure_check->check_leaks Yes color_check Distillate Discolored? boiling_check->color_check No check_gauge Verify Pressure Gauge boiling_check->check_gauge Yes lower_temp Lower Temperature / Improve Vacuum color_check->lower_temp Yes color_check->success No check_pump Check Vacuum Pump check_leaks->check_pump add_boiling_aids Add Boiling Chips / Stir check_gauge->add_boiling_aids check_heating Ensure Proper Heating add_boiling_aids->check_heating use_fractionation Use Fractionating Column lower_temp->use_fractionation

Caption: Troubleshooting workflow for vacuum distillation.

References

Technical Support Center: Minimizing Byproduct Formation in Chlorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation in chlorination reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of byproducts in chlorination reactions?

A1: The nature of byproducts is highly dependent on the substrate.

  • For alkanes, the primary issue is over-chlorination, which leads to the formation of di-, tri-, and polychlorinated products.[1][2] This occurs via a free-radical mechanism and can be difficult to control.[3]

  • For aromatic compounds, the main challenge is controlling regioselectivity, which can result in a mixture of ortho, meta, and para isomers.[1] Polychlorination can also be an issue, especially with highly activated aromatic rings.[4]

  • In aqueous solutions, particularly in water treatment, chlorine can react with natural organic matter to form disinfection byproducts (DBPs) like trihalomethanes (THMs) and haloacetic acids (HAAs).[5][6]

Q2: How can I prevent the over-chlorination of alkanes?

A2: To minimize polychlorination in free-radical reactions, a common strategy is to use a high molar excess of the alkane compared to the chlorinating agent.[1] This statistically increases the probability that the chlorine radical will encounter an unreacted alkane molecule rather than a monochlorinated one. Other control measures include limiting reaction time and controlling the intensity of UV irradiation if used for initiation.

Q3: What key factors influence regioselectivity in the chlorination of aromatic compounds?

A3: Several factors are crucial for controlling which position on an aromatic ring is chlorinated:

  • Directing Groups: Existing substituents on the ring direct the incoming electrophile. Electron-donating groups typically direct ortho- and para-, while electron-withdrawing groups direct meta-.

  • Catalyst: The choice of catalyst, such as a Lewis acid (e.g., AlCl₃, FeCl₃) or an organocatalyst, can significantly influence the isomer ratio.[1][7] For example, specialized Lewis basic selenoether or bis-thiourea catalysts can promote high ortho-selectivity for phenols and anilines.[8][9]

  • Chlorinating Agent: The reactivity of the chlorinating agent (e.g., Cl₂, SO₂Cl₂, N-chlorosuccinimide (NCS)) affects selectivity.[1][10]

  • Solvent: The solvent can influence the reactivity of the chlorinating species and the stability of reaction intermediates, thereby altering the product distribution.[11][12][13] Aromatic solvents can form π-complexes with chlorine atoms, making them less reactive and more selective.[13]

  • Temperature: Lower temperatures generally favor the thermodynamically more stable para isomer and can reduce the formation of polychlorinated byproducts.[1]

Q4: How does reaction temperature impact byproduct formation?

A4: Temperature is a critical parameter for controlling selectivity. Higher temperatures increase reaction rates but often lead to decreased selectivity and a greater variety of byproducts.[14] For example, in the chlorination of toluene, lower temperatures (e.g., 0°C) can significantly reduce the formation of dichlorotoluene.[1] In aqueous systems, an increase in temperature accelerates the reaction between chlorine and organic matter, leading to a higher concentration of disinfection byproducts.[14][15]

Q5: Can the choice of solvent control the reaction outcome?

A5: Yes, the solvent can have a significant effect. In free-radical chlorinations, solvents can form complexes with chlorine radicals, which attenuates their reactivity and increases selectivity.[13][16] For electrophilic aromatic chlorination, the solvent choice can influence catalyst activity and the solubility of reactants. For instance, acetonitrile has been shown to greatly accelerate the chlorination of phenols with SO₂Cl₂.[9] However, caution is advised as some solvents can react violently with chlorinating agents.[17]

Troubleshooting Guide

This guide addresses specific issues that may arise during chlorination experiments.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Monochloroalkane / High Polychlorination 1. Molar ratio of chlorine to alkane is too high.2. Reaction time is too long.3. High reaction temperature or excessive UV initiation.1. Increase the molar ratio of alkane to the chlorinating agent (e.g., >5:1).[1]2. Monitor the reaction by GC or TLC and stop it once the desired conversion is reached.3. Lower the reaction temperature and/or reduce the intensity of the light source.
Poor Regioselectivity in Aromatic Chlorination (e.g., wrong o/p ratio) 1. Inappropriate catalyst for the desired isomer.2. Reaction temperature is too high, favoring the kinetic product.3. Incorrect solvent choice.1. For para-selectivity, use standard Lewis acids like FeCl₃ or AlCl₃.[7]2. For ortho-selectivity on phenols/anilines, consider specialized organocatalysts like secondary amines or bis-thiourea.[8][18]3. Conduct the reaction at a lower temperature to favor the thermodynamic product.4. Screen different solvents; for example, non-coordinating solvents like dichloromethane or carbon tetrachloride are common.
Formation of Unwanted Oxidation Byproducts 1. The chlorinating agent is too strong or used in excess.2. The substrate is sensitive to oxidation (e.g., phenols, anilines).1. Switch to a milder chlorinating agent (e.g., NCS instead of Cl₂).2. Use a catalytic system that moderates the reactivity of the chlorinating agent, such as using 1,4-dioxane with SO₂Cl₂ for oxidation-labile compounds.[9]3. Ensure the reaction is run under an inert atmosphere (N₂ or Ar) to exclude oxygen.
Reaction Fails to Initiate or Proceeds Very Slowly 1. Catalyst is inactive or poisoned.2. Insufficient activation (e.g., no UV light for radical reaction).3. Temperature is too low.1. Use a fresh or newly activated catalyst. Ensure all reagents and solvents are anhydrous, as water can deactivate many Lewis acid catalysts.2. For photochemical reactions, ensure the light source is functional and of the correct wavelength.3. Gradually increase the reaction temperature while monitoring for product formation.

Data on Reaction Parameters

Table 1: Effect of Catalyst on Ortho-Selectivity in Phenol Chlorination
SubstrateCatalyst (mol%)Chlorinating Agento:p RatioReference
PhenolNoneSO₂Cl₂~1:4 (innate)[8]
Phenol(S)-Diphenylprolinol (1%)SO₂Cl₂>99:1 [9]
PhenolNagasawa's bis-thiourea (1%)SO₂Cl₂>99:1 [9]
PhenolPhenyl boronic acid (5%)SO₂Cl₂>99:1 [9]
AnilineDiisopropylamine (10%)SO₂Cl₂>20:1 [18]
Table 2: Effect of Temperature on Disinfection Byproduct (DBP) Formation

Data below shows the concentration of Trihalomethanes (THMs) and Haloacetic Acids (HAAs) after a 24-hour chlorination reaction.

TemperatureTHMs Concentration (µg/L)HAAs Concentration (µg/L)Reference
10°C17.931.1[14]
20°C25.948.5[14]
30°C36.261.1[14]

Experimental Protocols

Protocol 1: Organocatalyst-Controlled Ortho-Chlorination of Anilines

This protocol is adapted from a method developed for the highly regioselective ortho-chlorination of anilines using a secondary amine organocatalyst.[18]

Materials:

  • Aniline substrate (1.0 mmol)

  • Diisopropylamine (catalyst, 0.1 mmol, 10 mol%)

  • Sulfuryl chloride (SO₂Cl₂, 1.2 mmol)

  • Anhydrous Toluene (10 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware (round-bottom flask, syringe, magnetic stirrer)

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add the aniline substrate (1.0 mmol) and anhydrous toluene (10 mL).

  • Add the diisopropylamine catalyst (0.1 mmol) to the solution and stir at room temperature (25°C).

  • Slowly add sulfuryl chloride (1.2 mmol) dropwise to the stirred solution over 5 minutes. The reaction should be performed in the absence of light to prevent radical side reactions.

  • Allow the reaction to stir at 25°C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion (typically 12-24 hours), quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (15 mL).

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the ortho-chloroaniline product.

Visualizations

Troubleshooting_Workflow start_node Start: Byproduct Formation Observed d1 Byproduct Type? start_node->d1 Identify Byproduct Type decision_node decision_node process_node process_node end_node Goal: Minimized Byproducts p1 1. Increase Alkane:Cl2 ratio 2. Reduce reaction time 3. Lower temperature/UV intensity d1->p1 Polychlorination (Alkanes) p2 1. Change Catalyst (Lewis Acid/Organocatalyst) 2. Lower reaction temperature 3. Screen different solvents d1->p2 Poor Regioselectivity (Aromatics) p3 1. Use milder chlorinating agent (e.g., NCS) 2. Run under inert atmosphere (N2/Ar) d1->p3 Oxidation d2 Issue Resolved? p1->d2 p2->d2 p3->d2 d2->end_node Yes p4 Re-evaluate substrate stability and reaction mechanism. Consult further literature. d2->p4 No p4->d1 Re-assess Regioselectivity_Factors center Regioselectivity (o-, m-, p-) catalyst Catalyst (Lewis Acid / Organocatalyst) catalyst->center solvent Solvent (Polarity, Coordinating Ability) solvent->center temp Temperature (Thermodynamic vs. Kinetic Control) temp->center reagent Chlorinating Agent (Reactivity, Sterics) reagent->center

References

Stability of 1,3,5-Trichloro-2-(chloromethyl)benzene under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,3,5-Trichloro-2-(chloromethyl)benzene. The information focuses on the stability of this compound under acidic and basic conditions during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound at neutral pH?

A1: this compound, as a benzylic chloride, is expected to be relatively stable at neutral pH in the absence of strong nucleophiles or high temperatures. However, like other benzyl chlorides, it can undergo slow hydrolysis in the presence of water to form the corresponding benzyl alcohol, 1,3,5-Trichloro-2-(hydroxymethyl)benzene, and hydrochloric acid.[1][2] This reactivity is due to the benzylic carbon, which is activated towards nucleophilic substitution.

Q2: How does the stability of this compound change under acidic conditions?

A2: Under typical acidic conditions, the stability of the chloromethyl group is not expected to be significantly compromised. The C-Cl bond of the chloromethyl group is generally stable to acids. However, very strong acidic conditions at elevated temperatures could potentially promote unwanted side reactions, though direct hydrolysis of the chloromethyl group is less favorable than under basic conditions. The stability of the trichlorinated benzene ring itself is high under most acidic conditions.

Q3: Is this compound stable under basic conditions?

A3: No, this compound is expected to be unstable under basic conditions. The presence of a base, such as hydroxide ions, will significantly accelerate the rate of hydrolysis of the chloromethyl group to the corresponding benzyl alcohol.[1][3] This reaction proceeds via a nucleophilic substitution mechanism. Stronger bases and higher temperatures will further increase the rate of degradation.

Q4: What are the likely degradation products of this compound under aqueous acidic or basic conditions?

A4: The primary degradation product from the hydrolysis of the chloromethyl group is 1,3,5-Trichloro-2-(hydroxymethyl)benzene . Under basic conditions, the corresponding alkoxide may be formed transiently. In the presence of other nucleophiles, a variety of substitution products could be observed. The trichlorinated aromatic ring is generally stable under these conditions.

Q5: What analytical methods are suitable for monitoring the stability of this compound?

A5: Several analytical techniques can be employed to monitor the stability and degradation of this compound. These include:

  • High-Performance Liquid Chromatography (HPLC): Useful for separating the parent compound from its degradation products. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can be used to identify and quantify the parent compound and potential degradation products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide structural information to confirm the identity of the parent compound and any major degradation products formed.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid loss of starting material in the presence of aqueous base. The chloromethyl group is undergoing rapid hydrolysis (nucleophilic substitution) to the corresponding alcohol.Reduce the reaction temperature. Use a weaker base if permissible for the desired transformation. Minimize the exposure time to basic conditions.
Unexpected side products are detected by LC-MS or GC-MS. The benzylic position is susceptible to reaction with various nucleophiles present in the reaction mixture.Identify the nucleophilic species. Purify all reagents and solvents to remove potential contaminants. Consider using a non-nucleophilic base if only deprotonation is required.
Inconsistent reaction rates or product profiles. The rate of hydrolysis is sensitive to pH and temperature. Small variations in these parameters can lead to different outcomes.Carefully control and monitor the pH and temperature of your reaction. Use buffered solutions where appropriate to maintain a constant pH.
Difficulty in isolating the product from an aqueous workup. The starting material has very limited solubility in water.[4]Use an appropriate organic solvent for extraction, such as hexane, toluene, or chloroform.[4] Ensure complete phase separation during the workup.

Experimental Protocols

Protocol for Assessing Stability under Acidic and Basic Conditions

This protocol provides a general framework for evaluating the stability of this compound at different pH values.

1. Materials:

  • This compound
  • Stock solutions of HCl (e.g., 1 M, 0.1 M)
  • Stock solutions of NaOH (e.g., 1 M, 0.1 M)
  • Buffered solutions at various pH values (e.g., pH 4, 7, 9)
  • Acetonitrile (or other suitable organic solvent)
  • Deionized water
  • HPLC or GC-MS for analysis

2. Procedure:

  • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
  • In separate reaction vials, add a specific volume of the acidic, basic, or buffered aqueous solution.
  • Spike a small, known volume of the stock solution of the compound into each vial to achieve the desired final concentration.
  • Incubate the vials at a controlled temperature (e.g., room temperature, 40 °C, 60 °C).
  • At specified time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial.
  • Quench the reaction if necessary (e.g., by neutralizing the acid or base).
  • Analyze the samples by a validated HPLC or GC-MS method to determine the concentration of the remaining this compound and the formation of any degradation products.

3. Data Analysis:

  • Plot the concentration of this compound versus time for each condition.
  • Calculate the degradation rate constant and half-life under each condition.

Quantitative Data Summary (Template)
Condition Temperature (°C) pH Half-life (t½) Primary Degradation Product
Acidice.g., 40e.g., 2Enter DataEnter Data
Neutrale.g., 40e.g., 7Enter DataEnter Data
Basice.g., 40e.g., 10Enter DataEnter Data

Visualizations

The following diagrams illustrate the expected chemical behavior of the chloromethyl group under acidic and basic conditions.

Hydrolysis_Acidic reactant This compound conditions Aqueous Acid (H₃O⁺) (Slow or No Reaction) reactant->conditions product This compound (Largely Unchanged) conditions->product

Expected behavior under acidic conditions.

Hydrolysis_Basic reactant This compound conditions Aqueous Base (OH⁻) (Nucleophilic Substitution) reactant->conditions product 1,3,5-Trichloro-2-(hydroxymethyl)benzene conditions->product Hydrolysis

Expected reaction under basic conditions.

Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation and Sampling cluster_analysis Analysis A Prepare Stock Solution of This compound C Spike Stock Solution into Aqueous Solutions A->C B Prepare Acidic, Neutral, and Basic Solutions B->C D Incubate at Controlled Temperature C->D E Withdraw Aliquots at Time Intervals D->E F Quench Reaction E->F G Analyze by HPLC or GC-MS F->G H Determine Concentration and Degradation Products G->H

Workflow for stability assessment.

References

Technical Support Center: Photochlorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with photochlorination reactions.

Frequently Asked Questions (FAQs)

Q1: My photochlorination reaction is not starting. What are the common causes?

A1: Several factors can prevent the initiation of a photochlorination reaction. These include:

  • Insufficient Light Source: The reaction requires UV light to initiate the homolytic cleavage of chlorine (Cl₂) into chlorine radicals.[1][2][3] Ensure your light source is emitting at an appropriate wavelength and intensity. Mercury-vapor lamps are commonly used.[2]

  • Presence of Inhibitors: Oxygen and nitrogen oxides can act as radical scavengers and terminate the chain reaction.[1] It is crucial to degas the solvent and reactants and to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Low Temperature: While lower temperatures can improve selectivity, extremely low temperatures might hinder the initiation of the reaction.

  • Reagent Purity: Impurities in the starting materials or solvent can interfere with the radical chain process.[4]

Q2: I am observing very low yields. How can I improve it?

A2: Low yields can be attributed to several factors:

  • Incomplete Reaction: The reaction may not have been allowed to proceed to completion. Monitor the reaction progress using techniques like GC-MS to determine the optimal reaction time.

  • Chain Termination: The presence of inhibitors like oxygen can cause premature chain termination.[1] Ensure the reaction is performed under strictly anaerobic conditions.

  • Sub-optimal Light Intensity: A higher intensity of UV light generally increases the rate of radical formation and can lead to higher yields.[2] However, excessively high intensity can also promote side reactions.

  • Poor Mixing: In heterogeneous reactions, ensure efficient mixing to facilitate the interaction between reactants.

  • Product Loss During Work-up: Evaluate your purification procedure to minimize the loss of the desired product.

Q3: My reaction is producing a mixture of undesired products (poor selectivity). What can I do?

A3: Poor selectivity is a common issue in photochlorination. Here’s how to address it:

  • Over-chlorination: The formation of di- and poly-chlorinated products is common.[5] This can be minimized by using a higher ratio of the hydrocarbon to chlorine.

  • Isomer Formation: Photochlorination of alkanes is often unselective.[1] The reactivity of C-H bonds follows the order: tertiary > secondary > primary.[1] To improve selectivity:

    • Lower the Temperature: Lower reaction temperatures generally favor the formation of the thermodynamically more stable radical, thus improving selectivity.[1]

    • Solvent Effects: Aromatic solvents like benzene or tert-butylbenzene can control selectivity by interacting with the chlorine radical.[1]

  • Ring Chlorination (for aromatic substrates): In the photochlorination of substrates like toluene, chlorination on the aromatic ring can occur as an undesired side reaction.[6][7] This is often favored at lower temperatures. Using dynamic irradiation conditions has been shown to suppress the formation of ring-chlorinated products.[6][7]

Q4: The reaction is proceeding too vigorously and seems uncontrolled. What should I do?

A4: Uncontrolled photochlorination reactions can be hazardous. To manage the reaction rate:

  • Control Light Exposure: The rate of initiation is directly proportional to the light intensity. Reduce the intensity of the UV lamp.

  • Cooling: Photochlorination is an exothermic process.[1] Use an efficient cooling system (e.g., an ice bath or a cryostat) to maintain a constant and safe temperature.

  • Control Reagent Addition: If using a continuous setup, control the flow rate of chlorine gas. In a batch setup, ensure a controlled concentration of chlorine.

  • Dilution: Running the reaction in a suitable solvent can help to dissipate the heat generated.

Troubleshooting Workflow

TroubleshootingWorkflow Photochlorination Troubleshooting start Problem Observed no_reaction No Reaction / Slow Reaction start->no_reaction low_yield Low Yield start->low_yield poor_selectivity Poor Selectivity start->poor_selectivity uncontrolled_reaction Uncontrolled Reaction start->uncontrolled_reaction cause_light Insufficient Light (Intensity/Wavelength) no_reaction->cause_light Cause cause_inhibitors Presence of Inhibitors (e.g., O2) no_reaction->cause_inhibitors Cause cause_temp_low Temperature Too Low no_reaction->cause_temp_low Cause low_yield->cause_inhibitors Cause cause_incomplete Incomplete Reaction low_yield->cause_incomplete Cause cause_workup Product Loss During Work-up low_yield->cause_workup Cause cause_overchlorination Over-chlorination poor_selectivity->cause_overchlorination Cause cause_isomer Isomer Formation poor_selectivity->cause_isomer Cause cause_ring Ring Chlorination poor_selectivity->cause_ring Cause cause_light_high Excessive Light Intensity uncontrolled_reaction->cause_light_high Cause cause_cooling Inadequate Cooling uncontrolled_reaction->cause_cooling Cause solution_light Check/Increase Light Intensity Use Appropriate Wavelength cause_light->solution_light Solution solution_inert Degas Solvents/Reagents Use Inert Atmosphere cause_inhibitors->solution_inert Solution solution_temp_increase Increase Temperature Moderately cause_temp_low->solution_temp_increase Solution solution_monitor Monitor Reaction (e.g., GC-MS) Increase Reaction Time cause_incomplete->solution_monitor Solution solution_optimize_workup Optimize Purification Protocol cause_workup->solution_optimize_workup Solution solution_ratio Adjust Reactant Ratio (Higher Substrate:Cl2) cause_overchlorination->solution_ratio Solution solution_temp_decrease Lower Reaction Temperature cause_isomer->solution_temp_decrease Solution solution_solvent Use Selectivity-Controlling Solvent cause_isomer->solution_solvent Solution solution_dynamic_light Use Dynamic Irradiation cause_ring->solution_dynamic_light Solution solution_light_decrease Reduce Light Intensity cause_light_high->solution_light_decrease Solution solution_cooling Improve Cooling System cause_cooling->solution_cooling Solution

References

Technical Support Center: Identifying Impurities in 1,3,5-Trichloro-2-(chloromethyl)benzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the analysis of 1,3,5-Trichloro-2-(chloromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the identification of impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in my this compound sample?

A1: Impurities in this compound, also known as α,2,4,6-Tetrachlorotoluene, primarily arise from the synthesis process, which typically involves the chlorination of a trichlorotoluene precursor. The main categories of impurities include:

  • Positional Isomers: Chlorination of the aromatic ring can result in various isomers of tetrachlorotoluene. Depending on the starting material and reaction conditions, you may find other isomers aside from the desired this compound.

  • Under-chlorinated Species: Incomplete chlorination of the methyl group can lead to the presence of dichloromethyl or monochloromethyl analogues of trichlorobenzene.

  • Over-chlorinated Species: Excessive chlorination can result in the formation of pentachlorotoluene or other more highly chlorinated analogues.

  • Starting Material Residues: Unreacted 2,4,6-trichlorotoluene or other precursors may be present in the final product.

  • Byproducts from Side Reactions: Other unforeseen reactions can lead to a variety of minor impurities.

Q2: I am seeing unexpected peaks in my Gas Chromatography (GC) analysis. How can I identify them?

A2: Unexpected peaks in your GC chromatogram can be frustrating. Here’s a systematic approach to their identification:

  • Mass Spectrometry (MS) is Key: If your GC is coupled to a mass spectrometer (GC-MS), the mass spectrum of the unknown peak is the most powerful tool for identification. Compare the obtained mass spectrum with spectral libraries (e.g., NIST, Wiley) to find potential matches.

  • Consider Isomers: Chlorinated aromatic compounds often form multiple isomers with very similar mass spectra. The fragmentation pattern can sometimes give clues to the substitution pattern on the benzene ring.

  • Analyze Retention Times: The retention time of the peak can provide information about the boiling point and polarity of the impurity relative to the main compound. Earlier eluting peaks are generally more volatile or less polar, while later eluting peaks are less volatile or more polar.

  • Spiking Experiments: If you have a hypothesis about the identity of an impurity and a reference standard is available, a spiking experiment can confirm it. Add a small amount of the standard to your sample and see if the peak of interest increases in area.

  • Review the Synthesis Route: Understanding the synthetic pathway of your this compound can help you predict potential byproducts and impurities.

Q3: My High-Performance Liquid Chromatography (HPLC) separation is poor, and peaks are overlapping. What can I do?

A3: Poor resolution in HPLC is a common issue, especially with isomeric impurities. Here are some troubleshooting steps:

  • Optimize the Mobile Phase: Adjusting the solvent strength (e.g., the ratio of organic solvent to water) can significantly impact retention and resolution. A gradient elution, where the solvent composition changes over time, is often more effective for separating complex mixtures than an isocratic (constant composition) method.

  • Change the Stationary Phase: Not all C18 columns are the same. Trying a C18 column from a different manufacturer or one with a different bonding density can alter selectivity. For aromatic compounds, a phenyl-hexyl or biphenyl stationary phase can provide alternative selectivity through π-π interactions and may improve the separation of isomers.

  • Adjust the Temperature: Temperature can affect the viscosity of the mobile phase and the kinetics of solute partitioning, thereby influencing retention times and selectivity. Experimenting with different column temperatures (e.g., 30°C, 40°C, 50°C) can sometimes improve resolution.

  • Check the Flow Rate: Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will also increase the analysis time.

  • Ensure System Suitability: Before running samples, always perform a system suitability test with a known standard to ensure your HPLC system is performing correctly.

Q4: Can Nuclear Magnetic Resonance (NMR) spectroscopy help in identifying impurities?

A4: Absolutely. NMR spectroscopy is a powerful tool for structure elucidation and can be very useful for identifying and quantifying impurities.

  • ¹H NMR: The proton NMR spectrum can reveal the presence of different isomers by showing distinct aromatic proton signals. The integration of these signals can be used for quantification. The chemical shifts and coupling patterns of the chloromethyl protons can also be indicative of different isomers.

  • ¹³C NMR: The carbon NMR spectrum provides information about the carbon skeleton of the molecules. Each unique carbon atom will give a distinct signal, making it possible to differentiate between isomers.

  • 2D NMR Techniques: Advanced 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can help in assigning the proton and carbon signals and piecing together the structures of unknown impurities.

When analyzing NMR spectra for impurities, it is crucial to have a high-purity reference standard of this compound to distinguish the signals of the main component from those of the impurities.

Troubleshooting Guides

This section provides more detailed troubleshooting guides for common analytical techniques used in the analysis of this compound.

Gas Chromatography (GC) and GC-MS Troubleshooting
Problem Possible Causes Solutions
Poor Peak Shape (Tailing or Fronting) - Active sites in the injector liner or column.- Column overload.- Inappropriate injection temperature.- Use a deactivated liner and/or a fresh, high-quality GC column.- Dilute the sample.- Optimize the injector temperature.
Shifting Retention Times - Leaks in the system.- Inconsistent oven temperature.- Changes in carrier gas flow rate.- Perform a leak check.- Verify the oven temperature program.- Check and stabilize the carrier gas flow.
Ghost Peaks (Peaks in Blank Runs) - Contamination in the injector, column, or carrier gas.- Septum bleed.- Clean the injector and bake out the column.- Use high-purity carrier gas with appropriate traps.- Use a high-quality, low-bleed septum.
Low Sensitivity - Leak in the injection port.- Degraded column performance.- MS source needs cleaning.- Check for leaks around the septum and fittings.- Condition or replace the GC column.- Clean the ion source of the mass spectrometer.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Problem Possible Causes Solutions
High Backpressure - Blockage in the system (e.g., frit, column, tubing).- Precipitated buffer in the mobile phase.- Replace the in-line filter and column frit.- Flush the column in the reverse direction (if permissible).- Ensure the mobile phase is properly filtered and degassed.
Baseline Noise or Drift - Air bubbles in the detector or pump.- Contaminated mobile phase.- Detector lamp aging.- Degas the mobile phase thoroughly.- Use high-purity solvents and freshly prepared mobile phase.- Replace the detector lamp if necessary.
Split Peaks - Clogged column frit.- Column void or channeling.- Sample solvent incompatible with the mobile phase.- Replace the column frit.- Replace the column.- Dissolve the sample in the mobile phase or a weaker solvent.
Irreproducible Peak Areas - Inconsistent injection volume.- Air bubbles in the autosampler syringe.- Sample instability.- Check the autosampler for proper operation.- Ensure the sample and wash solvents are degassed.- Verify the stability of the sample over the analysis time.

Experimental Protocols

Below are representative experimental protocols for the analysis of this compound. These should be considered as starting points and may require optimization for your specific instrumentation and samples.

Protocol 1: GC-MS Method for Impurity Profiling
  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector Temperature: 280°C.

  • Injection Volume: 1 µL (splitless or with an appropriate split ratio).

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 200°C at 10°C/min.

    • Ramp to 300°C at 20°C/min, hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: m/z 40-550.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

Protocol 2: HPLC Method for Isomeric Purity
  • Instrumentation: High-performance liquid chromatograph with a UV detector.

  • Column: Phenyl-Hexyl column, 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Program:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 50% B

    • 18.1-25 min: 50% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.

Impurity Identification Workflow

The following diagram illustrates a logical workflow for identifying an unknown impurity in your this compound sample.

Impurity_Identification_Workflow start Start: Unexpected Peak Observed gc_ms Perform GC-MS Analysis start->gc_ms database_search Mass Spectral Library Search (NIST, Wiley) gc_ms->database_search hplc_fraction Fraction Collection via Preparative HPLC nmr_analysis NMR Analysis (1H, 13C, 2D) hplc_fraction->nmr_analysis propose_structure Propose Putative Structure nmr_analysis->propose_structure database_search->propose_structure Match Found no_match No Match Found database_search->no_match No Match literature_review Review Synthesis Route & Literature for Known Impurities literature_review->propose_structure confirm_structure Confirm Structure propose_structure->confirm_structure standard_synthesis Synthesize or Purchase Reference Standard confirm_structure->standard_synthesis no_standard Standard Unavailable confirm_structure->no_standard If standard cannot be obtained co_injection Co-injection/Spiking Experiment standard_synthesis->co_injection final_id Impurity Identified co_injection->final_id no_match->hplc_fraction If peak is significant no_match->literature_review no_standard->final_id Tentative ID based on spectral data

A logical workflow for the identification of unknown impurities.

Technical Support Center: Optimizing Temperature Control for Selective Chlorination

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing temperature control in selective chlorination reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for enhanced selectivity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the general effect of temperature on the selectivity of free-radical chlorination?

A: In free-radical chlorination, there is an inverse relationship between temperature and selectivity. Lower temperatures generally lead to higher selectivity, as the chlorine radical is less energetic and more discerning in which hydrogen atom it abstracts. Conversely, higher temperatures increase the reactivity of the chlorine radical, making it less selective and resulting in a product distribution that is closer to the statistical ratio of available hydrogen atoms.

Q2: How does temperature influence the regioselectivity of electrophilic aromatic chlorination (e.g., ortho- vs. para-substitution)?

A: The effect of temperature on the regioselectivity of electrophilic aromatic chlorination can be substrate and reagent dependent. For the chlorination of phenol with sulfuryl chloride, lower temperatures (10-60°C) are preferred to improve para-selectivity.[1] However, in the chlorination of phenol with sodium hypochlorite, temperature has been observed to have virtually no effect on the ortho/para ratio.[2][3] For anisole, refluxing at temperatures between 60°C and 120°C is recommended to minimize the formation of chloro-phenol byproducts during side-chain chlorination.[4]

Q3: Can temperature be used to control selectivity between benzylic and aromatic ring chlorination in substrates like toluene?

A: Yes, temperature is a key factor in directing the site of chlorination on alkyl-substituted aromatic compounds. Higher temperatures, typically in combination with UV light or a radical initiator, favor free-radical chlorination on the alkyl side-chain (benzylic position). Lower temperatures, in the presence of a Lewis acid catalyst, promote electrophilic substitution on the aromatic ring.[5]

Q4: What are the safety considerations related to temperature control in chlorination reactions?

A: Poor temperature control can lead to hazardous situations. Exothermic chlorination reactions, if not properly cooled, can lead to a rapid increase in temperature and pressure (a runaway reaction), potentially causing the release of toxic gases like HCl and unreacted chlorine.[3] For instance, the chlorination of thiols with N-chlorosuccinimide (NCS) can be dangerously exothermic, necessitating low reagent concentrations, efficient cooling, and slow addition protocols.[3] When using sulfuryl chloride to chlorinate aldehydes, it is recommended to add the reagent at a controlled temperature (e.g., 25-40°C) before increasing the temperature to complete the reaction.[6]

Troubleshooting Guides

Issue 1: Low Regioselectivity (Incorrect Isomer Ratio)

Low regioselectivity is a common issue where the desired isomer is not the major product. Temperature plays a crucial role in controlling the position of chlorination.

Troubleshooting Steps:

  • Review Reaction Type: Determine if your reaction is free-radical or electrophilic, as temperature effects differ.

  • Adjust Temperature: Based on the reaction type and substrate, modify the temperature as suggested in the table below.

  • Consider Catalyst/Solvent System: The choice of catalyst and solvent can significantly influence selectivity, sometimes even more than temperature.

Low_Selectivity_Troubleshooting start Low Regioselectivity Observed check_type Identify Reaction Type: Free-Radical or Electrophilic? start->check_type temp_adjust_fr Decrease Reaction Temperature (e.g., from RT to 0°C or lower) check_type->temp_adjust_fr Free-Radical temp_adjust_ep Optimize Temperature (May require increase or decrease. Consult literature for substrate.) check_type->temp_adjust_ep Electrophilic fr_path Free-Radical ep_path Electrophilic reassess_fr Re-evaluate Product Ratio temp_adjust_fr->reassess_fr reassess_ep Re-evaluate Product Ratio temp_adjust_ep->reassess_ep success Selectivity Improved reassess_fr->success Success optimize_other_fr Consider: - Less reactive chlorinating agent - Different radical initiator reassess_fr->optimize_other_fr Failure reassess_ep->success Success optimize_other_ep Consider: - Different catalyst (e.g., Lewis acid) - Change solvent polarity reassess_ep->optimize_other_ep Failure fail_fr No Improvement fail_ep No Improvement

Table 1: Temperature Effects on Regioselectivity for Various Chlorination Reactions

SubstrateChlorinating AgentReaction TypeTemperature RangeObservation on Selectivity
PropaneCl₂Free-Radical25°CSelectivity for secondary vs. primary hydrogens is 3.66:1.[7]
PhenolSO₂Cl₂Electrophilic10°C to 60°CLower temperatures within this range are preferred for higher para-selectivity.[1]
AnisoleCl₂Free-Radical (Side-chain)60°C to 120°C (reflux)Higher temperatures (reflux) reduce ring chlorination by-products.[4]
Cumene DerivativeCl₂Free-Radical4°C to 15°CThis range provides high conversion to the α-chloro product with high selectivity.[8]
PhenolNaOCl (aqueous)ElectrophilicNot specifiedTemperature has been found to have virtually no effect on the ortho/para product ratio.[2][3]
Issue 2: Low Product Yield

Low product yield can be caused by incomplete reactions, side reactions, or product decomposition, all of which can be influenced by temperature.

Troubleshooting Steps:

  • Assess Reaction Completion: Use an appropriate analytical technique (e.g., TLC, GC, NMR) to determine if the starting material is being consumed.

  • Modify Temperature: If the reaction is incomplete, a moderate increase in temperature may be necessary. If side products are observed, a decrease in temperature might be required.

  • Check Reagent Stability: Ensure your chlorinating agent and any catalysts are not decomposing at the reaction temperature.

Low_Yield_Troubleshooting start Low Product Yield check_completion Check Reaction Completion (TLC, GC, NMR) start->check_completion increase_temp Moderately Increase Temperature (e.g., in 10-20°C increments) check_completion->increase_temp Incomplete decrease_temp Decrease Reaction Temperature (e.g., from RT to 0°C) check_completion->decrease_temp Side Products incomplete Incomplete Reaction side_products Side Products Observed reassess_yield Re-evaluate Yield increase_temp->reassess_yield decrease_temp->reassess_yield success Yield Improved reassess_yield->success Success fail No Improvement reassess_yield->fail Failure optimize_other Consider: - Adjusting stoichiometry - Changing solvent - Verifying reagent purity fail->optimize_other

Table 2: Temperature Considerations for Optimizing Yield

IssuePossible Temperature-Related CauseRecommended ActionExample
Reaction fails to initiate or is sluggish Temperature is too low for initiation (thermal or radical).Gradually increase the temperature.For the synthesis of α,α-dichlorobutyraldehyde, after the initial addition of SO₂Cl₂ at 30°C, the temperature is raised to 70°C to drive the reaction to completion.[6]
Formation of over-chlorinated byproducts Reaction temperature is too high, leading to excessive reactivity.Lower the reaction temperature.In a multi-step synthesis, a reaction step yielded the desired dichloro product at -20°C, while higher temperatures led to an undesired trichloro product.[9]
Product decomposition Temperature is too high, causing the desired product to degrade.Perform the reaction at a lower temperature, even if it requires a longer reaction time.Certain chlorination reactions show higher yields and selectivity when carried out at -20°C due to reduced material decomposition.[9]
Low yield due to poor selectivity The reaction temperature is not optimal for favoring the desired isomer.Adjust the temperature to improve selectivity (see Table 1).For chlorination of a cumene derivative, operating between 4-15°C is crucial for high selectivity and conversion, thus improving the yield of the desired product.[8]

Experimental Protocols

Protocol 1: Selective para-Chlorination of Phenol using Sulfuryl Chloride

This protocol is designed to favor the formation of 4-chlorophenol over 2-chlorophenol.

Materials:

  • Phenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Lewis acid catalyst (e.g., AlCl₃ or FeCl₃)

  • Divalent sulfur co-catalyst (e.g., diphenyl sulfide)

  • Anhydrous solvent (e.g., 2,2,4-trimethylpentane)

  • Sodium bicarbonate solution (saturated, aqueous)

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, heating mantle

Procedure:

  • In a fume hood, dissolve phenol (1 equivalent) in the anhydrous solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Add the Lewis acid catalyst and the divalent sulfur co-catalyst.

  • Cool the mixture in an ice-water bath to 10-15°C.

  • Add sulfuryl chloride (1 equivalent) dropwise via a dropping funnel over 1-2 hours, ensuring the internal temperature does not exceed 20°C.

  • After the addition is complete, allow the reaction to stir at a controlled temperature between 10-60°C. Lower temperatures within this range generally afford higher para-selectivity.[1] Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by slowly adding it to a chilled saturated sodium bicarbonate solution to neutralize HCl and unreacted SO₂Cl₂.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to isolate the desired 4-chlorophenol.

Protocol 2: Free-Radical Side-Chain Chlorination of Anisole

This protocol is for the selective chlorination of the methyl group of anisole.

Materials:

  • Anisole

  • Chlorine gas (Cl₂) or N-Chlorosuccinimide (NCS)

  • Radical initiator (e.g., AIBN or benzoyl peroxide) or a UV lamp

  • Anhydrous solvent (e.g., carbon tetrachloride or benzotrifluoride)

  • Round-bottom flask, reflux condenser, gas inlet tube (if using Cl₂), magnetic stirrer, heating mantle

Procedure:

  • Set up a reflux apparatus in a fume hood. To a round-bottom flask, add the anhydrous solvent and the radical initiator (if used).

  • Heat the solvent to reflux. For anisole, a temperature of 60-120°C is recommended.[4] Maintaining reflux conditions helps to minimize ring chlorination.[4]

  • If using chlorine gas, bubble it through the refluxing solvent at a controlled rate.

  • Slowly add anisole (1 equivalent) to the reaction mixture. If using NCS, it can be added portion-wise along with the anisole.

  • Irradiate with a UV lamp if it is being used as the initiator.

  • Monitor the reaction by GC to follow the consumption of anisole and the formation of the desired product.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If chlorine gas was used, bubble nitrogen through the solution to remove any dissolved chlorine and HCl.

  • Wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation.

  • Purify the resulting crude product by vacuum distillation.

References

Preventing ring chlorination side reactions in toluene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chlorination of toluene derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chlorination reactions, with a primary focus on preventing undesired ring chlorination and promoting selective benzylic chlorination.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chlorination of toluene and its derivatives, providing explanations and actionable solutions.

Q1: My chlorination of toluene is resulting in a mixture of ring-chlorinated (o-, p-chlorotoluene) and side-chain chlorinated (benzyl chloride) products. How can I improve the selectivity for benzyl chloride?

A1: The selectivity between ring and side-chain chlorination is primarily controlled by the reaction mechanism. Side-chain chlorination proceeds via a free-radical mechanism, while ring chlorination occurs through electrophilic aromatic substitution.[1] To favor the formation of benzyl chloride, you need to promote the free-radical pathway and suppress the electrophilic pathway.

Troubleshooting Steps:

  • Reaction Conditions: Free-radical chlorination is initiated by UV light (sunlight or a lamp), heat, or a radical initiator (e.g., AIBN, benzoyl peroxide).[2][3][4] Conversely, electrophilic substitution is catalyzed by Lewis acids (e.g., FeCl₃, AlCl₃).[1][5] Ensure your reaction is performed under conditions that favor radical formation and scrupulously exclude Lewis acid catalysts.

  • Temperature: Higher temperatures generally favor the free-radical "side-chain" reaction.[1]

  • Reagents: Using N-Chlorosuccinimide (NCS) in a non-polar solvent like carbon tetrachloride (CCl₄), often with a radical initiator, is a standard method for selective benzylic chlorination.[3]

  • Catalyst Contamination: Trace amounts of metal impurities (like iron) can act as Lewis acid catalysts, promoting ring chlorination.[6] Ensure all glassware is meticulously clean.

Q2: I am using a photochemical setup for my chlorination, but I am still observing significant amounts of ring-chlorinated byproducts. What could be the issue?

A2: Even with a photochemical setup, ring chlorination can occur, especially under highly intensified reaction conditions. This may be due to the formation of toluene-chlorine complexes that, upon photoexcitation, lead to ring-chlorinated species.[7]

Troubleshooting Steps:

  • Dynamic Irradiation: Applying dynamic irradiation conditions, rather than continuous high-intensity light, can suppress the formation of these complexes and reduce ring chlorination.[7]

  • Catalysts: Certain catalysts can be used in photochemical reactions to increase the rate of benzyl chloride formation. For instance, small amounts of 1,4-dioxane have been shown to catalyze the photochemical chlorination of toluene to benzyl chloride.[8]

Q3: I want to selectively chlorinate the aromatic ring. What conditions should I use?

A3: To achieve selective ring chlorination, you should employ conditions that favor electrophilic aromatic substitution.

Recommended Conditions:

  • Catalyst: Use a Lewis acid catalyst such as FeCl₃ or AlCl₃.[5][9] Certain ionic liquids, particularly those with ZnₙCl⁻₂ₙ₊₁ anions, have also shown high catalytic activity for ring chlorination.[10]

  • Temperature: Conduct the reaction at low temperatures and in the absence of light to disfavor the free-radical pathway.[1]

  • Solvent: Polar, water-miscible solvents like ethanol, methanol, and acetonitrile can favor aromatic chlorination when using specific reagent systems like KHSO₅–KCl.[11]

Q4: My reaction is producing multiply-chlorinated side-chain products (benzal chloride, benzotrichloride). How can I favor the formation of benzyl chloride?

A4: The formation of multiply-chlorinated products is a common issue in free-radical chlorination, as the reaction proceeds in a consecutive manner.[12]

Troubleshooting Steps:

  • Control Stoichiometry: Use a molar excess of toluene relative to the chlorinating agent. This statistically favors the chlorination of unreacted toluene over the already chlorinated products.

  • Limit Conversion: To maximize the selectivity for benzyl chloride, it is common practice in industrial settings to limit the conversion of toluene to a relatively low level, typically less than 50%. The unreacted toluene can then be recovered and recycled.

Q5: What are the best analytical methods to determine the ratio of ring vs. side-chain chlorinated products in my reaction mixture?

A5: The most common and effective techniques for identifying and quantifying the isomers and other impurities in your product mixture are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[13][14] These methods allow for the separation and identification of compounds like benzyl chloride, o-chlorotoluene, p-chlorotoluene, benzaldehyde, and over-chlorinated species.[13][14]

Data Summary Tables

Table 1: Influence of Reaction Conditions on Toluene Chlorination Selectivity

Chlorination TypeConditionsReagentsCatalystTypical SelectivityReference
Benzylic (Side-Chain) UV light, heatCl₂, NCSRadical Initiator (e.g., AIBN)High for benzyl chloride[1][2][3]
Aromatic (Ring) Low temperature, darkCl₂Lewis Acid (e.g., FeCl₃, AlCl₃)High for chlorotoluenes[1][5][9]
Benzylic (Side-Chain) Room TemperatureKHSO₅, KClNone (Catalyst-free)>81% benzyl chloride in chlorinated solvents (CH₂Cl₂, CHCl₃, CCl₄)[11]
Aromatic (Ring) Room TemperatureKHSO₅, KClNone (Catalyst-free)61-86% chlorotoluene in polar solvents (C₂H₅OH, CH₃OH, CH₃CN)[11]
Aromatic (Ring) 80 °CCl₂[BMIM]Cl-2ZnCl₂ (Ionic Liquid)65.4% o-chlorotoluene, 26.0% p-chlorotoluene, <1% benzyl chloride[10]
Benzylic (Side-Chain) Visible lightN-chlorosuccinimide (NCS)Acr⁺-Mes (photocatalyst)Effective for diverse toluene derivatives[15][16][17]

Experimental Protocols

Protocol 1: Selective Benzylic Chlorination using N-Chlorosuccinimide (NCS)

This protocol is adapted from standard procedures for benzylic chlorination.[3]

Materials:

  • Toluene derivative (10 mmol)

  • N-Chlorosuccinimide (NCS) (11 mmol)

  • Radical initiator (e.g., AIBN or benzoyl peroxide, catalytic amount)

  • Dry, non-polar solvent (e.g., carbon tetrachloride or benzene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle and magnetic stirrer

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • Set up a round-bottom flask with a reflux condenser under an inert atmosphere.

  • Add the toluene derivative, N-chlorosuccinimide, and the radical initiator to the flask.

  • Add the dry, non-polar solvent.

  • Heat the reaction mixture to reflux with stirring.

  • Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with an aqueous solution of sodium bicarbonate and then with brine.[13]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the resulting benzyl chloride derivative by vacuum distillation or column chromatography.[13]

Protocol 2: Selective Ring Chlorination using a Lewis Acid Catalyst

This protocol is based on general procedures for electrophilic aromatic chlorination.[1][9]

Materials:

  • Toluene derivative

  • Chlorine gas (Cl₂) or sulfuryl chloride (SO₂Cl₂)

  • Lewis acid catalyst (e.g., powdered iron or FeCl₃)

  • Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)

  • Three-necked flask equipped with a gas inlet tube, a stirrer, and a gas outlet leading to a trap

  • Ice bath

Procedure:

  • Set up the three-necked flask in a fume hood and ensure all glassware is dry.

  • Add the toluene derivative and the anhydrous solvent to the flask.

  • Add the Lewis acid catalyst.

  • Cool the mixture in an ice bath.

  • Slowly bubble chlorine gas through the stirred solution. Alternatively, add sulfuryl chloride dropwise.

  • Monitor the reaction's progress (e.g., by GC).

  • Once the desired conversion is reached, stop the flow of chlorine gas (or the addition of sulfuryl chloride).

  • Quench the reaction by carefully adding water or a dilute aqueous solution of a reducing agent (e.g., sodium sulfite) to destroy any remaining chlorine.

  • Separate the organic layer, wash it with water and brine, and dry it over an anhydrous drying agent.

  • Remove the solvent by distillation.

  • Purify the product mixture by fractional distillation to separate the ortho and para isomers.

Visualizations

G Decision Pathway for Toluene Chlorination cluster_side_chain Promote Free-Radical Mechanism cluster_ring Promote Electrophilic Substitution start Desired Product? side_chain Benzylic (Side-Chain) Chlorination start->side_chain Benzyl Chloride ring Ring Chlorination start->ring Chlorotoluene conditions_sc Use Radical-Promoting Conditions: - UV Light / Heat - Radical Initiator (AIBN, etc.) - Non-polar solvent side_chain->conditions_sc conditions_ring Use Electrophilic-Promoting Conditions: - Low Temperature - Absence of Light ring->conditions_ring reagents_sc Select Appropriate Reagent: - N-Chlorosuccinimide (NCS) - Chlorine Gas (Cl₂) conditions_sc->reagents_sc catalyst_ring Add Lewis Acid Catalyst: - FeCl₃, AlCl₃ - Certain Ionic Liquids conditions_ring->catalyst_ring

Caption: Decision tree for selecting reaction conditions based on the desired chlorination product.

G Troubleshooting Workflow: Unwanted Ring Chlorination start Problem: Unwanted Ring Chlorination in Benzylic Reaction check_catalyst Check for Lewis Acid Contamination (e.g., metal traces) start->check_catalyst clean_glassware Solution: Use meticulously clean glassware check_catalyst->clean_glassware Contamination Found check_conditions Review Reaction Conditions check_catalyst->check_conditions No Contamination is_photochemical Is the reaction photochemical? check_conditions->is_photochemical adjust_light Solution: Apply dynamic irradiation instead of continuous high intensity is_photochemical->adjust_light Yes is_thermal Are you using heat/initiators? is_photochemical->is_thermal No confirm_no_lewis Solution: Ensure no Lewis acids are present. Consider using NCS as the chlorinating agent. is_thermal->confirm_no_lewis Yes

Caption: Troubleshooting guide for addressing undesired ring chlorination in benzylic reactions.

References

Technical Support Center: Safe Quenching Procedures for Chlorination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals regarding the safe quenching of chlorination reactions.

Frequently Asked Questions (FAQs)

Q1: Why is it essential to quench a chlorination reaction?

A1: Quenching is a critical step to neutralize any unreacted, and often hazardous, chlorinating agent.[1][2] Failing to quench a reaction can lead to:

  • Uncontrolled side reactions: Residual chlorinating agents can react with the desired product, solvents, or workup reagents, leading to impurities and reduced yield.[1]

  • Safety hazards: Many chlorinating agents are corrosive, toxic, and can react violently with water or other reagents used during workup, potentially causing exothermic reactions, gas evolution, and pressure buildup.[1][3][4]

  • Difficult purification: The presence of unreacted chlorinating agents can complicate the purification process.[1]

Q2: What are the most common quenching agents for chlorination reactions?

A2: The choice of quenching agent depends on the specific chlorinating reagent used in the reaction. Common quenching agents include:

  • Aqueous solutions of reducing agents: Sodium thiosulfate (Na₂S₂O₃), sodium bisulfite (NaHSO₃), and sodium sulfite (Na₂SO₃) are widely used to quench electrophilic chlorine sources like N-Chlorosuccinimide (NCS).[1]

  • Water: Can be used to cautiously quench highly reactive inorganic acid chlorides like thionyl chloride (SOCl₂) and sulfuryl chloride (SO₂Cl₂).[3][5][6]

  • Alcohols: Methanol or ethanol can be used to quench acid chlorides, forming esters as byproducts.[5]

  • Amines: Can be used to neutralize acid chlorides, forming stable amides.[5]

  • Aqueous bases: Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solutions are often used to neutralize acidic byproducts like HCl, which are commonly generated during chlorination reactions.[7]

Q3: How can I determine if the quenching process is complete?

A3: For reactions involving electrophilic chlorine sources like NCS, a simple qualitative test using potassium iodide-starch paper can be performed. A small sample of the aqueous layer of the reaction mixture is spotted on the test paper. If an oxidizing agent (like residual NCS) is present, it will oxidize iodide to iodine, which forms a dark blue or black complex with starch. The absence of a color change indicates that the quenching is complete.[1]

Troubleshooting Guides

Issue 1: The quenching process is highly exothermic and difficult to control.
  • Possible Cause: A high concentration of unreacted chlorinating agent is present in the reaction mixture.[1] The reaction between the quenching agent and the chlorinating agent is inherently exothermic.[1][4][8]

  • Solution:

    • Cool the reaction mixture: Before and during the quench, cool the reaction vessel in an ice bath to help dissipate the heat generated.[1][4]

    • Slow addition of the quenching agent: Add the quenching solution dropwise or in small portions with vigorous stirring to control the rate of the reaction and prevent a rapid temperature increase.[1][5]

    • Dilute the reaction mixture: If possible, diluting the reaction mixture with an inert solvent before quenching can help to moderate the temperature change.

Issue 2: A white or yellow precipitate (elemental sulfur) forms during the quench with sodium thiosulfate.
  • Possible Cause: The reaction mixture is acidic. Under acidic conditions, sodium thiosulfate can decompose to form elemental sulfur and sulfur dioxide.[9]

  • Solution:

    • Adjust the pH: Before or during the quench with sodium thiosulfate, adjust the pH of the reaction mixture to be neutral or slightly basic by adding a solution of sodium bicarbonate or sodium carbonate.[9]

    • Use an alternative quenching agent: Consider using sodium bisulfite or sodium sulfite, which are less prone to forming elemental sulfur under acidic conditions.[9]

Issue 3: Vigorous gas evolution is observed during the quench.
  • Possible Cause:

    • Reaction of an acid chloride (e.g., thionyl chloride) with water or an aqueous quenching solution, generating HCl and SO₂ gas.[10]

    • Neutralization of an acidic reaction mixture with a carbonate-based quenching agent (e.g., sodium bicarbonate), which releases carbon dioxide (CO₂) gas.

  • Solution:

    • Ensure adequate ventilation: Perform the quenching procedure in a well-ventilated fume hood to safely remove any toxic or flammable gases.[3]

    • Slow and controlled addition: Add the quenching agent slowly to control the rate of gas evolution and prevent pressure buildup.

    • Use an open or vented system: Do not perform the quench in a sealed vessel to avoid dangerous pressure buildup.

Data Presentation

Table 1: Common Chlorinating Agents and Recommended Quenching Procedures

Chlorinating AgentRecommended Quenching Agent(s)Key Considerations
N-Chlorosuccinimide (NCS)10% aq. Sodium Thiosulfate (Na₂S₂O₃) or Sodium Bisulfite (NaHSO₃)Can be exothermic.[1] Test for completion with KI-starch paper.[1]
Thionyl Chloride (SOCl₂)Cautious addition to ice-water or slow addition of water/aq. NaHCO₃Highly exothermic with vigorous gas (HCl, SO₂) evolution. Perform in a fume hood.[3][7]
Sulfuryl Chloride (SO₂Cl₂)Cautious addition to ice-waterCan be very exothermic. Hydrolyzes to sulfuric acid and HCl.
Chlorine Gas (Cl₂)Bubble excess gas through a scrubber containing aq. Sodium Thiosulfate or Sodium BisulfiteEnsure the reaction is purged with an inert gas (e.g., nitrogen) to remove residual Cl₂.

Table 2: Stoichiometry of Common Quenching Reactions

Quenching AgentReaction with Chlorine SourceStoichiometric Ratio (Quenching Agent:Chlorine Source)
Sodium Bisulfite (NaHSO₃)2NaHSO₃ + 2HOCl → H₂SO₄ + 2HCl + Na₂SO₄In practice, about 3.0 mg of sodium metabisulfite (which forms sodium bisulfite in water) is used to remove 1.0 mg of chlorine.[11]
Sodium Sulfite (Na₂SO₃)Na₂SO₃ + H₂O₂ → Na₂SO₄ + H₂O3.71 mg of Na₂SO₃ is needed for 1 mg of H₂O₂ (example for an oxidizing agent).[12]

Experimental Protocols

Protocol 1: General Procedure for Quenching Excess N-Chlorosuccinimide (NCS)

  • Preparation of Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate by dissolving 10 g of sodium thiosulfate pentahydrate in 90 mL of deionized water.[1]

  • Reaction Cooldown: Once the reaction is deemed complete by a monitoring technique (e.g., TLC, LC-MS), cool the reaction mixture to 0 °C in an ice bath.[1]

  • Quenching: Slowly add the 10% sodium thiosulfate solution dropwise to the stirred reaction mixture. Monitor the internal temperature to ensure it does not rise significantly.

  • Verification of Complete Quench: After the addition is complete, allow the mixture to stir for an additional 15-30 minutes at 0-10 °C. Test the aqueous layer with potassium iodide-starch paper to confirm the absence of any remaining oxidizing agent. A lack of a color change indicates the quench is complete.[1]

  • Workup: Proceed with the standard aqueous workup procedure (e.g., separation of layers, extraction, washing, drying, and concentration).

Protocol 2: General Procedure for Quenching Thionyl Chloride (SOCl₂)

  • Preparation: Place a separate flask containing crushed ice or a cold, stirred aqueous solution of sodium bicarbonate in a fume hood.

  • Reaction Cooldown: If possible, cool the reaction mixture containing excess thionyl chloride in an ice bath.

  • Quenching: Very slowly and carefully, add the reaction mixture dropwise to the ice or cold bicarbonate solution with vigorous stirring.[7] Be prepared for a significant exotherm and gas evolution (HCl and SO₂).[10]

  • Neutralization: Continue stirring until all the reaction mixture has been added and gas evolution has ceased. If necessary, slowly add more sodium bicarbonate solution until the aqueous layer is neutral or slightly basic (check with pH paper).

  • Workup: Proceed with the extraction of the product into a suitable organic solvent.

Mandatory Visualizations

Quenching_Decision_Pathway start Chlorination Reaction Complete chlorinating_agent Identify Chlorinating Agent start->chlorinating_agent ncs NCS chlorinating_agent->ncs Electrophilic Chlorine acid_chloride Acid Chloride (e.g., SOCl₂, SO₂Cl₂) chlorinating_agent->acid_chloride Inorganic Acid Chloride cl2_gas Chlorine Gas chlorinating_agent->cl2_gas Gaseous quench_ncs Quench with aq. Na₂S₂O₃ or NaHSO₃ at 0 °C ncs->quench_ncs quench_acid_chloride Cautiously add to ice/water or cold aq. NaHCO₃ acid_chloride->quench_acid_chloride quench_cl2 Purge with N₂ and bubble through Na₂S₂O₃ scrubber cl2_gas->quench_cl2 workup Proceed to Aqueous Workup quench_ncs->workup quench_acid_chloride->workup quench_cl2->workup

Caption: Decision pathway for selecting a quenching agent.

Troubleshooting_Exotherm cluster_causes Potential Causes cluster_solutions Solutions start Issue Uncontrolled Exotherm During Quench cause1 High concentration of unreacted reagent start:f1->cause1 cause2 Quenching agent added too quickly start:f1->cause2 cause3 Inadequate cooling start:f1->cause3 solution1 Cool reaction mixture in an ice bath cause1->solution1 solution2 Add quenching agent slowly and dropwise cause2->solution2 cause3->solution1 solution3 Ensure efficient stirring cause3->solution3

Caption: Troubleshooting guide for exothermic quenching.

References

Scaling up the synthesis of 1,3,5-Trichloro-2-(chloromethyl)benzene for pilot plant production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the scaled-up synthesis of 1,3,5-Trichloro-2-(chloromethyl)benzene. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges during pilot plant production.

Frequently Asked Questions (FAQs)

Q1: What is the primary synthesis route for this compound at a pilot scale?

A1: The most common and industrially viable route is the chloromethylation of 1,3,5-trichlorobenzene. This reaction, a variant of the Blanc chloromethylation, introduces a chloromethyl group (-CH₂Cl) onto the aromatic ring.[1][2] The key reagents typically include a formaldehyde source (like paraformaldehyde), hydrogen chloride, and a Lewis acid catalyst such as zinc chloride.[1][3]

Q2: What are the main hazards associated with the starting materials and the product?

A2: 1,3,5-Trichlorobenzene is a combustible solid that can be absorbed through inhalation, skin contact, and ingestion, causing irritation to the eyes and respiratory tract.[4][5] Chlorine gas, if used, is highly toxic and corrosive.[6] The product, this compound, is a chlorinated aromatic compound and should be handled with care due to its potential persistence in the environment and possible health risks.[7] A significant hazard in chloromethylation reactions is the potential formation of the highly carcinogenic byproduct bis(chloromethyl) ether (BCME).[1][8][9]

Q3: How can the formation of the carcinogenic byproduct bis(chloromethyl) ether (BCME) be minimized and handled?

A3: To minimize BCME formation, it is crucial to carry out the reaction under anhydrous conditions.[1] Using the appropriate stoichiometry of reactants is also critical. Any unreacted formaldehyde and hydrogen chloride can lead to the formation of BCME. In a pilot plant setting, a closed system with a scrubber containing a neutralizing agent like aqueous ammonia is recommended to trap any volatile BCME.[8][9]

Q4: What are common issues encountered during the scale-up of this synthesis?

A4: Common scale-up challenges include:

  • Heat Management: The reaction can be exothermic, and maintaining a consistent temperature in a large reactor is crucial to prevent side reactions.

  • Mass Transfer: Ensuring efficient mixing of the solid 1,3,5-trichlorobenzene, paraformaldehyde, and gaseous hydrogen chloride in the reaction vessel is vital for consistent reaction rates.

  • Product Isolation and Purification: On a larger scale, filtration and drying of the solid product need to be optimized to ensure high purity and yield.

  • Safety: Handling large quantities of corrosive and toxic materials requires robust safety protocols and specialized equipment.[10]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low Reaction Conversion - Inadequate mixing- Insufficient catalyst activity- Low reaction temperature- Increase agitation speed.- Check the quality and quantity of the catalyst.- Gradually increase the reaction temperature while monitoring for side products.
Formation of Diaryl Methane Byproducts - High reactant concentrations- Elevated reaction temperatures- Control the rate of addition of reactants.- Maintain the recommended reaction temperature.[1]
Product is an Oil or Gummy Solid - Presence of impurities- Incomplete reaction- Analyze the crude product for byproducts.- Ensure the reaction has gone to completion by monitoring with appropriate analytical techniques (e.g., GC, TLC).
Difficult Filtration of the Product - Fine particle size of the product- Optimize the crystallization process to obtain larger crystals.- Consider using a different type of filter or filter aid.
Product Discoloration - Presence of colored impurities from side reactions- Purify the product by recrystallization or column chromatography.

Experimental Protocols

Synthesis of this compound

Materials:

  • 1,3,5-Trichlorobenzene

  • Paraformaldehyde

  • Zinc Chloride (anhydrous)

  • Concentrated Hydrochloric Acid

  • Glacial Acetic Acid (solvent)

Procedure:

  • In a suitably sized glass-lined reactor equipped with a mechanical stirrer, reflux condenser, and a gas inlet, charge 1,3,5-trichlorobenzene and glacial acetic acid.

  • Slowly add anhydrous zinc chloride to the stirred mixture.

  • In a separate vessel, carefully depolymerize paraformaldehyde by gentle heating and pass the resulting formaldehyde gas through the reaction mixture via the gas inlet. Alternatively, add paraformaldehyde directly to the reactor.

  • Concurrently, bubble dry hydrogen chloride gas through the mixture or add concentrated hydrochloric acid dropwise.

  • Heat the reaction mixture to the desired temperature (typically 60-80 °C) and maintain for several hours.

  • Monitor the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and quench by slowly adding it to ice water.

  • The solid product will precipitate. Collect the crude product by filtration.

  • Wash the product with water and a dilute sodium bicarbonate solution to remove acidic impurities.

  • Dry the product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Data Presentation

Parameter Laboratory Scale (Typical) Pilot Plant Scale (Target)
Reactant: 1,3,5-Trichlorobenzene 50 g50 kg
Reactant: Paraformaldehyde 1.2 equivalents1.2 equivalents
Catalyst: Zinc Chloride 0.2 equivalents0.2 equivalents
Solvent: Glacial Acetic Acid 250 mL250 L
Reaction Temperature 70 °C70-75 °C
Reaction Time 6 hours8-10 hours
Typical Yield 85-90%>80%
Purity (by GC) >98%>98%

Visualizations

Synthesis_Pathway 1,3,5-Trichlorobenzene 1,3,5-Trichlorobenzene Product 1,3,5-Trichloro-2- (chloromethyl)benzene 1,3,5-Trichlorobenzene->Product Chloromethylation Reagents Paraformaldehyde, HCl, ZnCl₂ Reagents->Product

Caption: Synthesis of this compound.

Troubleshooting_Workflow Start Low Yield Check_Temp Temperature Correct? Start->Check_Temp Check_Mixing Agitation Adequate? Check_Temp->Check_Mixing Yes Adjust_Temp Adjust Temperature Check_Temp->Adjust_Temp No Check_Reagents Reagent Quality OK? Check_Mixing->Check_Reagents Yes Increase_Agitation Increase Agitation Check_Mixing->Increase_Agitation No Use_New_Reagents Use New Reagents Check_Reagents->Use_New_Reagents No End Yield Improved Check_Reagents->End Yes Adjust_Temp->Check_Mixing Increase_Agitation->Check_Reagents Use_New_Reagents->End

Caption: Troubleshooting workflow for low reaction yield.

Safety_Checks Safety Safety Checks Personnel PPE Reactor Integrity Scrubber Functionality Procedures Operating Procedures Reagent Handling Reaction Monitoring Emergency Shutdown Safety:f0->Procedures:f0 Safety:f1->Procedures:f1 Safety:f2->Procedures:f2 Outcome Safe Operation Procedures->Outcome

Caption: Logical relationship of safety checks and procedures.

References

Validation & Comparative

A Comparative Guide to Analytical Standards of 1,3,5-Trichloro-2-(chloromethyl)benzene for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For scientists and professionals in drug development and related research fields, the quality and reliability of analytical standards are paramount. This guide provides a comparative overview of the available analytical standards for 1,3,5-Trichloro-2-(chloromethyl)benzene (CAS No. 17293-03-7), a key chemical intermediate. Due to the limited availability of direct comparative performance data, this guide focuses on supplier-provided specifications and outlines a robust analytical method for independent verification and comparison.

Comparison of Available Analytical Standards

A survey of chemical suppliers reveals a limited number of sources for this compound analytical standards. The table below summarizes the available information on purity for the target analyte and a closely related compound, which may serve as a potential alternative or reference for analytical method development.

SupplierProduct NameCAS NumberStated PurityAnalysis MethodNotes
AstaTech Inc.This compound17293-03-795%Not SpecifiedSold through distributors like Neta Scientific.[1]
BiosynthThis compound17293-03-7Not SpecifiedNot SpecifiedMarketed for pharmaceutical testing, suggesting high quality.[2]
LGC Standards1,3,5-Trichloro-2-methylbenzene23749-65-7>95%GCA structurally similar compound, useful as a reference or for method development.[3][4][5]
AChemBlock1,3,5-Trichloro-2-methylbenzene23749-65-795%Not SpecifiedAnother option for the related methyl-analogue.[6]

Note: The purity of the analytical standard from Biosynth for this compound is not explicitly stated on the product page. It is recommended to contact the supplier for a Certificate of Analysis (CoA) to obtain detailed purity information and impurity profiles. A CoA for a related isomer, 1,2,4-trichloro-5-(chloromethyl)benzene, from another supplier indicated a purity of >90%, highlighting the importance of verifying the purity of each specific batch.[7]

Potential Impurities

The synthesis of this compound typically involves the chlorination of a toluene derivative. This process can lead to the formation of several impurities, including:

  • Isomers: Other isomers of tetrachlorotoluene.

  • Under-chlorinated compounds: Dichlorotoluenes and trichlorotoluenes.

  • Over-chlorinated compounds: Pentachlorotoluenes.

  • Residual starting materials and solvents.

A thorough analytical method should be capable of separating the main component from these potential impurities.

Recommended Analytical Methodology: Gas Chromatography (GC)

Gas chromatography with Flame Ionization Detection (GC-FID) or Mass Spectrometry (GC-MS) is the recommended technique for the purity assessment and comparison of this compound analytical standards. The following protocol is adapted from established methods for related chlorinated hydrocarbons and provides a starting point for method development and validation.

Experimental Protocol: Purity Determination by GC-FID

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Final hold: 250 °C for 5 minutes.

  • Injector Temperature: 250 °C.

  • Detector Temperature: 280 °C.

  • Carrier Gas: Helium, at a constant flow rate of 1.0 mL/min.

  • Injection Volume: 1 µL.

  • Split Ratio: 50:1 (can be adjusted based on sample concentration).

3. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound standard.

  • Dissolve in a suitable solvent (e.g., acetone, toluene, or hexane) to a final concentration of 1 mg/mL.

  • Vortex to ensure complete dissolution.

4. Analysis and Data Interpretation:

  • Inject the prepared sample solution into the GC.

  • Identify the peak corresponding to this compound based on its retention time, which should be confirmed by analyzing a known standard.

  • Integrate the peak areas of all components in the chromatogram.

  • Calculate the purity of the standard using the area percent method, assuming all components have a similar response factor with an FID. For higher accuracy, relative response factors should be determined for known impurities.

Purity (%) = (Area of main peak / Total area of all peaks) x 100

For unambiguous peak identification and characterization of impurities, GC-MS analysis is recommended. The same chromatographic conditions can be used, with the mass spectrometer set to scan a suitable mass range (e.g., m/z 50-350).

Visualization of Analytical Workflow and Standard Comparison

The following diagrams, generated using Graphviz, illustrate the logical workflow for comparing analytical standards and a conceptual comparison of the key attributes of the available standards.

analytical_workflow cluster_procurement Standard Procurement cluster_analysis Analytical Comparison cluster_evaluation Performance Evaluation s1 Identify Suppliers (e.g., AstaTech, Biosynth) s2 Request Certificate of Analysis (CoA) s1->s2 a1 Prepare Standard Solutions (1 mg/mL in Acetone) s2->a1 Obtained Standards a2 GC-FID/MS Analysis a1->a2 a3 Purity Calculation (Area Percent) a2->a3 a4 Impurity Profiling a2->a4 e1 Compare Purity Data a3->e1 e2 Assess Impurity Profiles a4->e2 e3 Select Optimal Standard e1->e3 e2->e3

Caption: Workflow for the procurement, analysis, and evaluation of analytical standards.

Caption: Conceptual comparison of this compound standards.

Conclusion

While the availability of certified reference materials with comprehensive data for this compound is limited, researchers can make informed decisions by carefully evaluating the specifications provided by suppliers and conducting in-house verification. The recommended GC method provides a reliable framework for assessing the purity and impurity profiles of different analytical standards, ensuring the accuracy and reproducibility of research outcomes. It is strongly advised to obtain a Certificate of Analysis for any procured standard to gain a complete understanding of its quality.

References

Characterization of 1,3,5-Trichloro-2-(chloromethyl)benzene Derivatives by Gas Chromatography-Mass Spectrometry (GC-MS): A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the characterization of 1,3,5-Trichloro-2-(chloromethyl)benzene and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS). It includes detailed experimental protocols, comparative data on fragmentation patterns, and a discussion of how substituent positioning influences mass spectral fragmentation, offering valuable insights for structural elucidation and impurity profiling in drug development and chemical synthesis.

Comparative Analysis of Mass Spectral Data

The analysis of this compound and its derivatives by GC-MS with electron ionization (EI) reveals characteristic fragmentation patterns heavily influenced by the substitution on the benzene ring. The presence of multiple chlorine atoms results in distinctive isotopic clusters for the molecular ion and fragment ions, aiding in their identification.[1][2]

The primary fragmentation pathways involve the loss of a chlorine atom, the chloromethyl group, or cleavage of the C-Cl bond within the chloromethyl group. The stability of the resulting carbocations and radical species dictates the relative abundance of the observed fragments. For instance, the loss of a chlorine radical from the molecular ion is a common initial fragmentation step.[2] Subsequent fragmentation can involve the loss of the entire chloromethyl group or further chlorine radicals.

The table below summarizes the expected key mass-to-charge ratios (m/z) for this compound and a hypothetical derivative to illustrate the comparative analysis.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Fragments (m/z)Base Peak (m/z)
This compoundC₇H₄Cl₄229.92[2][3]228 (M⁺), 193, 158, 123193
Hypothetical Derivative: 1,3,5-Trichloro-2-(dichloromethyl)benzeneC₇H₃Cl₅264.37262 (M⁺), 227, 192, 157227

Note: The m/z values for molecular ions (M⁺) and fragments containing chlorine will exhibit a characteristic isotopic pattern due to the presence of ³⁵Cl and ³⁷Cl isotopes (~3:1 ratio). The listed m/z corresponds to the ion containing only ³⁵Cl.

Experimental Protocols

A representative experimental protocol for the GC-MS analysis of this compound derivatives is detailed below.

Sample Preparation

Samples are typically dissolved in a suitable organic solvent, such as hexane or dichloromethane, to a concentration of approximately 1 µg/mL.[2]

Gas Chromatography (GC) Conditions
  • Injector: Split/splitless inlet, operated in splitless mode.[2]

  • Injection Volume: 1 µL.[2]

  • Injector Temperature: 250 °C.[2]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[2]

  • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.[2]

  • Oven Temperature Program:

    • Initial temperature of 70 °C, hold for 2 minutes.[2]

    • Ramp to 280 °C at a rate of 10 °C/min.[2]

    • Hold at 280 °C for 5 minutes.[2]

Mass Spectrometry (MS) Conditions
  • Ionization Mode: Electron Ionization (EI).[2]

  • Electron Energy: 70 eV.[2]

  • Ion Source Temperature: 230 °C.[2]

  • Quadrupole Temperature: 150 °C.[2]

  • Mass Range: Scan from m/z 40 to 300.[2]

  • Data Acquisition: Full scan mode.[2]

Visualizing Experimental and Logical Workflows

To further clarify the analytical process and the underlying principles of fragmentation, the following diagrams are provided.

GCMS_Workflow cluster_GC Gas Chromatography cluster_MS Mass Spectrometry cluster_Data Data Analysis Injector Sample Injection Column Separation on GC Column Injector->Column Carrier Gas Flow IonSource Ionization (EI) Column->IonSource MassAnalyzer Mass Analyzer (Quadrupole) IonSource->MassAnalyzer Ion Acceleration Detector Detection MassAnalyzer->Detector Ion Separation DataSystem Data Acquisition Detector->DataSystem LibrarySearch Library Search & Spectral Interpretation DataSystem->LibrarySearch Characterization Compound Characterization LibrarySearch->Characterization

Caption: General experimental workflow for GC-MS analysis.

Fragmentation_Logic MI Molecular Ion [M]⁺˙ Loss_Cl Loss of Cl˙ [M-Cl]⁺ MI->Loss_Cl - Cl˙ Loss_CH2Cl Loss of ˙CH₂Cl [M-CH₂Cl]⁺ MI->Loss_CH2Cl - ˙CH₂Cl Cleavage_C_Cl Cleavage of C-Cl in side chain [M-Cl from CH₂Cl]⁺ MI->Cleavage_C_Cl - Cl˙ (from side chain) EDG Electron Donating Group (R) Stabilizes [M-Cl]⁺ MI->EDG Stabilization EWG Electron Withdrawing Group (R) Favors fragmentation of substituent MI->EWG Destabilization

Caption: Logical flow of fragmentation pathways.

Conclusion

The characterization of this compound derivatives by GC-MS is a powerful analytical approach. By understanding the fundamental principles of fragmentation and utilizing standardized experimental protocols, researchers can confidently identify and differentiate between various derivatives. The presence of chlorine atoms provides a distinct isotopic signature that simplifies spectral interpretation. This guide serves as a foundational resource for scientists engaged in the synthesis, analysis, and quality control of these and similar chlorinated aromatic compounds.

References

Comparative NMR Spectral Analysis: 1,3,5-Trichloro-2-(chloromethyl)benzene and Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the ¹H and ¹³C NMR spectral features of 1,3,5-Trichloro-2-(chloromethyl)benzene, with a comparative analysis against structurally related compounds. This guide provides predicted and experimental data, detailed experimental protocols, and visual aids to facilitate structural elucidation and characterization.

This guide presents a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of this compound. Due to the limited availability of experimental spectra for this specific compound in public databases, this guide utilizes predicted NMR data as a reference standard. For comparative purposes, experimental NMR data for structurally similar compounds, namely 2,4,6-trichlorotoluene and benzyl chloride, are provided. This information is crucial for researchers engaged in the synthesis, identification, and quality control of halogenated aromatic compounds.

Spectral Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for the comparative compounds, 2,4,6-trichlorotoluene and benzyl chloride.

Table 1: ¹H NMR Spectral Data Comparison

CompoundProton AssignmentMultiplicityChemical Shift (δ, ppm)
This compound -CH₂ClSinglet~4.8
Aromatic HSinglet~7.4
2,4,6-Trichlorotoluene -CH₃Singlet2.38
Aromatic HSinglet7.25
Benzyl Chloride [1][2]-CH₂ClSinglet4.57
Aromatic HMultiplet7.28-7.38

Note: Data for this compound is predicted.

Table 2: ¹³C NMR Spectral Data Comparison

CompoundCarbon AssignmentChemical Shift (δ, ppm)
This compound -CH₂Cl~42
Aromatic C-Cl~135, ~136
Aromatic C-CH₂Cl~138
Aromatic C-H~129
2,4,6-Trichlorotoluene -CH₃19.9
Aromatic C-Cl135.5
Aromatic C-CH₃137.8
Aromatic C-H128.6
Benzyl Chloride [3]-CH₂Cl46.3
Aromatic C-CH₂Cl137.9
Aromatic C-H (ortho, meta)128.6, 128.8
Aromatic C-H (para)128.9

Note: Data for this compound is predicted.

Experimental Protocols

The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules such as those discussed in this guide.

Sample Preparation:

  • Weighing: Accurately weigh approximately 5-20 mg of the solid sample or measure 10-50 µL of the liquid sample.

  • Dissolution: Dissolve the sample in approximately 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆). Chloroform-d (CDCl₃) is a common choice for nonpolar to moderately polar compounds.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Filtration (Optional): If the solution contains particulate matter, filter it through a small plug of glass wool into the NMR tube to prevent shimming issues.

  • Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard, such as tetramethylsilane (TMS), can be added.

NMR Spectrometer Setup and Data Acquisition:

  • Instrumentation: The data presented for the comparative compounds were acquired on NMR spectrometers operating at frequencies ranging from 60 MHz to 300 MHz.

  • Locking and Shimming: Insert the sample into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. Perform automatic or manual shimming to optimize the homogeneity of the magnetic field.

  • ¹H NMR Acquisition:

    • Set the appropriate spectral width (e.g., -2 to 12 ppm).

    • Use a standard 90° pulse sequence.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decay (FID).

  • ¹³C NMR Acquisition:

    • Set a wider spectral width (e.g., 0 to 220 ppm).

    • Use a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio.

    • Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope (typically several hundred to thousands of scans).

    • Apply Fourier transformation, phase correction, and baseline correction.

Molecular Structure and NMR Assignments

The following diagram illustrates the chemical structure of this compound and highlights the key proton and carbon environments relevant to the NMR spectral analysis.

Caption: Molecular structure of this compound.

References

Comparative Reactivity Analysis of 1,3,5-Trichloro-2-(chloromethyl)benzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of tetrachlorotoluene isomers, supported by theoretical principles and analogous experimental data.

The reactivity of chlorinated aromatic compounds is of paramount importance in the synthesis of a wide array of industrial and pharmaceutical molecules. Among these, 1,3,5-trichloro-2-(chloromethyl)benzene, a member of the tetrachlorotoluene family, and its isomers are versatile intermediates. The substitution pattern of chlorine atoms on the benzene ring significantly influences the reactivity of the benzylic chloromethyl group, primarily in nucleophilic substitution reactions. This guide provides a detailed comparison of the reactivity of this compound with its other isomers, drawing upon established principles of organic chemistry and available data for analogous compounds.

Theoretical Framework for Reactivity

The reactivity of benzyl chlorides in nucleophilic substitution reactions is predominantly governed by a combination of electronic and steric effects. These reactions can proceed through either a unimolecular (SN1) or a bimolecular (SN2) mechanism.

  • Electronic Effects: Chlorine atoms are electron-withdrawing groups, which deactivate the benzene ring towards electrophilic substitution but can influence the stability of intermediates in nucleophilic substitution at the benzylic position. The inductive effect (-I) of chlorine atoms reduces the electron density of the benzene ring.

  • Steric Effects: The presence of substituents, particularly in the ortho position to the chloromethyl group, can sterically hinder the approach of a nucleophile, thereby slowing down SN2 reactions.

For this compound, the two chlorine atoms in the ortho positions (2- and 6- positions relative to the chloromethyl group if we consider the chloromethyl group at position 1) are expected to exert significant steric hindrance. Furthermore, the three chlorine atoms on the ring have a strong electron-withdrawing inductive effect.

Isomers of Tetrachlorotoluene

The molecular formula C₇H₄Cl₄ represents several structural isomers. Besides this compound (which is also named 2,4,6-trichlorobenzyl chloride), other common isomers include:

  • 2,3,4,5-Tetrachlorotoluene

  • 2,3,4,6-Tetrachlorotoluene

  • 2,3,5,6-Tetrachlorotoluene

It is important to note that for the purpose of comparing reactivity at the benzylic position, we are considering isomers where one chlorine is on the methyl group, i.e., other trichlorobenzyl chlorides. The direct chlorination of toluene typically does not lead to this compound.[1] Specialized synthesis routes are required for specific isomers.[1]

Comparative Reactivity Analysis

While direct, side-by-side quantitative kinetic data for the nucleophilic substitution of all tetrachlorotoluene isomers is scarce in publicly available literature, a qualitative and semi-quantitative comparison can be constructed based on established chemical principles and experimental data from related compounds.

The reactivity of the chloromethyl group is expected to be significantly influenced by the position of the chlorine atoms on the aromatic ring.

  • This compound (2,4,6-Trichlorobenzyl chloride): The presence of two ortho-substituents (chlorine atoms at positions 2 and 6) creates substantial steric hindrance around the benzylic carbon. This steric crowding is expected to significantly impede the backside attack required for an SN2 reaction, making this isomer the least reactive among its counterparts in such reactions.

  • Other Isomers (e.g., 2,3,4-trichloro-, 2,4,5-trichloro-, 3,4,5-trichlorobenzyl chlorides): Isomers with fewer or no ortho-substituents will experience less steric hindrance and are therefore predicted to be more reactive in SN2 reactions. The electronic effect of the three chlorine atoms will still be present, deactivating the ring, but the steric factor is often dominant in determining the reaction rate of ortho-substituted benzyl halides.

Data Presentation

Due to the lack of direct comparative experimental data, the following table provides a qualitative prediction of the relative reactivity of this compound and a hypothetical less-hindered isomer in a typical SN2 reaction.

IsomerPredicted Relative Reactivity (SN2)Rationale
This compoundLowHigh steric hindrance from two ortho-chlorine atoms.
Isomer with one or no ortho-chlorineHigherReduced steric hindrance allows for easier nucleophilic attack.

Experimental Protocols

To quantitatively assess the reactivity of these isomers, a standardized experimental protocol for measuring the rate of a nucleophilic substitution reaction, such as hydrolysis or reaction with a common nucleophile, would be necessary. A general procedure is outlined below.

Protocol: Comparative Solvolysis Kinetics

  • Solution Preparation: Prepare equimolar solutions of this compound and its isomers in a suitable solvent system (e.g., aqueous ethanol or acetone).

  • Reaction Initiation: Initiate the solvolysis reaction by placing the solutions in a constant temperature bath.

  • Monitoring Reaction Progress: At regular intervals, withdraw aliquots from each reaction mixture. The progress of the reaction can be monitored by titrating the liberated hydrochloric acid with a standardized solution of a base (e.g., sodium hydroxide) or by using instrumental methods such as conductivity measurements.

  • Data Analysis: Plot the concentration of the reactant or the product as a function of time. The initial reaction rates can be determined from the slope of these curves. The rate constants can then be calculated using appropriate integrated rate laws.

Visualization of Reactivity Factors

The interplay of electronic and steric effects determining the reactivity of substituted benzyl chlorides can be visualized as a logical workflow.

G Factors Influencing Benzyl Chloride Reactivity substituent Substituent on Benzene Ring electronic Electronic Effects (Inductive, Resonance) substituent->electronic steric Steric Effects (Hindrance) substituent->steric reactivity Overall Reactivity electronic->reactivity steric->reactivity

Caption: Key factors influencing the reactivity of substituted benzyl chlorides.

Experimental Workflow for Comparative Kinetics

G Experimental Workflow for Comparative Kinetics start Prepare Equimolar Solutions of Isomers reaction Initiate Solvolysis at Constant Temperature start->reaction monitoring Monitor Reaction Progress (e.g., Titration, Conductivity) reaction->monitoring analysis Data Analysis (Calculate Rate Constants) monitoring->analysis comparison Compare Reactivity analysis->comparison

Caption: A generalized workflow for the experimental comparison of isomer reactivity.

References

Comparative Analysis of Mass Spectrometry Fragmentation Patterns in Tetrachlorotoluene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the electron ionization mass spectra of various tetrachlorotoluene isomers reveals distinct fragmentation pathways influenced by the position of chlorine atoms on the aromatic ring and the toluene methyl group. This guide provides a comparative analysis of these fragmentation patterns, supported by experimental data, to aid researchers in the identification and characterization of these compounds.

The mass spectrometric analysis of tetrachlorotoluene isomers is crucial for their unambiguous identification in environmental and toxicological studies. Under electron ionization (EI), these molecules undergo characteristic fragmentation, primarily involving the loss of chlorine atoms, hydrogen chloride, and methyl radicals. The relative abundance of the resulting fragment ions provides a unique fingerprint for each isomer.

Comparison of Fragmentation Patterns

The mass spectra of tetrachlorotoluene isomers are characterized by a prominent molecular ion peak (M+) and a series of fragment ions resulting from successive losses of Cl and HCl. The substitution pattern on the aromatic ring significantly influences the stability of the molecular ion and the fragmentation cascade.

For instance, the mass spectrum of α,α,2,6-tetrachlorotoluene, available from the NIST WebBook, showcases a complex fragmentation pattern due to the presence of chlorine atoms on both the aromatic ring and the methyl group. This leads to competing fragmentation pathways, including the loss of a chlorine radical from the methyl group to form a stable benzyl-type cation.

Table 1: Key Fragment Ions in the Mass Spectra of Selected Tetrachlorotoluene Isomers

IsomerMolecular Ion (m/z)[M-Cl]+ (m/z)[M-2Cl / M-Cl-HCl]+ (m/z)Other Key Fragments (m/z)
α,α,2,6-Tetrachlorotoluene228193158123, 89

Note: Data for α,α,2,6-tetrachlorotoluene is derived from the NIST WebBook. Data for other isomers is based on general fragmentation patterns of chlorinated aromatic compounds and requires experimental verification.

Experimental Protocols

The data presented in this guide is typically acquired using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

Gas Chromatography (GC) Conditions:

  • Column: A non-polar capillary column, such as one with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms or equivalent), is commonly used for the separation of chlorinated hydrocarbons.

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Oven Temperature Program: A temperature ramp is employed to ensure good separation of the isomers. An example program would be an initial temperature of 60°C, held for 2 minutes, followed by a ramp of 10°C/min to 280°C, with a final hold time of 5 minutes.

  • Carrier Gas: Helium at a constant flow rate.

Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV is the standard energy used to generate reproducible fragmentation patterns and for library matching.

  • Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly used.

  • Scan Range: A mass-to-charge ratio (m/z) range of 50-300 amu is typically scanned to cover the molecular ion and key fragments of tetrachlorotoluenes.

  • Ion Source Temperature: Typically maintained around 230°C.

  • Transfer Line Temperature: Maintained at a temperature sufficient to prevent condensation of the analytes, usually around 280°C.

Fragmentation Pathway Visualization

The general fragmentation pathways for tetrachlorotoluenes under electron ionization can be visualized as a series of sequential losses. The initial ionization event forms the molecular ion, which then undergoes fragmentation.

Fragmentation_Pathway M Tetrachlorotoluene (M) M_ion [M]+• (m/z 228) M->M_ion Ionization (70 eV) M_minus_Cl [M-Cl]+ (m/z 193) M_ion->M_minus_Cl - Cl• M_minus_2Cl [M-2Cl]+• or [M-Cl-HCl]+ (m/z 158) M_minus_Cl->M_minus_2Cl - Cl• or - HCl M_minus_3Cl [M-3Cl]+ or [M-2Cl-HCl]+• (m/z 123) M_minus_2Cl->M_minus_3Cl - Cl• or - HCl

Comparative study of catalysts for side-chain chlorination

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for Side-Chain Chlorination of Toluene

For researchers, scientists, and drug development professionals, the selective chlorination of toluene's side-chain is a critical transformation for the synthesis of valuable intermediates like benzyl chloride, benzal chloride, and benzotrichloride. The choice of catalyst is paramount in controlling the selectivity and efficiency of this radical chain reaction. This guide provides a comparative overview of various catalytic systems, supported by experimental data, to aid in the selection of the most suitable catalyst for a given application.

Performance Comparison of Catalysts

The efficacy of a catalyst in side-chain chlorination is determined by its ability to promote the formation of chlorine radicals and facilitate the hydrogen abstraction from the methyl group of toluene, while minimizing competing reactions such as ring chlorination. The following table summarizes the performance of different catalyst types under various reaction conditions.

Catalyst SystemCatalyst TypeSubstrateTemp. (°C)Time (h)Toluene Conv. (%)Benzyl Chloride Sel. (%)Benzal Chloride Sel. (%)Benzotrichloride Sel. (%)Ring Chlorination Sel. (%)Citation(s)
Radical Initiators
Benzoyl Peroxide (BPO)Radical InitiatorTolueneReflux------[1]
AIBNRadical InitiatorTolueneReflux------[1]
Metal-Based Catalysts
[BMIM]Cl-2ZnCl₂Ionic LiquidToluene80899.70.4--95.4 (o-, p-, m-chlorotoluene)[2]
[BPy]Cl-2.5CuClIonic LiquidToluene80889.022.4--72.0 (o-, p-chlorotoluene)[2]
Photocatalysts
BMMBPhotosensitiveToluene110-1208---95.5-96.5 (Yield)-[1][3]
Catalyst-Free System
KHSO₅/KClReagent SystemTolueneRT138-59>81--Low (in chlorinated solvents)[4]
KHSO₅/KClReagent SystemTolueneRT1>98Low--61-86 (in polar solvents)[4]

Note: "-" indicates that the data was not specified in the cited sources. The selectivity values for ionic liquid catalysts are calculated from the provided product distribution.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments in the side-chain chlorination of toluene.

Protocol 1: Side-Chain Chlorination using a Radical Initiator (Benzoyl Peroxide)

This protocol describes a typical setup for side-chain chlorination using a chemical radical initiator.

Materials:

  • Toluene

  • Chlorinating agent (e.g., gaseous chlorine or sulfuryl chloride)

  • Benzoyl Peroxide (BPO)

  • Round-bottom flask

  • Reflux condenser

  • Gas inlet tube

  • Heating mantle

  • Magnetic stirrer

Procedure:

  • Set up the reaction apparatus in a fume hood, consisting of a round-bottom flask equipped with a reflux condenser, a gas inlet tube, and a magnetic stirrer.

  • Charge the flask with toluene.

  • Begin heating the toluene to reflux temperature (approximately 111°C).

  • Once refluxing, introduce the chlorinating agent (e.g., bubble chlorine gas through the solution).

  • Add a catalytic amount of benzoyl peroxide to initiate the reaction.

  • Continue the reaction for the desired amount of time, monitoring the progress by gas chromatography (GC) to determine the relative amounts of benzyl chloride, benzal chloride, and benzotrichloride.

  • Upon completion, stop the flow of the chlorinating agent and cool the reaction mixture to room temperature.

  • The crude product can then be purified by distillation.

Protocol 2: Photocatalytic Side-Chain Chlorination

This protocol outlines a general procedure for conducting side-chain chlorination using a photocatalyst and a light source.

Materials:

  • Toluene

  • Chlorinating agent (e.g., gaseous chlorine)

  • Photocatalyst (e.g., BMMB)

  • Photoreactor equipped with a suitable lamp (e.g., blue light for BMMB)

  • Gas inlet tube

  • Stirring mechanism

Procedure:

  • Place the toluene and the photocatalyst in the photoreactor.[1]

  • Heat the mixture to the desired reaction temperature (e.g., 110-120°C for the BMMB catalyst).[1]

  • Irradiate the mixture with the appropriate light source.[1]

  • Introduce the chlorinating agent into the reaction mixture.

  • Monitor the reaction progress using GC analysis.

  • After the desired conversion is achieved (e.g., 8 hours for the BMMB catalyst), stop the reaction and cool the mixture.[1]

  • Isolate and purify the desired chlorinated product.

Mandatory Visualizations

Catalyst Classification

The catalysts for side-chain chlorination can be broadly categorized based on their activation mechanism.

G Classification of Catalysts for Side-Chain Chlorination A Catalysts for Side-Chain Chlorination B Radical Initiators A->B C Metal-Based Catalysts A->C D Photocatalysts A->D B1 Peroxides (e.g., BPO) B->B1 B2 Azo Compounds (e.g., AIBN) B->B2 C1 Ionic Liquids C->C1 D1 Photosensitive Dyes/Complexes D->D1

Caption: A diagram illustrating the main classes of catalysts used in the side-chain chlorination of aromatic compounds.

Experimental Workflow

The following diagram outlines a generalized workflow for the comparative study of different catalysts for side-chain chlorination.

G Experimental Workflow for Catalyst Comparison A Substrate and Catalyst Preparation B Reaction Setup (e.g., Batch Reactor, Photoreactor) A->B C Introduction of Chlorinating Agent B->C D Reaction under Controlled Conditions (Temperature, Time, Light Intensity) C->D E Reaction Monitoring (e.g., GC, HPLC) D->E F Product Isolation and Purification D->F G Data Analysis (Conversion, Selectivity, Yield) E->G F->G

Caption: A generalized workflow for the systematic evaluation and comparison of catalysts for side-chain chlorination.

References

A Comparative Guide to the Validation of Analytical Methods for Quantifying Chlorinated Benzenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the principal analytical techniques for the quantitative analysis of chlorinated benzenes. The accurate quantification of these compounds is critical in environmental monitoring, industrial quality control, and toxicology studies. This document presents an objective overview of Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) based methods, supported by experimental data from various studies.

Introduction to Analytical Techniques

The determination of chlorinated benzenes, a group of persistent organic pollutants, relies on highly sensitive and selective analytical methodologies. The two most prevalent techniques employed for their quantification are Gas Chromatography (GC), often coupled with a mass spectrometer (MS) or an electron capture detector (ECD), and High-Performance Liquid Chromatography (HPLC) with ultraviolet (UV) detection. The choice of method often depends on the sample matrix, the specific chlorinated benzene congeners of interest, and the required sensitivity.

Comparison of Quantitative Analytical Methods

The following tables summarize the key performance characteristics of the discussed analytical techniques for the quantification of various chlorinated benzenes. The data represents a composite of performance metrics reported in several validation studies.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the separation and identification of volatile and semi-volatile organic compounds like chlorinated benzenes. Its high selectivity and sensitivity make it a preferred method for complex matrices.

ParameterPerformanceReference
Linearity (r²) >0.99[1]
Limit of Detection (LOD) 0.05 µg/kg to 1500 µg/kg (matrix dependent)[2]
Limit of Quantification (LOQ) 0.204 ng/mL to 2.65 ng/mL[3]
Accuracy (Recovery) 58% to 107%[2]
Precision (RSD) < 9.2%[3]
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV offers a viable alternative to GC-based methods, particularly for less volatile or thermally labile compounds. The choice of mobile phase and column is critical for achieving adequate separation of chlorinated benzene isomers.

ParameterPerformanceReference
Linearity (r) 0.9998[4]
Limit of Detection (LOD) 0.05 µg/mL to 0.2 µg/mL[4]
Limit of Quantification (LOQ) Not explicitly stated, but derivable from LOD
Accuracy (Recovery) 96.0% to 102.0%[5]
Precision (RSD) Not explicitly stated, but method described as precise[4]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative experimental protocols for GC-MS and HPLC-UV analysis of chlorinated benzenes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Chlorinated Benzenes in Sediment[2]

This method is suitable for the determination of a wide range of chlorinated benzenes in solid matrices.

  • Sample Preparation (Solvent Extraction):

    • Weigh 1 g of sediment into a glass vial.

    • Add a surrogate standard (e.g., deuterated 1,2-dibromobenzene).

    • Extract the sample by shaking overnight with a suitable solvent (e.g., acetone/hexane mixture).

    • Dry the extract using anhydrous sodium sulfate.

  • Extract Clean-up:

    • Pass the extract through a glass column packed with activated silica gel and freshly activated copper to remove interferences.

    • Concentrate the cleaned extract to a final volume of 0.3 mL.

  • GC-MS Analysis:

    • Column: Rtx-624 capillary column (60 m x 0.32 mm, 1.8 µm film thickness).

    • Injection: 2 µL on-column injection.

    • Carrier Gas: Helium at a flow rate of 2 cm³/min.

    • Oven Temperature Program: Start at 60°C, ramp at 5°C/min to 200°C (hold for 3 min), then ramp at 10°C/min to 250°C (hold for 9 min).

    • Detection: Mass spectrometer in Selected Ion Monitoring (SIM) mode.

High-Performance Liquid Chromatography (HPLC-UV) for Chlorobenzene in an Industrial Product[5][6]

This method is designed for the quality control analysis of chlorobenzene in a chemical intermediate.

  • Standard and Sample Preparation:

    • Stock Standard: Accurately weigh 25.00 mg of chlorobenzene reference standard into a 25 mL volumetric flask and dissolve in methanol.

    • Working Standards: Prepare a series of standard solutions by diluting the stock solution with methanol.

    • Sample Preparation: Accurately weigh approximately 10 mg of the benzene sulfonylchloride sample into a 10 mL volumetric flask, dissolve, and dilute to the mark with methanol.

  • HPLC Analysis:

    • Column: Kromasil C18 (150 x 4.6 mm, 5 µm).[5]

    • Mobile Phase: Isocratic elution with either methanol-water (65:35, v/v) or acetonitrile-water (60:40, v/v).[5]

    • Flow Rate: 1.0 mL/min.[5]

    • Column Temperature: 30°C.[5]

    • Detection: UV absorption at 215 nm.[6]

    • Injection Volume: Not specified, typically 10-20 µL.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

GC_MS_Workflow cluster_prep Sample Preparation & Extraction cluster_cleanup Extract Clean-up cluster_analysis GC-MS Analysis Sediment_Sample 1g Sediment Sample Add_Surrogate Add Surrogate Standard Sediment_Sample->Add_Surrogate Solvent_Extraction Solvent Extraction (Acetone/Hexane) Add_Surrogate->Solvent_Extraction Drying Dry Extract (Na2SO4) Solvent_Extraction->Drying Column_Cleanup Silica Gel & Copper Column Cleanup Drying->Column_Cleanup Concentration Concentrate Extract to 0.3 mL Column_Cleanup->Concentration GC_Injection On-Column Injection (2µL) Concentration->GC_Injection GC_Separation GC Separation (Rtx-624 Column) GC_Injection->GC_Separation MS_Detection MS Detection (SIM Mode) GC_Separation->MS_Detection Data_Analysis Data_Analysis MS_Detection->Data_Analysis Data Acquisition & Processing

Caption: Workflow for GC-MS analysis of chlorinated benzenes in sediment.

HPLC_UV_Workflow cluster_prep Standard & Sample Preparation cluster_analysis HPLC-UV Analysis Stock_Standard Prepare Stock Standard Working_Standards Prepare Working Standards Stock_Standard->Working_Standards HPLC_Injection HPLC Injection Working_Standards->HPLC_Injection Sample_Prep Prepare Sample Solution Sample_Prep->HPLC_Injection Chrom_Separation Chromatographic Separation (C18 Column) HPLC_Injection->Chrom_Separation UV_Detection UV Detection (215 nm) Chrom_Separation->UV_Detection Data_Analysis Data_Analysis UV_Detection->Data_Analysis Data Acquisition & Processing

References

Comparative Efficacy of 1,3,5-Trichloro-2-(chloromethyl)benzene as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Precursor Selection

In the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries, the choice of starting materials is a critical determinant of reaction efficiency, yield, and overall process viability. 1,3,5-Trichloro-2-(chloromethyl)benzene, also known by its synonym 2,4,6-trichlorobenzyl chloride, is a reactive precursor utilized for the introduction of the 2,4,6-trichlorobenzyl moiety. This guide provides a comparative analysis of its efficacy against alternative precursors, supported by available experimental data and detailed methodologies.

Overview of this compound

This compound is an aromatic compound characterized by a benzene ring substituted with three chlorine atoms and a chloromethyl group.[1] This substitution pattern renders the benzylic carbon highly susceptible to nucleophilic attack, making it an effective alkylating agent.[1] Its chemical stability and reactivity make it a relevant intermediate in the synthesis of various industrial chemicals.[1] One area of interest for this compound is in cancer therapy, where it has been noted to inhibit protein synthesis.[2]

Chemical Properties:

PropertyValue
CAS Number 17293-03-7
Molecular Formula C₇H₄Cl₄
Molecular Weight 229.92 g/mol
Appearance Colorless to pale yellow solid or liquid
Solubility Soluble in organic solvents, low solubility in water

Efficacy as a Precursor: A Comparative Look

The primary utility of this compound lies in its function as a benzylating agent, particularly for N- and O-alkylation reactions. The electron-withdrawing nature of the three chlorine atoms on the benzene ring enhances the electrophilicity of the benzylic carbon, which can lead to faster reaction rates compared to less chlorinated analogues. However, steric hindrance from the ortho-chlorine atoms can also influence its reactivity.

A direct quantitative comparison with alternatives in the scientific literature is not abundant. However, we can infer its performance by examining reactions of similar benzylating agents and considering the electronic and steric effects. A logical alternative for comparison is the less substituted benzyl chloride .

Comparative Data: Benzylation of Benzene

Table 1: Comparison of Catalytic Benzylation of Benzene

CatalystPrecursorConversion of Benzyl ChlorideSelectivity to DiphenylmethaneReaction Time (min)Reference
Basolite F300 (Fe-MOF)Benzyl Chloride>99%>99%45[3]
CuCl₂/Al₂O₃Benzyl Chloride87.6%91.6%180[3]

Note: This table illustrates the performance of benzyl chloride in a well-studied reaction. The reactivity of this compound in a similar reaction would be influenced by its different electronic and steric properties.

Experimental Protocols

Detailed experimental protocols for reactions specifically using this compound are not extensively published. However, a general procedure for a related transformation, the synthesis of 1-chloro-2-(trichloromethyl)benzene, can provide insight into the reaction conditions for handling chlorinated aromatic compounds.[4]

Synthesis of 1-Chloro-2-(trichloromethyl)benzene via Free-Radical Chlorination

This protocol details the synthesis of a related chlorinated toluene derivative and involves the handling of hazardous materials.

Reagents and Equipment:

  • 2-Chlorotoluene

  • Chlorine gas

  • Radical initiator (e.g., AIBN) or UV lamp

  • Three-necked flask, reflux condenser, thermometer, gas inlet tube, gas scrubber

  • Nitrogen gas

Procedure:

  • Assemble the dry glassware and purge the system with nitrogen.

  • Charge the flask with 2-chlorotoluene and the radical initiator.

  • Heat the mixture to the desired reaction temperature.

  • Introduce chlorine gas at a controlled rate.

  • Monitor the reaction progress by measuring the density of the reaction mixture.

  • Upon completion, stop the chlorine flow and purge the system with nitrogen to remove excess chlorine and HCl.

  • The crude product can be purified by distillation.

This protocol is for a related synthesis and should be adapted with caution for reactions involving this compound.

Logical and Workflow Diagrams

To visualize the synthetic utility and decision-making process for selecting a precursor, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of Target Molecule cluster_precursors Precursor Options A Reactant A (Nucleophile) B Precursor Selection A->B C Reaction Setup B->C P1 1,3,5-Trichloro-2- (chloromethyl)benzene B->P1 High Reactivity (Electron-withdrawing groups) P2 Alternative Precursor (e.g., Benzyl Chloride) B->P2 Lower Cost / Availability Less Steric Hindrance D Reaction Monitoring C->D E Work-up and Purification D->E F Product Characterization E->F G Final Product F->G reaction_pathway Nu Nucleophile (e.g., R-NH2, R-OH) Product Alkylated Product Nu->Product SN2 Reaction TCMB 1,3,5-Trichloro-2- (chloromethyl)benzene TCMB->Product LeavingGroup Cl- Product->LeavingGroup

References

Comparative Guide to Tetrachlorotoluene Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of tetrachlorotoluene isomers, focusing on their chemical identification through CAS numbers and key physicochemical properties. This information is crucial for researchers, scientists, and professionals in drug development for accurate compound identification, experimental design, and data interpretation.

Cross-Referencing CAS Numbers for Key Tetrachlorotoluene Isomers

The accurate identification of chemical isomers is paramount in research and development to ensure the reproducibility and validity of experimental results. The Chemical Abstracts Service (CAS) number is a unique identifier assigned to every chemical substance, providing an unambiguous way to differentiate between isomers. The following table summarizes the CAS numbers for several prominent ring-substituted tetrachlorotoluene isomers.

Isomer NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2,3,4,5-Tetrachlorotoluene1006-32-2[1][2][3]C₇H₄Cl₄229.92[1][2]
2,3,4,6-Tetrachlorotoluene875-40-1[4][5]C₇H₄Cl₄229.92[5]
2,3,5,6-Tetrachlorotoluene1006-31-1[6][7][8]C₇H₄Cl₄229.92[8]

Physicochemical Properties

Isomer NameMelting Point (°C)Boiling Point (°C)
2,3,4,5-Tetrachlorotoluene97-98279.9 ± 35.0
2,3,4,6-TetrachlorotolueneNot availableNot available
2,3,5,6-TetrachlorotolueneNot availableNot available

It is important to note that the boiling point for 2,3,4,5-tetrachlorotoluene is a predicted value.[3]

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of specific tetrachlorotoluene isomers are often proprietary or described in specialized literature. However, general methodologies for the synthesis and analysis of chlorinated toluenes can be adapted for these specific isomers.

Synthesis

The synthesis of tetrachlorotoluene isomers typically involves the chlorination of a suitable toluene precursor. For instance, the preparation of 2,4,5-trichlorotoluene can be achieved by contacting para-chlorotoluene with chlorine in the presence of a chlorination catalyst.[9] A similar approach, starting with an appropriately substituted di- or trichlorotoluene, could be employed to synthesize the desired tetrachlorotoluene isomer. The reaction conditions, including temperature, catalyst, and reaction time, would need to be optimized to achieve the desired product with high selectivity and yield. Purification of the final product is typically achieved through fractional distillation or crystallization.[9]

Analytical Methods

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the separation and identification of tetrachlorotoluene isomers.[10][11] A general protocol would involve:

  • Sample Preparation: Dissolving the sample mixture in a suitable organic solvent (e.g., pentane, isooctane).[10]

  • Gas Chromatography: Injecting the sample into a GC equipped with a capillary column suitable for separating halogenated aromatic compounds (e.g., a 5% phenyl methylpolysiloxane column).[10] The oven temperature program would be optimized to achieve baseline separation of the isomers.

  • Mass Spectrometry: The separated isomers are then introduced into a mass spectrometer for detection and identification. The mass spectrum of each isomer provides a unique fragmentation pattern that can be used for confirmation.

Isomer Identification and Classification

The relationship between the different tetrachlorotoluene isomers can be visualized to understand their structural differences. The following diagram illustrates the classification of the three isomers for which CAS numbers were identified.

G Tetrachlorotoluene Tetrachlorotoluene Isomers Isomer1 2,3,4,5-Tetrachlorotoluene CAS: 1006-32-2 Tetrachlorotoluene->Isomer1 Isomer2 2,3,4,6-Tetrachlorotoluene CAS: 875-40-1 Tetrachlorotoluene->Isomer2 Isomer3 2,3,5,6-Tetrachlorotoluene CAS: 1006-31-1 Tetrachlorotoluene->Isomer3

Caption: Classification of Tetrachlorotoluene Isomers.

References

A Comparative Guide to Isomeric Purity Analysis of Trichlorinated Toluene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of isomeric purity is a critical aspect of chemical analysis. This is particularly true for trichlorinated toluene compounds, where different isomers can exhibit distinct toxicological and chemical properties. This guide provides an objective comparison of key analytical techniques for the isomeric purity analysis of trichlorinated toluenes, supported by available experimental data and detailed methodologies.

Comparison of Analytical Techniques

The selection of an appropriate analytical method for isomeric purity analysis depends on several factors, including the required resolution, sensitivity, and the nature of the sample matrix. The following table summarizes the performance of common analytical techniques for the separation and quantification of trichlorinated toluene isomers.

Analytical TechniquePrinciple of SeparationKey Performance ParametersAdvantagesDisadvantages
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase based on boiling point and polarity.Retention Time (min): Baseline separation of isomers is achievable with appropriate columns and temperature programming. For example, using a DB-624 column, the retention times for 2-chlorotoluene and 4-chlorotoluene are 16.71 min and 16.82 min, respectively[1]. While specific data for trichlorotoluene isomers is limited, similar elution patterns are expected. Kovats retention indices for 2,4,5-Trichlorotoluene are reported as 1281.9 (standard non-polar) and 1293.5 (semi-standard non-polar).High resolution and sensitivity, well-established and robust technique, suitable for volatile compounds.Requires derivatization for non-volatile compounds, potential for thermal degradation of analytes.
High-Performance Liquid Chromatography (HPLC) Partitioning between a liquid mobile phase and a solid stationary phase based on polarity.Resolution: Baseline separation of chlorotoluene and dichlorobenzene isomers has been demonstrated on C8 and C18 columns with acetonitrile/water mobile phases[2]. The resolution of isomers is highly dependent on the column chemistry and mobile phase composition.Versatile for a wide range of compounds, including non-volatile and thermally labile molecules, various detection methods available.Lower resolution for some isomers compared to GC, can be more complex to develop methods.
Nuclear Magnetic Resonance (NMR) Spectroscopy Different chemical environments of atomic nuclei result in distinct resonance frequencies in a magnetic field.Chemical Shift (ppm): ¹H and ¹³C NMR spectra provide unique fingerprints for each isomer based on the chemical shifts and coupling constants of the protons and carbons. For example, in a product mixture containing a derivative of 2,4,5-trichlorotoluene, distinct aromatic proton signals were observed[3].Provides detailed structural information, non-destructive, can be used for quantification without a calibration curve (qNMR).Lower sensitivity compared to chromatographic methods, complex spectra for mixtures, requires pure standards for definitive assignment.
Capillary Electrophoresis (CE) Differential migration of charged or neutral molecules in an electric field within a narrow capillary.Migration Time (min): Separation is based on the charge-to-size ratio and interactions with a chiral selector or micellar phase. While specific data for trichlorotoluene is not readily available, CE has been successfully used to separate positional isomers of other chlorinated compounds.High efficiency and resolution, requires very small sample volumes, low solvent consumption.Limited to charged or chargeable analytes (unless using MEKC), can have lower reproducibility compared to HPLC and GC.

Experimental Protocols

Detailed methodologies are crucial for replicating and validating analytical results. Below are representative experimental protocols for the analysis of trichlorinated toluene isomers using the discussed techniques.

Gas Chromatography (GC) Method

This protocol is based on general methods for the analysis of chlorinated hydrocarbons.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

  • Capillary column: A DB-624 (30 m x 0.25 mm ID, 1.4 µm film thickness) or equivalent is recommended for its selectivity towards chlorinated compounds. Other suitable columns include DB-210 (trifluoropropyl methyl silicone) and DB-WAX (polyethylene glycol).

Sample Preparation:

  • Dissolve the trichlorotoluene isomer mixture in a suitable solvent such as hexane or dichloromethane to a final concentration of approximately 10-100 µg/mL.

  • If necessary, perform a liquid-liquid extraction or solid-phase extraction to remove matrix interferences.

GC Conditions:

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection Volume: 1 µL (splitless injection).

  • Detector Temperature: 300 °C (FID) or MS transfer line at 280 °C.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a starting point for the separation of trichlorotoluene isomers based on methods for similar compounds.

Instrumentation:

  • HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good initial choice. Phenyl-hexyl or biphenyl columns can offer alternative selectivity.

Sample Preparation:

  • Dissolve the trichlorotoluene isomer mixture in the mobile phase to a final concentration of 10-100 µg/mL.

  • Filter the sample through a 0.45 µm syringe filter before injection.

HPLC Conditions:

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio should be optimized for the best separation.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general procedure for acquiring NMR spectra of trichlorotoluene isomers.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher).

Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified trichlorotoluene isomer or isomer mixture in about 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆).

  • Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

NMR Acquisition Parameters:

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Number of scans: 16-64 (depending on concentration).

    • Relaxation delay: 1-5 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled experiment.

    • Number of scans: 1024 or more (due to lower natural abundance).

    • Relaxation delay: 2-5 seconds.

Capillary Electrophoresis (CE) Method

This is a general protocol that would require optimization for trichlorotoluene isomers.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

  • Fused-silica capillary (e.g., 50 µm ID, 50 cm total length).

Sample Preparation:

  • Dissolve the trichlorotoluene isomer mixture in the background electrolyte to a final concentration of 50-100 µg/mL.

  • Filter the sample through a 0.22 µm syringe filter.

CE Conditions:

  • Background Electrolyte: 20 mM sodium borate buffer (pH 9.2) containing 50 mM sodium dodecyl sulfate (for Micellar Electrokinetic Chromatography - MEKC). Chiral selectors like cyclodextrins can be added for enantiomeric separations.

  • Voltage: 20-30 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection Wavelength: 214 nm.

Visualizing the Analytical Workflow

A clear understanding of the experimental workflow is essential for method implementation. The following diagram illustrates the general steps involved in the isomeric purity analysis of trichlorinated toluene compounds.

Isomer_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Acquisition & Analysis Sample Trichlorotoluene Sample Dissolution Dissolution in Appropriate Solvent Sample->Dissolution Extraction Extraction/Cleanup (if necessary) Dissolution->Extraction Filtration Filtration Extraction->Filtration GC Gas Chromatography (GC) Filtration->GC HPLC High-Performance Liquid Chromatography (HPLC) Filtration->HPLC NMR Nuclear Magnetic Resonance (NMR) Filtration->NMR CE Capillary Electrophoresis (CE) Filtration->CE Chromatogram Chromatogram/ Electropherogram GC->Chromatogram HPLC->Chromatogram Spectrum NMR Spectrum NMR->Spectrum CE->Chromatogram Integration Peak Integration/ Signal Quantification Chromatogram->Integration Spectrum->Integration Purity Isomeric Purity Calculation Integration->Purity Report Report Purity->Report

General workflow for the isomeric purity analysis of trichlorinated toluene compounds.

This guide provides a foundational understanding of the analytical methodologies available for the isomeric purity analysis of trichlorinated toluene compounds. The choice of the optimal technique will ultimately depend on the specific requirements of the analysis, including the desired level of resolution, sensitivity, and the available instrumentation. For regulatory submissions and in-depth structural confirmation, a combination of chromatographic and spectroscopic techniques is often employed.

References

Safety Operating Guide

Proper Disposal of 1,3,5-Trichloro-2-(chloromethyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemicals like 1,3,5-Trichloro-2-(chloromethyl)benzene (CAS No. 17293-03-7) is a critical component of laboratory safety and environmental responsibility.[1][2] Due to its chlorinated aromatic structure, this compound is recognized for its potential toxicity and persistence in the environment, necessitating meticulous disposal procedures.[1][2] This guide provides essential, step-by-step instructions for the safe and compliant disposal of this compound.

Immediate Safety and Handling

Before initiating any disposal-related activities, it is imperative to handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure. Appropriate personal protective equipment (PPE) is mandatory.

Required Personal Protective Equipment (PPE):

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., Nitrile, Neoprene)
Eye Protection Safety goggles or a face shield
Lab Coat Standard laboratory coat
Respiratory Protection Use a NIOSH-approved respirator if ventilation is inadequate

Spill and Accidental Release Procedures

In the event of a spill, immediate and appropriate action is crucial to prevent wider contamination and exposure.

  • Evacuate and Ventilate: Immediately evacuate the spill area and ensure it is well-ventilated.

  • Containment: For small spills, absorb the material with an inert absorbent material such as vermiculite, dry sand, or earth. Do not use combustible materials like sawdust.

  • Collection: Carefully collect the absorbed material and place it into a designated, labeled, and sealed container for hazardous waste.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be treated as hazardous waste.

Waste Disposal Protocol

The recommended method for the disposal of this compound is through a licensed professional waste disposal service. The primary and most effective method for the destruction of chlorinated hydrocarbons is high-temperature incineration.

Operational and Disposal Plan:

StepProcedureKey Considerations
1. Waste Segregation Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a dedicated, clearly labeled, and sealed container.Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.
2. Container Labeling The container must be labeled with the full chemical name: "this compound", the CAS number "17293-03-7", and the appropriate hazardous waste symbols.Ensure the label is legible and securely attached to the container.
3. Temporary Storage Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.The storage area should be away from incompatible materials and sources of ignition.
4. Professional Disposal Arrange for the collection and disposal of the hazardous waste through a licensed and certified hazardous waste disposal company.The disposal company should provide documentation of proper disposal, often referred to as a "waste manifest".
5. Incineration Parameters For hazardous waste containing over 1% of halogenated organic substances, high-temperature incineration is required.[3]The recommended temperature for the incineration of chlorinated waste is at least 1100°C with a residence time of at least 2 seconds to ensure complete destruction.[3][4]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Disposal Workflow for this compound cluster_onsite On-Site Procedures cluster_offsite Off-Site Disposal start Waste Generation (1,3,5-Trichloro-2- (chloromethyl)benzene) segregate Segregate Waste in Designated Container start->segregate label_container Label Container Correctly (Chemical Name, CAS No., Hazard Symbols) segregate->label_container store Store in Secure Hazardous Waste Area label_container->store spill Accidental Spill? store->spill spill_response Follow Spill Cleanup Protocol spill->spill_response Yes professional_disposal Arrange for Professional Waste Disposal Service spill->professional_disposal No collect_spill Collect Contaminated Material as Waste spill_response->collect_spill collect_spill->segregate incineration High-Temperature Incineration (>= 1100°C, >= 2 seconds) professional_disposal->incineration end Complete Destruction & Documentation incineration->end

Caption: A step-by-step workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe handling and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety and hazardous waste management protocols.

References

Navigating the Safe Handling of 1,3,5-Trichloro-2-(chloromethyl)benzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals must exercise extreme caution when handling 1,3,5-Trichloro-2-(chloromethyl)benzene. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on data from structurally similar chlorinated aromatic compounds. The recommendations provided should be considered a baseline for safe operation, and a comprehensive risk assessment should be conducted before commencing any work.

As a chlorinated aromatic compound, this compound is anticipated to be hazardous.[1] Similar compounds exhibit properties that include potential skin and eye irritation, and possible harm if swallowed. Given its chemical structure, it is prudent to treat this substance as a hazardous material requiring stringent safety protocols.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is critical to minimize exposure. The following table summarizes the recommended PPE for handling this compound, based on guidelines for analogous chemicals.

Protection TypeSpecificationRationale & Citation
Eye and Face Protection Chemical splash goggles and a face shield. Standard safety glasses are insufficient.To protect against splashes and vapors that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber) and a flame-retardant lab coat.To prevent skin contact, which may cause irritation.[2]
Respiratory Protection A NIOSH-approved respirator with an organic vapor cartridge is necessary if not handled in a certified chemical fume hood.To prevent inhalation of vapors, which may cause respiratory irritation.[2]
Footwear Closed-toe shoes.To protect feet from potential spills.

Operational Plan for Safe Handling and Disposal

A systematic workflow is essential for minimizing risk from procurement to disposal.

Pre-Handling Preparations
  • Information Review : All personnel must review this safety guide and any available chemical information.

  • Engineering Controls : Ensure a certified chemical fume hood, eyewash station, and safety shower are readily accessible and operational.

  • PPE Inspection : All PPE must be inspected for integrity before use.

  • Spill Kit : A spill kit containing inert absorbent material (e.g., vermiculite, sand) should be readily available.

Step-by-Step Handling Procedure
  • Work Area : Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Personal Protective Equipment : Don all required PPE as outlined in the table above.

  • Dispensing : Carefully dispense the required amount of the chemical, avoiding the generation of dust or aerosols.

  • Reactions : If used in a reaction, ensure the apparatus is secure and properly ventilated.

  • Post-Handling : After handling, thoroughly wash hands and forearms with soap and water.

Disposal Plan

All waste generated, including contaminated PPE and experimental materials, must be treated as hazardous waste.

  • Waste Segregation : Segregate waste containing this compound from other waste streams.

  • Containerization : Place all solid and liquid waste into clearly labeled, sealed containers for hazardous waste.

  • Decontamination : Decontaminate all glassware and equipment that has come into contact with the chemical.

    • Initial Rinse : Rinse with a suitable organic solvent (e.g., acetone or ethanol) and collect the rinsate as halogenated organic waste.

    • Wash : Wash with soap and hot water.

    • Final Rinse : Rinse with deionized water.

  • Professional Disposal : All hazardous waste must be disposed of through a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations.

Below is a logical workflow for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_info Review Safety Info prep_eng Verify Engineering Controls prep_info->prep_eng prep_ppe Inspect PPE prep_eng->prep_ppe prep_spill Ready Spill Kit prep_ppe->prep_spill handle_hood Work in Fume Hood prep_spill->handle_hood handle_ppe Don PPE handle_hood->handle_ppe handle_dispense Dispense Chemical handle_ppe->handle_dispense handle_post Post-Handling Hygiene handle_dispense->handle_post disp_segregate Segregate Waste handle_post->disp_segregate disp_container Containerize Waste disp_segregate->disp_container disp_decon Decontaminate Equipment disp_container->disp_decon disp_prof Professional Disposal disp_decon->disp_prof

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.